molecular formula C14H18N6OS2 B11927631 Tetrazine-Ph-SS-amine

Tetrazine-Ph-SS-amine

Cat. No.: B11927631
M. Wt: 350.5 g/mol
InChI Key: UPBUUYKUOLRBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazine-Ph-SS-amine is a useful research compound. Its molecular formula is C14H18N6OS2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N6OS2

Molecular Weight

350.5 g/mol

IUPAC Name

3-(2-aminoethyldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C14H18N6OS2/c15-6-8-23-22-7-5-13(21)16-9-11-1-3-12(4-2-11)14-19-17-10-18-20-14/h1-4,10H,5-9,15H2,(H,16,21)

InChI Key

UPBUUYKUOLRBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCSSCCN)C2=NN=CN=N2

Origin of Product

United States

Foundational & Exploratory

The Dual-Action Mechanism of Tetrazine-Ph-SS-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the rapidly evolving landscape of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs), the linker molecule plays a pivotal role in ensuring efficacy and safety. "Tetrazine-Ph-SS-amine" has emerged as a key heterobifunctional linker, enabling advanced drug delivery strategies through a unique combination of bioorthogonal chemistry and controlled cleavage. This in-depth technical guide elucidates the core mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its functionality. This guide will delve into its mechanism, supported by available data, generalized experimental protocols, and visual diagrams to facilitate its application in therapeutic development.

Core Mechanism of Action: A Two-Pronged Approach

The therapeutic utility of the this compound linker is centered on two distinct chemical processes: a highly selective bioorthogonal ligation and a tunable, reductive cleavage. This dual functionality allows for the precise conjugation of therapeutic payloads to targeting moieties, such as monoclonal antibodies, and their subsequent release at the desired site of action.

Bioorthogonal Ligation: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The tetrazine component of the linker is the cornerstone of its bioorthogonal reactivity. Tetrazines are electron-deficient dienes that readily participate in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained, electron-rich dienophiles, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives.[1] This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly under physiological conditions without the need for a catalyst.[2]

The key features of the tetrazine-TCO ligation are:

  • High Reaction Kinetics: The reaction rates are among the fastest known in bioorthogonal chemistry, allowing for efficient conjugation even at low concentrations of reactants.[2]

  • Specificity: The tetrazine and TCO moieties are highly specific for each other and do not cross-react with native biological functional groups, ensuring precise conjugation.[1]

  • Biocompatibility: The reaction proceeds efficiently in aqueous environments and at physiological pH and temperature.[2]

This iEDDA reaction forms a stable dihydropyridazine (B8628806) linkage, covalently connecting the tetrazine-functionalized component (e.g., the payload) to the TCO-modified component (e.g., the antibody).

Reductive Cleavage: Disulfide Bond Scission

The second critical feature of the this compound linker is the presence of a disulfide bond (-S-S-). This bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[3] This differential stability is a key mechanism for the controlled release of the therapeutic payload inside target cells.

The cleavage of the disulfide bond is a thiol-disulfide exchange reaction, where intracellular reducing agents like glutathione attack the disulfide bond, leading to its scission and the release of the conjugated payload. The rate of this cleavage can be influenced by the steric hindrance around the disulfide bond.

Quantitative Data

Table 1: Representative Reaction Kinetics of Tetrazine-TCO Ligations

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2,0009:1 Methanol/Water[4]
3,6-diphenyl-s-tetrazinestrained trans-cyclooctene3,100Methanol[4]
3,6-dipyridyl-s-tetrazinestrained trans-cyclooctene22,000Methanol[4]
3,6-dipyridyl-s-tetrazine derivativewater-soluble s-TCO3,300,000 ± 40,000Not specified[5]

Note: This table presents data for various tetrazine and TCO derivatives to illustrate the range of reaction kinetics. The specific rate for this compound may vary.

Table 2: Representative Cleavage Data for Disulfide Linkers

Linker TypeReducing AgentConditionsOutcomeReference
Disulfide-linked ADCGlutathione (GSH)In vitro, cellular environmentEfficient payload release[3]
Disulfide-linked ADCHuman SerumIn vitro, 96h at 37°CStable, minimal payload release[6]

Note: This table highlights the general principle of glutathione-mediated disulfide cleavage. Specific cleavage kinetics for this compound will depend on the precise molecular context.

Experimental Protocols

The following are generalized protocols for the synthesis and application of a tetrazine-disulfide linker in the context of ADC development. These should be considered as templates and may require optimization for specific antibodies, payloads, and experimental setups.

Protocol 1: General Synthesis of a Tetrazine-Disulfide Linker

The synthesis of this compound would typically involve a multi-step process. While a specific protocol for this exact molecule is not publicly available, a general approach would be:

  • Synthesis of the Tetrazine Moiety: This can be achieved through various methods, such as the reaction of a nitrile with hydrazine (B178648) in the presence of a sulfur-based catalyst or via a Pinner reaction followed by condensation with hydrazine.

  • Introduction of the Disulfide Bridge: A common method is to react a thiol-containing tetrazine derivative with an activated thiol on the phenyl-amine component.

  • Purification: The final product would be purified using standard chromatographic techniques such as column chromatography or HPLC.

Protocol 2: Conjugation of this compound to a Payload
  • Payload Activation: If the payload contains a suitable functional group (e.g., a carboxylic acid), it can be activated using standard coupling chemistry (e.g., conversion to an NHS ester).

  • Conjugation: The activated payload is then reacted with the amine group of this compound in a suitable aprotic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIEA).

  • Purification: The resulting payload-linker conjugate is purified by HPLC.

Protocol 3: Antibody Modification and ADC Formation
  • Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • TCO Functionalization: The antibody is reacted with a TCO-NHS ester to introduce the TCO handles onto lysine (B10760008) residues. The molar excess of the TCO-NHS ester will determine the drug-to-antibody ratio (DAR).

  • Purification: The TCO-modified antibody is purified from excess reagents using size-exclusion chromatography.

  • Final Conjugation: The purified TCO-modified antibody is then reacted with the this compound-payload conjugate. The reaction is typically allowed to proceed for 1-2 hours at room temperature.

  • Final Purification: The final ADC is purified using size-exclusion chromatography to remove any unreacted payload-linker.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the mechanism of action of this compound.

Mechanism of this compound Action cluster_ligation Bioorthogonal Ligation (iEDDA) cluster_cleavage Reductive Cleavage TCO-Antibody TCO-Antibody ADC Antibody-Drug Conjugate (Stable Linkage) TCO-Antibody->ADC iEDDA Reaction Tetrazine-Linker-Payload Tetrazine-Linker-Payload Tetrazine-Linker-Payload->ADC ADC_int ADC (Intracellular) ADC->ADC_int Cellular Uptake Released_Payload Active Payload ADC_int->Released_Payload Glutathione (GSH)

Caption: Core mechanism of this compound, showing the initial bioorthogonal ligation to form the ADC and subsequent intracellular reductive cleavage to release the payload.

Experimental Workflow for ADC Synthesis Start Antibody_Modification 1. Antibody Modification (TCO Functionalization) Start->Antibody_Modification Payload_Linker_Conj 2. Payload-Linker Conjugation (Payload + this compound) Start->Payload_Linker_Conj Purification_1 Purification Antibody_Modification->Purification_1 Purification_2 Purification Payload_Linker_Conj->Purification_2 Final_Conjugation 3. Bioorthogonal Ligation (Modified Antibody + Payload-Linker) Purification_1->Final_Conjugation Purification_2->Final_Conjugation Final_Purification 4. Final ADC Purification Final_Conjugation->Final_Purification Characterization 5. ADC Characterization (DAR, Purity, etc.) Final_Purification->Characterization End Characterization->End

Caption: A generalized experimental workflow for the synthesis of an antibody-drug conjugate using a tetrazine-disulfide linker.

Downstream Signaling Pathways

The ultimate mechanism of action of an ADC utilizing the this compound linker is determined by the pharmacological activity of the released payload. Once liberated from the antibody, the payload can diffuse to its intracellular target and exert its cytotoxic or therapeutic effect. The specific signaling pathways that are modulated will be payload-dependent. For example, if the payload is a tubulin inhibitor, it will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. If the payload is a DNA-damaging agent, it will induce DNA lesions, triggering DNA damage response pathways and ultimately cell death.

It is important to note that no intrinsic biological activity has been reported for the cleaved tetrazine-linker fragments. However, as with any drug delivery system, the potential for off-target effects of the linker byproducts should be considered and evaluated during preclinical development.

Conclusion

The "this compound" linker represents a sophisticated and powerful tool in the design of targeted therapeutics. Its dual-action mechanism, combining a rapid and specific bioorthogonal ligation with a controlled, reductive cleavage, offers a high degree of control over drug conjugation and release. While specific quantitative data for this particular linker remains limited in the public domain, the well-established principles of tetrazine bioorthogonal chemistry and disulfide cleavage provide a strong foundation for its application. By understanding the core mechanisms and employing rigorous experimental design, researchers can leverage the unique properties of this compound to develop the next generation of highly effective and targeted therapies.

References

An In-depth Technical Guide to Tetrazine-Ph-SS-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetrazine-Ph-SS-amine, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery. This document details its synthesis, physicochemical properties, and key applications, with a focus on its role in creating cleavable antibody-drug conjugates (ADCs). Detailed experimental protocols for synthesis, characterization, and bioconjugation are provided, alongside structured data tables for easy reference. Furthermore, this guide includes visual diagrams generated using DOT language to illustrate reaction pathways and experimental workflows, offering a complete resource for researchers in the field.

Introduction

This compound is a critical reagent in the field of bioconjugation, belonging to a class of chemical tools that enable the precise and efficient labeling of biomolecules.[1] Its structure incorporates three key functional elements: a tetrazine moiety for bioorthogonal "click" chemistry, a cleavable disulfide bond, and a primary amine for versatile conjugation.[2]

The tetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most notably trans-cyclooctene (B1233481) (TCO).[1] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing it to proceed efficiently in complex biological media without interfering with native biochemical processes.[3] The disulfide bond provides a cleavable linkage, which is sensitive to the reducing environment found within cells, enabling the controlled release of conjugated payloads such as therapeutic agents.[4] The terminal primary amine allows for straightforward attachment to biomolecules, often through amide bond formation with carboxylic acids or activated esters.[5] These features make this compound an invaluable tool in the development of targeted therapies, diagnostic agents, and other advanced bioconjugates.[2]

Synthesis of this compound

General Synthetic Scheme

The synthesis involves a multi-step process starting from commercially available precursors. A plausible retrospective synthesis is outlined below:

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 4-(Aminomethyl)benzonitrile (B84873) Target->Precursor1 Disconnection Precursor2 Hydrazine (B178648) Target->Precursor2 Disconnection Precursor3 Sulfur source Target->Precursor3 Disconnection

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol for Synthesis (Adapted)

This protocol is adapted from the general synthesis of conjugatable tetrazines.[5]

Materials:

  • 4-(Aminomethyl)benzonitrile hydrochloride

  • Anhydrous hydrazine

  • Sodium nitrite (B80452) (NaNO₂)

  • 2-(Tritylthio)ethanamine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 2% Aqueous HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dihydrotetrazine Formation: A solution of 4-(aminomethyl)benzonitrile hydrochloride in anhydrous hydrazine is heated. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Oxidation: The crude reaction mixture containing the dihydrotetrazine intermediate is cooled and treated with an aqueous solution of sodium nitrite and 2% aqueous HCl to facilitate oxidation to the tetrazine ring.[7] The characteristic pink/red color of the tetrazine should appear.

  • Purification: The crude tetrazine is extracted with an organic solvent like DCM, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

  • Disulfide Bridge Formation: The purified amino-tetrazine is reacted with a suitable sulfur-containing precursor to introduce the disulfide bond and the terminal amine. This can be achieved through various established methods for disulfide bond formation.

Physicochemical Properties

The properties of this compound are summarized in the table below. These are based on data available for the compound and its structural analogs.

PropertyValueReference(s)
Chemical Formula C₁₄H₁₈N₆OS₂[8]
Molecular Weight 350.47 g/mol [8]
Appearance Red to dark red solid[3]
Solubility Soluble in DMSO, DMF, and Methanol[3]
Storage Conditions Store at -20°C, desiccated and protected from light[3]
Cleavage Condition Reducible by DTT, TCEP, or GSH[3]

Reaction Kinetics and Stability

The performance of this compound in bioconjugation is critically dependent on its reaction kinetics with strained alkenes and its stability under physiological conditions.

Reaction Kinetics

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctene (TCO) is known for its exceptionally high reaction rates. The second-order rate constants are influenced by the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate.[5]

Reactant PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
3,6-di(2-pyridyl)-s-tetrazine + TCO~20009:1 MeOH/water[9]
Highly strained TCO derivativeup to 22,000MeOH at 25°C[9]
Hydrogen substituted tetrazines + TCOup to 30,000PBS, pH 7.4, 37°C[5]
Stability

The stability of the tetrazine moiety is crucial for its application in biological systems. Tetrazines can be susceptible to degradation in aqueous environments, a factor that is influenced by pH and the nature of the substituents on the tetrazine ring.[10] Generally, more electron-rich tetrazines exhibit greater stability.[11]

Experimental Protocol for Stability Assessment (Adapted from Karver et al.) [5]

  • Preparation of Tetrazine Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Phosphate Buffered Saline (PBS), pH 7.4, to a final concentration of 0.2 mM with a final DMSO concentration of 1%.

  • Incubation: Incubate the solution in a 96-well plate at 37°C.

  • Monitoring Degradation: Monitor the decrease in the characteristic absorbance of the tetrazine (typically around 515-540 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of tetrazine remaining at various time points to determine its half-life under these conditions.

Applications in Bioconjugation and Drug Development

The unique combination of a bioorthogonal reactive handle, a cleavable linker, and a conjugatable amine group makes this compound a powerful tool in drug development and chemical biology.

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of ADCs.[8] In this context, the amine group can be used to attach the linker to a cytotoxic drug, while the tetrazine moiety reacts with a TCO-modified antibody. The resulting ADC can circulate in the bloodstream and, upon reaching the target cancer cell, be internalized. The reducing environment of the cell then cleaves the disulfide bond, releasing the cytotoxic payload and leading to cell death.

ADC_Workflow Antibody TCO-Modified Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC iEDDA Reaction Linker Tetrazine-Ph-SS-Drug Linker->ADC Cell Target Cell (Internalization) ADC->Cell Targeting Release Drug Release (Disulfide Cleavage) Cell->Release Reducing Environment

Caption: Workflow for ADC formation and drug release.

Live Cell Imaging and Probe Delivery

This compound can be used to attach fluorescent probes or other imaging agents to biomolecules for live-cell imaging applications. The cleavable disulfide linker allows for the controlled release of the probe in response to the cellular redox environment.

Experimental Protocol: Conjugation to a Protein

This protocol describes a general method for conjugating this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or a C-terminal carboxyl group) via its primary amine.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Protein_Conjugation cluster_workflow Protein Conjugation Workflow Start Protein with COOH groups Activate Activate COOH with EDC/NHS Start->Activate AddLinker Add this compound Activate->AddLinker Conjugate Amide Bond Formation AddLinker->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate Quench->Purify End Tetrazine-Labeled Protein Purify->End

Caption: Experimental workflow for protein conjugation.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that plays a significant role in modern bioconjugation chemistry. Its unique combination of a highly reactive tetrazine moiety, a cleavable disulfide bond, and a functionalizable amine group makes it an ideal tool for the development of advanced therapeutics and diagnostics, particularly in the field of antibody-drug conjugates. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this compound in their research endeavors.

References

The Role of Tetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the tetrazine ligation has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics, high specificity, and biocompatibility. This technical guide provides a comprehensive overview of the core principles of tetrazine-based bioorthogonal chemistry, its applications in research and drug development, and detailed experimental protocols.

Core Principles of Tetrazine Bioorthogonal Chemistry

The foundation of tetrazine bioorthogonal chemistry lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this cycloaddition, an electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene and reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) or a cyclopropene (B1174273) derivative.[1][2] This reaction is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, several orders of magnitude faster than many other bioorthogonal reactions.[3][4]

The reaction proceeds through a [4+2] cycloaddition to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product.[5] The release of N₂ is a key driving force for the rapid and irreversible nature of this ligation.[5]

A significant advantage of tetrazine chemistry is the "turn-on" fluorescence often observed upon reaction. Many tetrazine-fluorophore conjugates are designed to be in a quenched or low-fluorescence state. The reaction with a dienophile disrupts this quenching, leading to a significant increase in fluorescence, which is highly advantageous for imaging applications as it minimizes background signal.[3]

Tetrazine_Mechanism Tetrazine Tetrazine (Diene) Intermediate Unstable Cycloadduct Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine (Conjugate) Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Elimination

Mechanism of the Tetrazine-TCO Ligation

Quantitative Data: Reaction Kinetics and Stability

The performance of a tetrazine in a bioorthogonal application is critically dependent on its reaction rate and stability in aqueous environments. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate but can decrease stability. The choice of dienophile also significantly impacts the reaction kinetics. The following tables summarize key quantitative data for various tetrazine-dienophile pairs.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine Ligations

Tetrazine DerivativeDienophileRate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2000[2]
3-methyl-6-phenyl-s-tetrazineTCO~1000-5000[6]
3-H-6-phenyl-s-tetrazineTCO~3000-13,000[6]
3,6-bis(trifluoromethyl)-s-tetrazineTCO>10,000[6]
3-phenyl-1,2,4,5-tetrazine(E)-cyclooct-4-enol2.5 x 10⁵[7]
3-(p-benzylaminocarbonyl)phenyl-1,2,4,5-tetrazine(E)-cyclooct-4-enol1.4 x 10⁵[7]
3,6-diphenyl-s-tetrazineBicyclononyne (BCN)3.6[8]
3,6-di(pyridin-2-yl)-s-tetrazineBicyclononyne (BCN)118[8]

Table 2: Stability of Substituted Tetrazines in Aqueous Buffer

Tetrazine DerivativeConditionsHalf-life (t₁/₂)Reference(s)
Dipyridyl-s-tetrazine1:9 DMSO/PBS (pH 7.4), 37°C< 12 hours (60-85% degraded)[9]
Pyrimidyl-substituted tetrazine1:9 DMSO/PBS (pH 7.4), 37°C< 12 hours (60-85% degraded)[9]
Phenyl tetrazine1:9 DMSO/PBS (pH 7.4), 37°C> 12 hours (>75% remaining)[9]
3,6-dimethoxy-s-tetrazineNonaqueous> 1240 hours (as radical anion)[10]
Phenyl s-tetrazineFBS, 37°C~10 hours (40% intact)[11]

Applications in Drug Development and Research

The unique properties of the tetrazine ligation have led to its widespread adoption in various stages of drug development and biological research.

Antibody-Drug Conjugates (ADCs)

Tetrazine chemistry offers a robust method for the site-specific conjugation of cytotoxic payloads to antibodies, creating homogenous ADCs with a defined drug-to-antibody ratio (DAR). This is a significant improvement over traditional conjugation methods that often result in heterogeneous mixtures.

ADC_Workflow cluster_Ab_Mod Antibody Modification cluster_Payload_Mod Payload Modification cluster_Conjugation Bioorthogonal Ligation cluster_Purification Purification & Analysis Ab Antibody Ab_Tz Tetrazine-labeled Antibody Ab->Ab_Tz Amine Coupling Tz_Linker Tetrazine-Linker-NHS Tz_Linker->Ab_Tz ADC Antibody-Drug Conjugate (ADC) Ab_Tz->ADC IEDDA Reaction Payload Cytotoxic Payload Payload_TCO TCO-labeled Payload Payload->Payload_TCO Conjugation TCO_Linker TCO-Linker TCO_Linker->Payload_TCO Payload_TCO->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., HIC, MS) Purification->Analysis

Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Pre-targeted In Vivo Imaging

Pre-targeted imaging is a two-step approach that decouples the targeting and imaging steps to improve the signal-to-background ratio in techniques like PET and SPECT imaging. First, a TCO-modified antibody is administered and allowed to accumulate at the target site while the excess unbound antibody is cleared from circulation. Subsequently, a radiolabeled tetrazine is administered, which rapidly reacts with the pre-targeted antibody, allowing for high-contrast imaging of the target tissue.[1]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Probe Administration cluster_step3 Step 3: In Vivo Ligation & Imaging TCO_Ab Administer TCO-Antibody Accumulation Antibody Accumulates at Target Site TCO_Ab->Accumulation Clearance1 Unbound Antibody Clears from Circulation TCO_Ab->Clearance1 IEDDA In Vivo IEDDA Reaction at Target Site Accumulation->IEDDA Radio_Tz Administer Radiolabeled Tetrazine Radio_Tz->IEDDA Clearance2 Unbound Tetrazine Rapidly Clears Radio_Tz->Clearance2 Imaging PET/SPECT Imaging IEDDA->Imaging

Workflow for Pre-targeted In Vivo Imaging
Probing Signaling Pathways

The ability to specifically label proteins in living cells with tetrazine-fluorophore conjugates allows for the investigation of cellular signaling pathways. For instance, by labeling a receptor tyrosine kinase like EGFR with a TCO-containing unnatural amino acid, its trafficking and downstream signaling can be monitored upon ligand binding by reacting it with a fluorescent tetrazine. While direct and widespread application of tetrazine ligation to elucidate entire signaling pathways is still an emerging area, proof-of-concept studies have demonstrated its utility in targeted prodrug activation at EGFR-expressing cancer cells.[12][13]

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k PI3K-Akt Pathway EGF EGF (Ligand) EGFR EGFR (TCO-labeled) EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P RAS Ras GRB2->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Tz_Fluor Tetrazine- Fluorophore Tz_Fluor->EGFR Bioorthogonal Labeling

Probing EGFR Signaling with Tetrazine Ligation
Proteome Labeling and Analysis

Tetrazine ligation is a valuable tool in chemical proteomics for activity-based protein profiling (ABPP) and identifying drug targets.[14] A probe molecule, often a modified drug or metabolite containing a TCO group, is introduced into a cell lysate or living cells. This probe binds to its target proteins, which are then labeled by a tetrazine-biotin (B11829199) conjugate. The biotinylated proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.

Proteomics_Workflow cluster_step1 Step 1: Probe Incubation cluster_step2 Step 2: Bioorthogonal Labeling cluster_step3 Step 3: Enrichment cluster_step4 Step 4: Analysis Cell_Lysate Cell Lysate or Live Cells Incubation Probe Binds to Target Proteins Cell_Lysate->Incubation TCO_Probe TCO-labeled Probe (e.g., drug analog) TCO_Probe->Incubation Labeling IEDDA Reaction: Target Proteins are Biotinylated Incubation->Labeling Tz_Biotin Tetrazine-Biotin Tz_Biotin->Labeling Enrichment Enrichment of Biotinylated Proteins Labeling->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Digestion On-bead Digestion (e.g., Trypsin) Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Identification & Quantification MS->Identification

Workflow for Proteome Labeling and Analysis

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving tetrazine bioorthogonal chemistry.

Protocol for Antibody-Drug Conjugation

This protocol outlines the steps for conjugating a TCO-modified payload to a tetrazine-functionalized antibody.

Materials:

  • Antibody of interest

  • Tetrazine-PEG-NHS ester

  • TCO-payload

  • Amine-reactive labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the amine-reactive labeling buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Tetrazine Labeling of Antibody:

    • Prepare a stock solution of the Tetrazine-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM).

    • Add a 5-20 fold molar excess of the tetrazine-linker to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

    • Remove excess tetrazine-linker by buffer exchanging the antibody into the reaction buffer using a desalting column.

  • Bioorthogonal Ligation:

    • Prepare a stock solution of the TCO-payload in DMSO.

    • Add a 1.5-3 fold molar excess of the TCO-payload to the tetrazine-labeled antibody.

    • Incubate for 1-4 hours at room temperature or 37°C. The reaction can be monitored by observing the disappearance of the tetrazine's characteristic pink/red color.

  • Purification and Characterization:

    • Purify the resulting ADC from excess payload and unreacted components using SEC.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS).

Protocol for Live-Cell Labeling and Imaging

This protocol describes the labeling of a TCO-modified protein on the surface of live cells with a fluorescent tetrazine probe.

Materials:

  • Cells expressing the TCO-tagged protein of interest

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescent tetrazine probe (e.g., Tetrazine-Fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Tetrazine Ligation:

    • Prepare a working solution of the fluorescent tetrazine probe in pre-warmed live-cell imaging medium. A final concentration of 1-10 µM is typical but should be optimized.

    • Wash the cells once with warm PBS.

    • Add the tetrazine-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional):

    • For fluorogenic probes, a washing step may not be necessary due to the low background fluorescence of the unreacted probe.

    • For non-fluorogenic probes, wash the cells two to three times with warm imaging medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • Include negative controls, such as cells not expressing the TCO-tagged protein or cells not treated with the tetrazine probe, to assess background and non-specific labeling.

Protocol for Synthesis of a 3-Aryl-6-Methyl-1,2,4,5-Tetrazine

This protocol provides a general method for the synthesis of an unsymmetrical tetrazine derivative.

Materials:

Procedure:

  • Formation of the Dihydrotetrazine:

    • In a round-bottom flask, dissolve the aryl nitrile and a sulfur catalyst in an anhydrous solvent.

    • Add hydrazine hydrate and acetonitrile.

    • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Oxidation to the Tetrazine:

    • Dissolve the crude dihydrotetrazine intermediate in a suitable solvent (e.g., acetic acid).

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of the oxidizing agent (e.g., sodium nitrite). The solution will typically turn a deep pink or red color, indicating the formation of the tetrazine.

    • Stir the reaction at low temperature for 1-2 hours.

  • Purification:

    • Extract the tetrazine product into an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure tetrazine derivative.

    • Characterize the final product by NMR and mass spectrometry.

Conclusion

Tetrazine bioorthogonal chemistry has established itself as an indispensable tool in chemical biology, drug development, and biomedical research. Its rapid kinetics, high specificity, and the fluorogenic nature of many tetrazine probes have enabled a wide range of applications, from the precise construction of antibody-drug conjugates to high-contrast in vivo imaging and the detailed analysis of the proteome. As research continues to yield novel tetrazine and dienophile derivatives with tailored reactivity and stability, the scope and impact of this powerful bioorthogonal reaction will undoubtedly continue to expand, opening up new avenues for understanding and manipulating biological systems.

References

An In-depth Technical Guide to Tetrazine-Ph-SS-amine: A Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Tetrazine-Ph-SS-amine, a heterobifunctional and cleavable linker pivotal in the field of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Structure and Chemical Identity

This compound is a specialized chemical linker designed for bioorthogonal applications. Its structure integrates three key functional components: a tetrazine ring for highly selective and rapid cycloaddition reactions, a phenyl (Ph) group providing a stable scaffold, a cleavable disulfide (-SS-) bond, and a terminal primary amine (-amine) for conjugation to biomolecules.

While the exact structure can vary between suppliers, a common representation for this compound is a molecule where a tetrazine moiety is attached to a phenyl ring, which in turn is connected to a disulfide-containing chain terminating in a primary amine. This structure allows for a versatile, multi-step approach to bioconjugation.

Chemical Properties and Data

The inherent properties of this compound make it a valuable tool in the synthesis of complex bioconjugates. Below is a summary of its key chemical characteristics.

PropertyData
Chemical Formula C₁₄H₁₄N₆S₂ (representative)
Molecular Weight 346.43 g/mol (representative)
Appearance Typically a red or pink solid
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)
Storage Conditions Recommended storage at -20°C to maintain stability and reactivity
Purity Typically available at ≥95% purity
Reactivity The tetrazine moiety undergoes a highly efficient and rapid inverse electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) derivatives. This reaction is bioorthogonal, proceeding with high specificity in complex biological media. The primary amine can be used for conjugation to carboxylic acids or activated esters.
Cleavability The disulfide bond is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or endogenous glutathione (B108866) (GSH), allowing for the controlled release of conjugated payloads in a reducing environment, such as the intracellular space.

Experimental Protocols

The use of this compound in bioconjugation, particularly in the construction of antibody-drug conjugates, involves a series of well-defined steps.

General Protocol for Antibody Modification and Drug Conjugation

This protocol outlines a two-stage process: first, the activation of a cytotoxic drug with this compound, and second, the bioorthogonal ligation to a TCO-modified antibody.

Materials:

  • Antibody of interest

  • TCO-NHS ester (for antibody modification)

  • Cytotoxic drug with a carboxylic acid or other amine-reactive group

  • This compound

  • Coupling agents (e.g., EDC, NHS) for amide bond formation

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., DTT or TCEP) for cleavage validation

  • Size-exclusion chromatography (SEC) columns for purification

Procedure:

  • Antibody Modification with TCO:

    • Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Add a 5-10 fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess TCO-NHS ester by SEC (e.g., PD-10 desalting columns).

    • Characterize the degree of labeling (DOL) of the TCO-modified antibody using UV-Vis spectroscopy or mass spectrometry.

  • Activation of Cytotoxic Drug with this compound:

    • Dissolve the carboxylic acid-containing drug, this compound, EDC, and NHS in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, purify the drug-linker conjugate using column chromatography.

    • Characterize the purified product by NMR and mass spectrometry.

  • Bioorthogonal Ligation (Click Reaction):

    • Dissolve the purified drug-Tetrazine-Ph-SS-amine conjugate in a minimal amount of DMSO.

    • Add the drug-linker conjugate to the TCO-modified antibody solution at a 1.5-3 fold molar excess relative to the TCO groups.

    • Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction is typically rapid.

    • Purify the resulting ADC by SEC to remove unreacted drug-linker conjugate.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

  • Cleavage of the Disulfide Linker (Validation):

    • Incubate a sample of the purified ADC with 10-50 mM DTT or TCEP for 1-2 hours at 37°C.

    • Analyze the reaction mixture by SDS-PAGE or mass spectrometry to confirm the release of the drug from the antibody.

Mandatory Visualizations

Logical Workflow for ADC Synthesis and Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody TCO-Antibody TCO-Antibody Antibody->TCO-Antibody Amine Labeling TCO-NHS TCO-NHS TCO-NHS->TCO-Antibody ADC ADC TCO-Antibody->ADC iEDDA Click Reaction Drug-COOH Drug-COOH Drug-Linker Drug-Linker Drug-COOH->Drug-Linker Amide Coupling This compound This compound This compound->Drug-Linker Drug-Linker->ADC Target_Cell Target_Cell ADC->Target_Cell Binding to Antigen Internalization Internalization Target_Cell->Internalization Endocytosis Drug_Release Drug_Release Internalization->Drug_Release Reductive Environment (GSH) Apoptosis Apoptosis Drug_Release->Apoptosis Cytotoxicity

Caption: Logical workflow for the synthesis and mechanism of action of an ADC using this compound.

Chemical Pathway of Conjugation and Cleavage

Chemical_Pathway cluster_ligation Bioorthogonal Ligation cluster_cleavage Disulfide Cleavage Ab-NH2 Antibody-NH2 Ab-TCO Antibody-TCO Ab-NH2->Ab-TCO + TCO-NHS TCO_NHS TCO-NHS ADC Antibody-TCO-Tetrazine-Ph-SS-Drug Ab-TCO->ADC iEDDA Drug-COOH Drug-COOH Drug_Linker Drug-SS-Ph-Tetrazine Drug-COOH->Drug_Linker + this compound (EDC, NHS) Tet_Amine This compound Drug_Linker->ADC Click Released_Drug Released Drug ADC->Released_Drug + Reducing Agent (e.g., GSH)

Caption: Chemical pathway illustrating the key steps of bioconjugation and subsequent disulfide cleavage.

Applications in Drug Development

The unique characteristics of this compound make it a powerful tool for various applications in drug development:

  • Antibody-Drug Conjugates (ADCs): This is the primary application, where the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The cleavable disulfide bond ensures that the drug is released in the reducing intracellular environment of the target cell, enhancing its efficacy and minimizing off-target toxicity.

  • Targeted Drug Delivery: Beyond antibodies, other targeting moieties such as peptides, aptamers, or small molecules can be conjugated to drugs using this linker system to achieve tissue- or cell-specific delivery.

  • PROTACs and Molecular Glues: The precise control over conjugation and cleavage can be harnessed in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders.

  • Diagnostic Imaging: The tetrazine moiety can be used to "click" imaging agents (e.g., fluorophores, radioisotopes) onto targeting molecules for in vivo imaging applications. The cleavable linker can provide a mechanism for signal activation or clearance modulation.

The Dichotomous Nature of the Disulfide Bond in Tetrazine-Ph-SS-amine: A Redox-Sensitive Linchpin for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced drug development and molecular biology, the strategic design of chemical probes and therapeutic agents is paramount. A molecule of increasing interest to researchers is Tetrazine-Ph-SS-amine, a heterobifunctional linker that elegantly combines the principles of bioorthogonal chemistry with redox-responsive drug delivery. At the heart of this molecule's functionality lies a disulfide bond, a simple yet profoundly effective chemical feature that acts as a cleavable linchpin, enabling spatiotemporal control over molecular interactions and therapeutic payload release. This technical guide delves into the core function of the disulfide bond in this compound, providing an in-depth resource for researchers, scientists, and drug development professionals.

Core Functionality: A Tale of Two Environments

The utility of the disulfide bond (-S-S-) in this compound stems from its differential stability in various biological environments. In the relatively oxidizing milieu of the bloodstream, the disulfide bond remains stable, ensuring that the molecule and its conjugated cargo remain intact during systemic circulation.[1] This stability is crucial for minimizing off-target effects and premature drug release, thereby enhancing the safety profile of targeted therapies.

Conversely, upon reaching the target site, particularly the intracellular environment of tumor cells, the disulfide bond is readily cleaved.[2][3] This cleavage is primarily mediated by the high concentration of glutathione (B108866) (GSH), a tripeptide thiol that is significantly upregulated in tumor tissues compared to normal tissues.[4][5] This redox potential difference between the extracellular and intracellular compartments forms the basis of the disulfide bond's function as a "smart" trigger for payload release.

Structural Components and Their Roles

To fully appreciate the function of the disulfide bond, it is essential to understand the roles of the other components of the this compound molecule:

  • Tetrazine Moiety: The tetrazine group is a key player in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction.[6] This reaction allows for the highly specific and rapid conjugation of the linker to a complementary dienophile, such as a trans-cyclooctene (B1233481) (TCO), which can be attached to a targeting ligand (e.g., an antibody) or a therapeutic agent.[7]

  • Phenyl Group (Ph): The phenyl group provides a rigid scaffold, influencing the molecule's spatial orientation and potentially its pharmacokinetic properties.

  • Disulfide Bond (-SS-): As the central functional unit, the disulfide bond acts as the redox-sensitive cleavable linker.

  • Amine Group (-amine): The terminal amine group serves as a versatile attachment point for a variety of payloads, including small molecule drugs, fluorescent dyes, or other bioactive molecules.

Quantitative Analysis of Disulfide Bond Cleavage

ParameterConditionValueReference
Glutathione (GSH) Concentration Normal Plasma~2-20 µM[8]
Tumor Tissue (intracellular)~1-10 mM[8]
Disulfide Linker Half-life In human plasma~9 days (for sterically hindered linkers)[8]
Disulfide Linker Cleavage 10 mM Dithiothreitol (DTT)Rapid release (e.g., 4% per hour)[9]
5 mM Glutathione (GSH)~50% reduction after 3 hours[10]

Experimental Protocols

Synthesis of Tetrazine-Disulfide Linkers

The synthesis of heterobifunctional tetrazine-disulfide linkers typically involves a multi-step process. A general approach is outlined below, based on established methods for synthesizing tetrazine and disulfide-containing molecules.

Objective: To synthesize a tetrazine-containing molecule with a cleavable disulfide bond and a functional handle for payload conjugation.

Materials:

  • 4-cyanobenzaldehyde

  • Hydrazine (B178648) hydrate

  • Sulfur

  • Sodium nitrite

  • 2-aminoethanethiol hydrochloride

  • Dithiobis(succinimidyl propionate) (DSP)

  • Solvents (e.g., ethanol, methanol, dichloromethane, DMF)

  • Acids and bases for pH adjustment

Procedure:

  • Tetrazine Ring Formation: A common method for synthesizing the tetrazine core is the Pinner reaction or a variation thereof.[11] This typically involves the reaction of a nitrile (e.g., from 4-cyanobenzaldehyde) with hydrazine in the presence of a catalyst, followed by oxidation to form the aromatic tetrazine ring.

  • Introduction of the Disulfide Moiety: The disulfide bond can be introduced by reacting a thiol-containing intermediate with a disulfide-forming reagent. For example, a tetrazine-containing molecule with a free thiol can be reacted with another thiol-containing molecule (e.g., one bearing a protected amine) under oxidizing conditions to form the disulfide bridge. Alternatively, a disulfide exchange reaction can be employed.

  • Functionalization of the Amine Group: The terminal amine group can be introduced by using a starting material that already contains a protected amine, which is deprotected in the final step. This amine group is then available for conjugation to a desired payload.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization is performed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity.

Disulfide Bond Cleavage Assay

This protocol describes a general method for evaluating the cleavage of the disulfide bond in a linker like this compound in the presence of a reducing agent.

Objective: To quantify the cleavage of the disulfide bond in response to a reducing agent (e.g., GSH or DTT) using HPLC.

Materials:

  • This compound conjugate (e.g., attached to a fluorescent probe for easy detection)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) or Dithiothreitol (DTT) stock solutions

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

  • Quenching solution (e.g., N-ethylmaleimide to cap free thiols)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound conjugate in PBS at a known concentration.

  • Initiation of Cleavage: Add the reducing agent (GSH or DTT) to the conjugate solution to achieve the desired final concentration (e.g., 10 mM for mimicking intracellular conditions).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add a quenching solution to the aliquot to stop the cleavage reaction.

  • HPLC Analysis: Analyze the samples by HPLC. The chromatogram will show peaks corresponding to the intact conjugate and the cleaved fragments.

  • Data Analysis: Quantify the peak areas to determine the percentage of the conjugate that has been cleaved at each time point. This data can be used to calculate the cleavage rate and half-life of the disulfide bond under the tested conditions.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Bioorthogonal Conjugation This compound-Payload This compound-Payload ADC Antibody-Drug Conjugate (ADC) This compound-Payload->ADC iEDDA Reaction TCO-Antibody TCO-Targeting Ligand (e.g., Antibody) TCO-Antibody->ADC

Bioorthogonal conjugation of the linker to a targeting ligand.

G cluster_1 Redox-Mediated Payload Release ADC_extracellular ADC in Bloodstream (Stable Disulfide) ADC_intracellular ADC in Tumor Cell (High GSH) ADC_extracellular->ADC_intracellular Tumor Targeting & Internalization Cleavage Disulfide Bond Cleavage ADC_intracellular->Cleavage Reduction by GSH Released_Payload Released Payload Cleavage->Released_Payload Target_Interaction Interaction with Intracellular Target Released_Payload->Target_Interaction

Targeted delivery and intracellular release of the payload.

G cluster_2 Experimental Workflow for Cleavage Analysis Start Start: Tetrazine-SS- Payload Conjugate Add_Reducing_Agent Add Reducing Agent (e.g., 10 mM GSH) Start->Add_Reducing_Agent Incubate Incubate at 37°C Add_Reducing_Agent->Incubate Sample_Timepoints Sample at Various Time Points Incubate->Sample_Timepoints Quench Quench Reaction Sample_Timepoints->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Quantify Quantify Cleavage (Peak Area Analysis) HPLC_Analysis->Quantify End End: Determine Cleavage Kinetics Quantify->End

Workflow for analyzing disulfide bond cleavage.

Conclusion

The disulfide bond in this compound is a critical design element that imparts redox sensitivity to this versatile linker. Its stability in the bloodstream and susceptibility to cleavage in the reducing environment of tumor cells make it an invaluable tool for the development of targeted therapies with improved efficacy and reduced side effects. A thorough understanding of the cleavage kinetics and the experimental protocols for synthesis and analysis is essential for harnessing the full potential of this technology in advancing the frontiers of medicine and biological research.

References

An In-depth Technical Guide to the Applications of Tetrazine Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrazine click chemistry has rapidly emerged as a powerful tool in bioconjugation, offering a unique combination of rapid kinetics, high specificity, and biocompatibility. This guide provides a comprehensive overview of the core principles of tetrazine ligation, its applications, quantitative data, and detailed experimental protocols to enable researchers to effectively implement this technology in their work.

Core Principles of Tetrazine Ligation

Tetrazine click chemistry is a bioorthogonal reaction, meaning it can occur within a living system without interfering with native biochemical processes.[1] The most prominent reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is exceptionally fast and selective, proceeding readily in aqueous environments under physiological conditions without the need for a catalyst.[4][5]

The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the electron-rich, strained TCO (the dienophile).[2] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[2][3] The release of N₂ is a key feature that makes this ligation irreversible.[4]

dot

Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Data: Reaction Kinetics

The kinetics of the tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) spanning from 1 to 10⁶ M⁻¹s⁻¹.[2][4][6] This rapid reactivity allows for efficient labeling at low, micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential toxicity and off-target effects.[2][7] The reaction rate can be tuned by modifying the substituents on both the tetrazine and the dienophile.[6][8] Generally, electron-withdrawing groups on the tetrazine increase the reaction rate.[6]

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene20009:1 Methanol/Water[1][9]
Tetrazine-VT680Norbornene1.9PBS[10]
Tetrazine-VT680Norbornene1.6Fetal Bovine Serum[10]
Various Tetrazinestrans-cyclooctene210 - 30,000Aqueous[8]
Highly Reactive Tetrazinestrans-cyclooctene>50,000Aqueous[11][12]
General Rangetrans-cyclooctene1 - 1 x 10⁶Aqueous[4][6]

Experimental Protocols

The following protocols provide a general framework for performing bioconjugation using tetrazine click chemistry. Optimization may be required for specific biomolecules and applications.

The overall process involves the separate functionalization of the biomolecules of interest with the tetrazine and TCO moieties, followed by their conjugation.

dot

Bioconjugation_Workflow cluster_modification Biomolecule Modification cluster_purification1 Purification cluster_conjugation Click Reaction cluster_analysis Analysis and Purification Biomolecule1 Biomolecule 1 (e.g., Protein, Antibody) TCO_Biomolecule1 TCO-Modified Biomolecule 1 Biomolecule1->TCO_Biomolecule1 Biomolecule2 Biomolecule 2 (e.g., Drug, Fluorophore) Tetrazine_Biomolecule2 Tetrazine-Modified Biomolecule 2 Biomolecule2->Tetrazine_Biomolecule2 TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Biomolecule1 Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_Biomolecule2 Purification1 Remove Excess Reagent (e.g., Spin Desalting Column) TCO_Biomolecule1->Purification1 Mix Mix Modified Biomolecules (Room Temperature, Aqueous Buffer) Purification1->Mix Analysis Analyze Conjugate (e.g., SDS-PAGE, HPLC) Mix->Analysis Purification2 Purify Final Conjugate (Optional) Analysis->Purification2

General workflow for a bioconjugation experiment.

This protocol details the conjugation of two proteins using a TCO-tetrazine linkage.[4]

Materials:

  • Protein 1 and Protein 2

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Phosphate-Buffered Saline (PBS), pH 7.4-8.5

  • Spin desalting columns

Procedure:

  • Activation of Protein 1 with TCO-NHS Ester:

    • Dissolve 100 µg of Protein 1 in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add 20 nmol of TCO-PEG-NHS ester to the protein solution.

    • Incubate at room temperature for 60 minutes.

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

  • Activation of Protein 2 with Methyl-tetrazine-NHS Ester:

    • Dissolve 100 µg of Protein 2 in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the protein solution.

    • Incubate at room temperature for 60 minutes.

    • Purify the tetrazine-modified protein using a spin desalting column.

  • Conjugation Reaction:

    • Mix the TCO-modified Protein 1 and the tetrazine-modified Protein 2 in a 1:1 molar ratio.

    • Allow the reaction to proceed at room temperature for 1 hour with gentle rotation.

    • The resulting protein-protein conjugate is now ready for use. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[4]

This protocol provides a general guideline for labeling cell surface proteins that have been pre-targeted with a TCO-modified antibody.

Materials:

  • Cells expressing the target receptor of interest

  • TCO-modified antibody specific to the target receptor

  • Tetrazine-fluorophore conjugate

  • Cell culture medium

  • PBS

Procedure:

  • Pre-targeting with TCO-Antibody:

    • Incubate the cells with the TCO-modified antibody in cell culture medium for a specific duration (e.g., 1 hour) to allow for antibody binding to the cell surface receptors.

    • Wash the cells with PBS to remove any unbound antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Add the tetrazine-fluorophore conjugate to the cell culture medium at a suitable concentration (e.g., 1-10 µM).

    • Incubate for a short period (e.g., 5-30 minutes) at room temperature or 37°C.[13][14] The reaction is often rapid enough to complete within minutes.[13][14]

    • Wash the cells with PBS to remove the excess tetrazine-fluorophore.

    • The cells are now labeled and ready for imaging. One of the advantages of using fluorogenic tetrazine probes is that they exhibit a significant increase in fluorescence upon reaction, potentially eliminating the need for a final wash step.[7]

Applications in Bioconjugation

The versatility and efficiency of tetrazine click chemistry have led to its adoption in a wide range of applications.

  • Antibody-Drug Conjugates (ADCs): Tetrazine ligation enables the site-specific conjugation of potent cytotoxic drugs to antibodies, creating more homogeneous and potentially more effective ADCs.[15] A "click-to-release" strategy has been developed where the tetrazine-TCO reaction triggers the cleavage of a linker and the release of the drug payload in the tumor microenvironment.[15][16]

  • In Vivo Imaging: The rapid kinetics of the reaction are ideal for pre-targeted in vivo imaging, where a TCO-modified targeting molecule (e.g., an antibody) is administered first, allowed to accumulate at the target site and clear from circulation, followed by the administration of a tetrazine-labeled imaging agent (e.g., a PET isotope or a fluorophore).[17][18][19] This approach enhances the signal-to-background ratio.

  • Cell Labeling and Tracking: The bioorthogonal nature of the reaction allows for the specific labeling of biomolecules on or inside living cells without disrupting cellular processes.[10] This has been used to track glycans, proteins, and other biomolecules in real-time.[17]

  • Hydrogel Formation: Tetrazine-TCO and tetrazine-norbornene ligations are used to form hydrogels for 3D cell culture and tissue engineering applications.

Conclusion

Tetrazine click chemistry, particularly the IEDDA reaction with trans-cyclooctenes, represents a significant advancement in the field of bioconjugation. Its unparalleled reaction speed, specificity, and biocompatibility have made it an indispensable tool for researchers in chemistry, biology, and medicine. The ability to create complex biomolecular constructs with high precision and efficiency continues to drive innovation in areas ranging from fundamental biological discovery to the development of next-generation therapeutics and diagnostics.

References

An In-Depth Technical Guide to Tetrazine-Ph-SS-amine for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Tetrazine-Ph-SS-amine, a cleavable linker, in the development of antibody-drug conjugates (ADCs). This document outlines the core principles of its application, detailed experimental protocols, and representative data for the resulting ADCs.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. This compound is a novel linker that incorporates two key functionalities: a tetrazine moiety for bioorthogonal conjugation and a disulfide bond for intracellular cleavage.

The tetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody.[1][][3] This "click chemistry" approach offers rapid, specific, and high-yield conjugation under mild, biocompatible conditions.[1][][3] The disulfide bond within the linker is stable in the bloodstream but is readily cleaved in the reducing environment of the cell, primarily by glutathione (B108866) (GSH), leading to the release of the cytotoxic payload at the target site.[4]

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using technologies similar to the this compound linker system. Due to the proprietary nature of specific linker performance data, these values are illustrative of what can be expected for this class of ADCs.

Table 1: Representative Conjugation Parameters

ParameterValueReference
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0[5]
Conjugation Efficiency>95%[6]
Monomer Purity by SEC>96%[7]
Unconjugated Linker-Payload<0.5%[7]

Table 2: Representative In Vitro Cytotoxicity

Cell LineTarget AntigenADC IC50 (pM)Free Drug IC50 (pM)Reference
SK-BR-3HER255 ± 10-[6]
BT-474HER25 - 40-[7][8]
MCF-7HER2 (low)>10,000350[6][8]
OVCAR-3TAG723539
LS174TTAG72185277

Table 3: Representative In Vivo Efficacy

Xenograft ModelTreatmentTumor Growth InhibitionReference
OVCAR-3tc-ADC + ActivatorComplete Remission[9]
LS174Ttc-ADC + ActivatorPronounced Delay[9]
BT-474ADC (2.5 mg/kg)Significant Regression[10]
NCI-N87ADC (2.5 mg/kg)Dose-dependent Inhibition

Table 4: Representative Pharmacokinetic Parameters

ADC ConstructClearance (mL/day/kg)Half-lifeReference
ADC-PSAR1215.8-[10]
ADC-PSAR037.6-[10]
Maytansinoid ADC (DAR < 6)Comparable to mAb-[11]
Maytansinoid ADC (DAR ~9-10)Rapid Clearance-[11]

Experimental Workflow & Signaling Pathways

The development of an ADC using the this compound linker involves a multi-step process, from antibody modification to the final conjugation and intracellular release of the payload.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Synthesis cluster_2 Step 3: ADC Synthesis (Click Chemistry) cluster_3 Step 4: Purification & Characterization mAb Monoclonal Antibody mAb_TCO TCO-Modified Antibody mAb->mAb_TCO Amine Coupling TCO_NHS TCO-NHS Ester TCO_NHS->mAb_TCO mAb_TCO_input TCO-Modified Antibody mAb_TCO->mAb_TCO_input Tetrazine_Linker This compound Linker_Payload Tetrazine-Linker-Payload Tetrazine_Linker->Linker_Payload Payload Cytotoxic Payload (e.g., MMAE) Activated_Payload Activated Payload Payload->Activated_Payload Activation Activated_Payload->Linker_Payload Conjugation Linker_Payload_input Tetrazine-Linker-Payload Linker_Payload->Linker_Payload_input ADC Antibody-Drug Conjugate ADC_input Crude ADC ADC->ADC_input mAb_TCO_input->ADC iEDDA Reaction Linker_Payload_input->ADC Purified_ADC Purified ADC DAR_Analysis DAR, Purity, etc. Purified_ADC->DAR_Analysis Characterization ADC_input->Purified_ADC SEC / HIC

Figure 1: Experimental workflow for ADC synthesis.

Upon administration, the ADC circulates in the bloodstream, binds to the target antigen on cancer cells, and is internalized. Inside the cell, the disulfide bond of the linker is cleaved, releasing the cytotoxic payload.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Payload Release cluster_3 Cytotoxic Effect ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking ADC_Lysosome ADC Payload Free Payload (e.g., MMAE) ADC_Lysosome->Payload Disulfide Cleavage GSH Glutathione (GSH) GSSG GSSG GSH->GSSG GSH->Payload Microtubules Microtubule Dynamics Payload->Microtubules Disruption CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Figure 2: Intracellular drug release and mechanism of action.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the development of an ADC using a this compound linker.

Protocol 1: TCO-Modification of the Antibody
  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

    • TCO-NHS ester (e.g., TCO-PEG4-NHS).

    • Anhydrous DMSO or DMF.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).

  • Procedure:

    • Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[12][13][14]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[8][12][14]

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[14]

    • Remove excess, unreacted TCO-NHS ester by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration of the TCO-modified antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm).

    • Characterize the degree of labeling (DOL) by reacting a small aliquot with a tetrazine-fluorophore and measuring the absorbance, or by mass spectrometry.[12][13]

Protocol 2: Synthesis of Tetrazine-Linker-Payload
  • Materials:

    • This compound.

    • Cytotoxic payload with a carboxylic acid group (e.g., MMAE).

    • Activating agents (e.g., EDC, Sulfo-NHS).

    • Anhydrous DMF or DMSO.

    • Reaction buffer (e.g., DIPEA in DMF).

    • Reverse-phase HPLC for purification.

    • LC-MS and NMR for characterization.

  • Procedure:

    • Activate the carboxylic acid group of the cytotoxic payload. Dissolve the payload in anhydrous DMF and add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS. Stir at room temperature for 15-30 minutes.

    • In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF with 3 equivalents of DIPEA.

    • Add the activated payload solution to the this compound solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

    • Purify the Tetrazine-Linker-Payload conjugate by reverse-phase HPLC.

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.[15]

Protocol 3: ADC Synthesis via iEDDA Reaction
  • Materials:

    • TCO-modified antibody.

    • Tetrazine-Linker-Payload.

    • PBS, pH 7.4.

    • (Optional) Co-solvent such as DMSO or acetonitrile (B52724) if the linker-payload has low aqueous solubility.

  • Procedure:

    • Prepare the TCO-modified antibody in PBS, pH 7.4.

    • Prepare a stock solution of the Tetrazine-Linker-Payload in DMSO.

    • Add 1.5 to 2 molar equivalents of the Tetrazine-Linker-Payload per TCO group on the antibody.[14] If needed, the final concentration of the co-solvent should be kept below 10%.[6]

    • Incubate the reaction at room temperature for 1-3 hours.[6][14] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

    • The resulting ADC is now ready for purification.

Protocol 4: ADC Purification and Characterization
  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the payload.[15] Alternatively, use hydrophobic interaction chromatography (HIC) or mass spectrometry for a more detailed analysis of the different drug-loaded species.[6][10][11][16]

    • Purity and Aggregation: Assess the purity and the presence of aggregates by size-exclusion chromatography (SEC-HPLC).

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in target antigen-positive and negative cell lines using a cell viability assay (e.g., MTS or CellTiter-Glo).[7][8]

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using an ELISA or surface plasmon resonance (SPR).[8]

Conclusion

The this compound linker offers a powerful and versatile platform for the development of next-generation ADCs. The combination of bioorthogonal click chemistry for efficient and site-specific conjugation and a glutathione-sensitive disulfide bond for targeted intracellular drug release provides a robust strategy for creating highly effective and well-tolerated cancer therapeutics. The protocols and data presented in this guide serve as a valuable resource for researchers and drug developers working in this exciting field.

References

Methodological & Application

Application Notes and Protocols: Tetrazine-Ph-SS-Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Tetrazine-Ph-SS-Amine linkers in bioconjugation. This heterobifunctional crosslinker system leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). The linker incorporates three key features: a phenyl-tetrazine group for rapid "click" chemistry, a cleavable disulfide bond (-SS-) that allows for the release of conjugated cargo under reducing conditions, and an amine-reactive group for initial covalent attachment to biomolecules.

The combination of these functionalities makes this compound linkers a powerful tool for various applications, including the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cellular imaging probes.[1][2][3] The bioorthogonal nature of the tetrazine-TCO ligation allows for conjugation in complex biological media, even in living cells, without interfering with native biological processes.[1][2][3] The disulfide linkage provides a mechanism for controlled release of a payload within the reducing environment of the cell cytoplasm.[4][]

Principle of the Reaction

The bioconjugation strategy involves two primary steps:

  • Biomolecule Modification: An amine-containing biomolecule (e.g., a protein, antibody, or peptide) is first functionalized with the this compound linker. This is typically achieved by reacting the amine groups (e.g., the ε-amino group of lysine (B10760008) residues) with an N-hydroxysuccinimide (NHS) ester derivative of the linker, forming a stable amide bond.

  • Bioorthogonal Ligation: The resulting tetrazine-modified biomolecule is then reacted with a molecule bearing a trans-cyclooctene (TCO) group. The iEDDA reaction between the tetrazine and TCO is exceptionally fast and highly specific, leading to the formation of a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas.[1][6]

Core Advantages

  • Unprecedented Kinetics: The reaction between tetrazine and TCO is the fastest known bioorthogonal reaction, with rate constants reported to exceed 800 M⁻¹s⁻¹.[1][6] This allows for efficient conjugation even at low reactant concentrations.

  • High Specificity and Bioorthogonality: Tetrazines and TCOs are highly selective for each other and do not react with other functional groups found in biological systems, ensuring precise and clean conjugation.[2][3]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (pH 6-9, room temperature) and does not require cytotoxic copper catalysts, making it ideal for live-cell and in vivo applications.[1][2][6]

  • Cleavable Linkage: The integrated disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione, allowing for triggered release of the conjugated molecule.[2][4][]

Quantitative Data Summary

The following tables summarize key quantitative data related to tetrazine-TCO bioconjugation reactions. Note that specific values can vary depending on the exact structure of the tetrazine and TCO derivatives, as well as reaction conditions.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂)ConditionsReference
General Tetrazinetrans-cyclooctene (TCO)> 800 M⁻¹s⁻¹Aqueous Buffer[1]
H-phenyl-TzTCO-PEG₄> 39,000 M⁻¹s⁻¹DPBS, 37 °C[7]
Pyrimidyl-phenyl-TzTCO-PEG₄> 39,000 M⁻¹s⁻¹DPBS, 37 °C[7]
Bis(pyridyl)-TzTCO-PEG₄> 39,000 M⁻¹s⁻¹DPBS, 37 °C[7]
Dimethylcarbamate-tetrazinesTCO-acid23,800 ± 400 M⁻¹s⁻¹25% MeCN/PBS[8]

Table 2: Typical Biomolecule Conjugation Parameters

ParameterValueNotesReference
Molar Ratio (Linker:Protein)10-30 fold molar excessTo achieve desired degree of labeling.[9]
Reaction Time (Amine Labeling)60 minutesAt room temperature.[6]
Reaction Time (Tetrazine-TCO Ligation)5 - 60 minutesReaction is often complete within minutes at room temperature.[6][10][11]
Protein Recovery (Post-desalting)~75%Using spin desalting columns.[6]
Conjugation Efficiency (Trastuzumab-tetrazine with TCO-fluorescein)62%Illustrates high efficiency of the iEDDA reaction.[9]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in this compound bioconjugation.

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Cleavage (Optional) Protein Amine-Containing Biomolecule (e.g., Antibody, -NH2) Reaction1 Amine-NHS Ester Reaction (pH 7.2-8.5) Protein->Reaction1 Linker Tetrazine-Ph-SS-NHS Ester Linker->Reaction1 Tz_Protein Tetrazine-Modified Biomolecule Tz_Protein_ref Tetrazine-Modified Biomolecule Reaction1->Tz_Protein TCO_Molecule TCO-Modified Molecule (e.g., Drug, Probe) Reaction2 iEDDA 'Click' Reaction TCO_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Final_Conjugate_ref Final Bioconjugate Tz_Protein_ref->Reaction2 Reaction2->Final_Conjugate Reducing_Agent Reducing Agent (DTT, TCEP, Glutathione) Reaction3 Disulfide Reduction Reducing_Agent->Reaction3 Released_Cargo Released TCO-Molecule Final_Conjugate_ref->Reaction3 Reaction3->Released_Cargo

Caption: Workflow for bioconjugation and cleavage using a Tetrazine-SS-Amine linker.

Detailed Experimental Protocols

Protocol 1: Modification of Proteins with Tetrazine-Ph-SS-NHS Ester

This protocol describes the general procedure for labeling a protein with an amine-reactive Tetrazine-Ph-SS-NHS ester.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • Tetrazine-Ph-SS-NHS Ester (prepare a fresh 10-20 mM stock solution in anhydrous DMSO or DMF).

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline (PBS), HEPES).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) column (e.g., PD-10).

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column.

  • Reaction Setup:

    • Bring the protein solution to room temperature.

    • Calculate the required volume of the Tetrazine-Ph-SS-NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the protein.

    • Add the calculated volume of the tetrazine linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle rotation.[6]

  • Quenching (Optional): To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted tetrazine linker and reaction byproducts by purifying the tetrazine-modified protein using a spin desalting column or SEC. Follow the manufacturer's instructions for the chosen column.

  • Characterization: Determine the concentration of the modified protein using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry by measuring the absorbance of the tetrazine (typically ~520-540 nm) and the protein (280 nm).

Protocol 2: Ligation of Tetrazine-Modified Protein to a TCO-Molecule

This protocol outlines the bioorthogonal conjugation of the tetrazine-labeled protein to a TCO-containing molecule.

Materials:

  • Purified Tetrazine-Modified Protein (from Protocol 1).

  • TCO-Modified Molecule (e.g., drug, fluorescent dye, biotin). Dissolve in a compatible solvent (e.g., DMSO, water).

  • Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Tetrazine-Modified Protein with the TCO-Modified Molecule. A 1.5- to 5-fold molar excess of the TCO-molecule over the tetrazine-protein is typically recommended to ensure complete ligation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.[6] The reaction is often complete in a much shorter time (5-15 minutes) due to the rapid kinetics.[10][11] Reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in absorbance at ~520-540 nm.[6]

  • Purification (Optional): If necessary, remove the excess TCO-molecule from the final conjugate. The purification method will depend on the nature of the TCO-molecule and the final application (e.g., dialysis, SEC, or tangential flow filtration for ADCs).

  • Analysis: The final conjugate can be analyzed by SDS-PAGE, which should show a shift in molecular weight corresponding to the addition of the TCO-molecule. Mass spectrometry can be used for more precise characterization.

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes the release of the conjugated cargo by cleaving the disulfide bond.

G cluster_0 Disulfide Cleavage Workflow Conjugate Biomolecule-SS-Cargo Conjugate CleavageReaction Incubate (e.g., 37°C, 1-4 hours) Conjugate->CleavageReaction ReducingAgent Reducing Agent (e.g., 10-50 mM DTT) ReducingAgent->CleavageReaction CleavedBiomolecule Biomolecule-SH (Thiol-modified) ReleasedCargo Released Cargo-SH CleavageReaction->CleavedBiomolecule CleavageReaction->ReleasedCargo

Caption: General workflow for the reductive cleavage of a disulfide linker.

Materials:

  • Purified Bioconjugate containing the -SS- linker.

  • Reducing Agent: 1 M stock solution of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water.

Procedure:

  • Setup: To the solution of the bioconjugate, add the reducing agent stock solution to a final concentration of 10-50 mM.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours. The optimal time and temperature may vary depending on the accessibility of the disulfide bond.

  • Analysis: The cleavage can be confirmed by various analytical techniques. For example, if the cargo is fluorescent, its release can be monitored by fluorescence polarization or by separating the cleaved components using chromatography (e.g., HPLC, SEC) and detecting the released cargo.

Conclusion

The this compound bioconjugation system offers a robust and versatile platform for the precise assembly of complex biomolecular constructs. By combining the speed and selectivity of tetrazine click chemistry with a cleavable disulfide linker, researchers are empowered to develop novel therapeutics, diagnostics, and research tools with enhanced control over molecular assembly and payload release. These protocols provide a foundational framework for the successful application of this powerful technology.

References

Application Notes and Protocols for Disulfide Bond Cleavage in Tetrazine-Ph-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cleavage of the disulfide bond in Tetrazine-Ph-SS-amine, a bifunctional linker commonly used in bioconjugation and drug delivery applications. This document outlines the principles of disulfide reduction, compares common reducing agents, and provides detailed protocols for achieving efficient and specific cleavage.

Introduction

This compound is a valuable chemical tool that incorporates a tetrazine moiety for bioorthogonal chemistry, a phenyl group for stabilization, a cleavable disulfide bond, and a terminal amine for conjugation. The disulfide bond serves as a reversible linker, allowing for the release of conjugated payloads under reducing conditions, mimicking the intracellular environment. Understanding the precise conditions for disulfide bond cleavage is critical for the successful application of this linker in drug delivery systems, protein modification, and cellular imaging.

This document provides detailed protocols for the use of two common reducing agents, Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT), for the cleavage of the aryl-alkyl disulfide bond in this compound.

Comparison of Reducing Agents for Disulfide Bond Cleavage

The choice of reducing agent is crucial for efficient and specific disulfide bond cleavage while maintaining the integrity of the tetrazine ring. TCEP and DTT are the most widely used reagents for this purpose.

FeatureTris(2-carboxyethyl)phosphine (TCEP)Dithiothreitol (DTT)
Mechanism Irreversible reduction via a phosphine-based mechanism.[1][2]Reversible reduction through thiol-disulfide exchange.[3][4][5]
Optimal pH Wide range (1.5 - 9.0).[6][7]Narrower range, most effective above pH 7 (optimal 7.1-8.0).[3][4]
Reaction Speed Generally faster, often complete within 5 minutes at sufficient concentration.[7][8]Can be slower, especially at lower pH.
Stability More stable in solution and resistant to air oxidation.[6][9] However, stability can be lower in phosphate (B84403) buffers.[7][9]Prone to air oxidation, solutions should be prepared fresh.[5]
Odor Odorless.[1]Pungent odor.
Compatibility Generally compatible with subsequent maleimide (B117702) chemistry without removal.[6][7]Must be removed before reactions with thiol-reactive reagents.
Tetrazine Stability Studies suggest minimal reduction of the tetrazine ring, which can often be reversed by air exposure.Can potentially interact with the tetrazine ring, though specific data is limited.

Recommendation: For most applications involving this compound, TCEP is the recommended reducing agent due to its high efficiency over a broad pH range, stability, and compatibility with the tetrazine moiety.

Quantitative Data for Disulfide Bond Cleavage

The following table summarizes typical reaction conditions for the cleavage of disulfide bonds using TCEP and DTT. While specific efficiencies for this compound are not extensively published, these values provide a strong starting point for optimization.

Reducing AgentConcentrationpHTemperatureIncubation TimeTypical Cleavage Efficiency
TCEP 5 - 50 mM[6][7]4.5 - 8.5[7]Room Temperature15 - 60 minutes[6][7]>95%
DTT 10 - 100 mM[3]7.0 - 8.5[3][4]Room Temperature30 - 120 minutes[3]>90%

Experimental Protocols

Materials
  • This compound conjugate

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, HEPES)

  • Deionized water

  • pH meter

  • Small reaction vials or microcentrifuge tubes

  • Optional: Quenching solution (e.g., N-ethylmaleimide (NEM) for DTT reactions)

  • Optional: Desalting columns or dialysis equipment for purification

Protocol 1: Disulfide Bond Cleavage using TCEP

This protocol is recommended for most applications due to the superior properties of TCEP.

1. Reagent Preparation: a. Prepare a 10x stock solution of your desired reaction buffer (e.g., 1 M Tris-HCl, pH 7.4). b. Prepare a 100 mM stock solution of TCEP-HCl in deionized water. Adjust the pH to ~7.0 with 1 M NaOH, as TCEP solutions are acidic. Store aliquots at -20°C.

2. Reaction Setup: a. Dissolve the this compound conjugate in the reaction buffer to a final concentration of 1-10 mg/mL. b. Add the TCEP stock solution to the conjugate solution to a final concentration of 10-50 mM. A 10- to 50-fold molar excess of TCEP over the disulfide bond is recommended for efficient cleavage.

3. Incubation: a. Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes. b. For substrates with sterically hindered disulfide bonds, the incubation time may be extended or the temperature slightly increased (e.g., to 37°C).

4. (Optional) Product Purification: a. If required for downstream applications, remove excess TCEP and the cleaved by-product using a desalting column or dialysis.

G Experimental Workflow: TCEP-mediated Disulfide Cleavage cluster_0 Preparation cluster_1 Reaction cluster_2 Purification (Optional) prep_buffer Prepare Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4) dissolve Dissolve this compound in Reaction Buffer prep_buffer->dissolve prep_tcep Prepare 100 mM TCEP Stock Solution (pH adjusted to 7.0) add_tcep Add TCEP Stock Solution (Final conc. 10-50 mM) prep_tcep->add_tcep dissolve->add_tcep incubate Incubate at Room Temperature (30-60 min) add_tcep->incubate purify Remove Excess TCEP and By-products (Desalting Column or Dialysis) incubate->purify G Chemical Reaction: Disulfide Cleavage by TCEP Tetrazine-Ph-S-S-Amine Tetrazine-Ph-S-S-Amine Tetrazine-Ph-SH Tetrazine-Ph-SH Tetrazine-Ph-S-S-Amine->Tetrazine-Ph-SH + HS-Amine HS-Amine plus1 + TCEP TCEP plus2 + H2O H₂O arrow plus3 + TCEP_O TCEP=O plus4 +

References

Application Notes and Protocols for Tetrazine-Ph-SS-amine Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the site-specific conjugation of proteins using a cleavable Tetrazine-Ph-SS-amine linker. This heterobifunctional linker features a tetrazine moiety for bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) functionalized molecules, a primary amine for initial protein conjugation (typically after activation to an NHS ester), and a disulfide bond that allows for subsequent cleavage of the conjugate under reducing conditions.

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is exceptionally fast and highly specific, enabling efficient conjugation in complex biological mixtures.[1][2] The cleavable disulfide linkage offers a valuable tool for applications such as drug delivery, protein-protein interaction studies, and affinity purification, where the release of the conjugated molecule is desired.[3][4]

These application notes provide detailed protocols for the entire workflow, from the initial activation of the this compound linker and its conjugation to a protein, to the subsequent bioorthogonal reaction with a TCO-containing molecule and the final cleavage of the disulfide bond.

Chemical Principle

The conjugation process using this compound involves a three-stage process:

  • Protein Modification: The primary amine of the this compound linker is typically activated to an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the target protein to form a stable amide bond.

  • Bioorthogonal Ligation: The tetrazine-modified protein is then reacted with a molecule containing a trans-cyclooctene (TCO) group. The iEDDA reaction between the tetrazine and TCO is a rapid and highly selective "click chemistry" reaction that forms a stable dihydropyridazine (B8628806) linkage.[1]

  • Disulfide Cleavage: The disulfide bond within the linker of the resulting conjugate can be selectively cleaved using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), releasing the TCO-functionalized molecule from the protein.[]

Experimental Protocols

Part 1: Activation of this compound to Tetrazine-Ph-SS-NHS Ester

This protocol describes the conversion of the primary amine of this compound to a more reactive NHS ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or Di(N-succinimidyl) carbonate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of DSC and 2.5 equivalents of TEA or DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the Tetrazine-Ph-SS-NHS ester.

  • Verify the product structure and purity using techniques such as NMR and mass spectrometry.

Part 2: Conjugation of Tetrazine-Ph-SS-NHS Ester to a Protein

This protocol details the labeling of a protein with the activated Tetrazine-Ph-SS-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Tetrazine-Ph-SS-NHS ester

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Tetrazine-Ph-SS-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of Tetrazine-Ph-SS-NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the Tetrazine-Ph-SS-NHS ester stock solution to the protein solution. The molar excess of the linker will need to be optimized, but a 10- to 20-fold molar excess is a good starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted Tetrazine-Ph-SS-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by comparing the UV-Vis absorbance of the protein and the tetrazine or by mass spectrometry.

Part 3: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol describes the reaction of the tetrazine-labeled protein with a TCO-containing molecule.

Materials:

  • Tetrazine-labeled protein

  • TCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the tetrazine-labeled protein with the TCO-functionalized molecule in the reaction buffer. A 1.1 to 2-fold molar excess of the TCO-molecule is recommended.

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine absorbance around 520 nm.

  • Purification (Optional): If necessary, purify the final conjugate from any unreacted TCO-molecule using size-exclusion chromatography.

Part 4: Cleavage of the Disulfide Bond

This protocol details the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

  • Protein conjugate containing the Tetrazine-Ph-SS linker

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, neutralized to pH 7).

  • Cleavage Reaction:

    • Add the reducing agent to the protein conjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

    • Incubate the reaction for 30-60 minutes at room temperature. For complete reduction, incubation at 37°C may be beneficial.[6]

  • Analysis: Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry to confirm the release of the conjugated molecule.

Data Presentation

The following table summarizes key quantitative data for the different stages of the conjugation and cleavage process. Note that specific values may vary depending on the protein, TCO-molecule, and reaction conditions.

ParameterTypical Value/RangeMethod of DeterminationReference
Protein Modification
Molar Excess of Tetrazine-Ph-SS-NHS Ester10 - 20 foldOptimization for desired DOL[2]
Degree of Labeling (DOL)1 - 5UV-Vis Spectroscopy, Mass Spectrometry
Bioorthogonal Ligation
Second-order rate constant (k₂) for Tetrazine-TCO reaction10³ - 10⁶ M⁻¹s⁻¹Spectrophotometry, Fluorimetry[1][7]
Reaction Time30 - 120 minutesTLC, HPLC, Mass Spectrometry
Ligation Efficiency> 95%SDS-PAGE, HPLC, Mass Spectrometry
Disulfide Cleavage
DTT Concentration10 - 50 mMOptimization for complete cleavage[]
TCEP Concentration5 - 20 mMOptimization for complete cleavage[]
Cleavage Time30 - 60 minutesSDS-PAGE, HPLC, Mass Spectrometry[6]
Cleavage Efficiency> 90%SDS-PAGE, HPLC, Mass Spectrometry

Visualizations

Tetrazine_Conjugation_Workflow cluster_0 Part 1: Linker Activation cluster_1 Part 2: Protein Conjugation cluster_2 Part 3: Bioorthogonal Ligation cluster_3 Part 4: Disulfide Cleavage Tet_amine This compound NHS_ester Tetrazine-Ph-SS-NHS Ester Tet_amine->NHS_ester DSC, TEA Tet_Protein Tetrazine-labeled Protein NHS_ester->Tet_Protein Amine-reactive conjugation Protein Protein (-NH2) Protein->Tet_Protein Final_Conjugate Protein Conjugate Tet_Protein->Final_Conjugate iEDDA Click Reaction TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Final_Conjugate Cleaved_Protein Protein (-SH) Final_Conjugate->Cleaved_Protein DTT or TCEP Released_Molecule Released Molecule Final_Conjugate->Released_Molecule DTT or TCEP

Caption: Experimental workflow for this compound conjugation to proteins.

Chemical_Pathway Protein_NH2 Protein-NH2 Tet_Protein Protein-NH-CO-Ph-SS-Tetrazine Protein_NH2->Tet_Protein Amide Bond Formation Tet_SS_NHS Tetrazine-Ph-SS-NHS Tet_SS_NHS->Tet_Protein Conjugate Protein-NH-CO-Ph-SS-[Ligated Tetrazine]-R' Tet_Protein->Conjugate iEDDA Cycloaddition TCO_R TCO-R' TCO_R->Conjugate Cleaved_Protein Protein-NH-CO-Ph-SH Conjugate->Cleaved_Protein Disulfide Reduction Released_Molecule HS-[Ligated Tetrazine]-R' Conjugate->Released_Molecule Disulfide Reduction

Caption: Chemical pathway of this compound protein conjugation and cleavage.

References

Application Notes and Protocols for the Characterization of Tetrazine-Ph-SS-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed analytical methods and protocols for the characterization of Tetrazine-Ph-SS-amine conjugates. This heterobifunctional linker combines a tetrazine moiety for bioorthogonal click chemistry, a phenyl group which can influence stability and reactivity, a cleavable disulfide bond for triggered release, and a primary amine for conjugation to various molecules. Accurate characterization of these conjugates is crucial for ensuring their identity, purity, stability, and performance in downstream applications such as antibody-drug conjugates (ADCs), targeted drug delivery, and fluorescent imaging.

The analytical workflow for these conjugates typically involves a combination of chromatographic and spectroscopic techniques to confirm the successful synthesis and purity of the conjugate, assess its stability, and verify the cleavage of the disulfide linker under reducing conditions.

Characterization Workflow

A general workflow for the characterization of this compound conjugates involves multiple analytical techniques to assess different aspects of the molecule.

cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Purity & Stability Analysis cluster_3 Functional Characterization Synthesis Synthesis of This compound Conjugate Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) (Identity & Mass Verification) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Purification->NMR UV_Vis UV-Vis Spectroscopy (Quantification & Purity) Purification->UV_Vis HPLC HPLC/UHPLC (Purity & Stability Assessment) Purification->HPLC Cleavage Disulfide Bond Cleavage Assay HPLC->Cleavage Click Bioorthogonal Reaction with TCO HPLC->Click

Caption: General workflow for the characterization of this compound conjugates.

Data Presentation: Summary of Analytical Parameters

The following tables summarize key quantitative data expected from the analytical characterization of this compound conjugates. Note that exact values will vary depending on the specific structure of the conjugated molecule.

Table 1: Chromatographic and Mass Spectrometric Data

ParameterTypical Value/RangeMethodPurpose
HPLC Retention Time Dependent on column, mobile phase, and conjugateReverse-Phase HPLCPurity assessment and stability studies
Calculated [M+H]⁺ Dependent on the molecular formula-Theoretical mass for MS confirmation
Observed [M+H]⁺ Should match calculated mass ± 5 ppmHigh-Resolution MS (e.g., ESI-TOF)Confirmation of identity and mass
Major MS/MS Fragments Characteristic fragments of tetrazine, linker, and payloadTandem MS (MS/MS)Structural elucidation

Table 2: Spectroscopic Data

ParameterTypical Value/RangeMethodPurpose
UV-Vis λmax (Tetrazine) 510 - 540 nm[1]UV-Vis SpectroscopyQuantification and reaction monitoring
Molar Extinction Coefficient (ε) at λmax ~300 - 700 M⁻¹cm⁻¹UV-Vis SpectroscopyConcentration determination
¹H NMR Chemical Shifts (Tetrazine Protons) δ 7.5 - 9.0 ppm¹H NMR SpectroscopyStructural confirmation
¹³C NMR Chemical Shifts (Tetrazine Carbons) δ 160 - 170 ppm[2]¹³C NMR SpectroscopyStructural confirmation
¹³C NMR Chemical Shifts (Cβ of Cysteine in Disulfide) ~38-42 ppm[3]¹³C NMR SpectroscopyConfirmation of disulfide bond

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound conjugate and monitor its stability.

Materials:

  • HPLC or UHPLC system with a DAD or UV detector

  • C18 reverse-phase column (e.g., 2.5 µm particle size, 3.0 x 50 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Acetonitrile (B52724)

  • Sample dissolved in a suitable solvent (e.g., DMSO, water/acetonitrile)

Procedure:

  • Sample Preparation: Prepare a stock solution of the conjugate in DMSO (e.g., 10 mM). Dilute to a final concentration of 50-100 µM in an appropriate injection solvent (e.g., 50% acetonitrile in water).

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: Monitor at the λmax of the tetrazine (e.g., 520 nm) and the λmax of the conjugated molecule (e.g., 280 nm for proteins).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B (linear gradient)

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak corresponding to the conjugate and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Mass Spectrometry (MS)

Objective: To confirm the identity and molecular weight of the this compound conjugate.

Materials:

  • High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) coupled to an LC system.

  • Solvents and column as described in the HPLC protocol.

Procedure:

  • LC-MS Analysis: Perform HPLC as described in Protocol 1, with the eluent directed into the mass spectrometer.

  • MS Parameters (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Gas Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the conjugate.

    • Compare the observed m/z of the [M+H]⁺ ion with the calculated theoretical mass. The mass accuracy should ideally be within 5 ppm.

    • For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.

Protocol 3: NMR Spectroscopy

Objective: To provide detailed structural confirmation of the conjugate.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvents (e.g., DMSO-d₆, CD₃OD, D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.5 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals include aromatic protons from the phenyl and tetrazine rings, protons adjacent to the disulfide bond, and signals from the conjugated molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Look for characteristic signals of the tetrazine ring carbons (160-170 ppm) and the Cβ of the cysteine involved in the disulfide bond (~38-42 ppm).[2][3]

  • Data Analysis: Assign the observed chemical shifts to the corresponding nuclei in the conjugate structure. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

Protocol 4: UV-Vis Spectroscopy

Objective: To quantify the concentration of the conjugate and monitor the kinetics of reactions involving the tetrazine moiety.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Concentration Determination:

    • Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the desired buffer to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

    • Scan the absorbance from 250 nm to 700 nm to identify the λmax of the tetrazine.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

  • Monitoring Reaction Kinetics (e.g., with TCO):

    • In a cuvette, mix the this compound conjugate with an excess of a trans-cyclooctene (B1233481) (TCO) derivative.

    • Monitor the decrease in absorbance at the tetrazine's λmax over time.[4]

    • Fit the absorbance decay to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).

Protocol 5: Disulfide Bond Cleavage Assay

Objective: To verify the cleavability of the disulfide bond under reducing conditions.

Materials:

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Cleavage Reaction:

    • Dissolve the conjugate in the reaction buffer.

    • Add a reducing agent to a final concentration of 10-50 mM (for DTT or TCEP).[5]

    • Incubate the reaction at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding an alkylating agent like N-ethylmaleimide for DTT).

    • Analyze the samples by HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved products.

  • Data Analysis: Quantify the percentage of cleaved conjugate at each time point to determine the cleavage kinetics.

cluster_0 Reaction Setup cluster_1 Time-Course Sampling cluster_2 Analysis start This compound Conjugate in Buffer reductant Add Reducing Agent (DTT or TCEP) start->reductant incubation Incubate at 37°C reductant->incubation sampling Take Aliquots at Different Time Points incubation->sampling quench Quench Reaction (Optional) sampling->quench analysis Analyze by HPLC or LC-MS quench->analysis quantification Quantify Intact and Cleaved Products analysis->quantification kinetics Determine Cleavage Kinetics quantification->kinetics

Caption: Workflow for the disulfide bond cleavage assay.

References

Application Notes and Protocols for the Purification of Antibody-Tetrazine-Ph-SS-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-Tetrazine-Ph-SS-amine conjugates. This class of antibody-drug conjugates (ADCs) incorporates a bioorthogonal tetrazine moiety for potential click chemistry applications, a phenyl group contributing to the linker's hydrophobicity, and a cleavable disulfide bond for controlled payload release. The purification strategies outlined below are designed to remove process-related impurities such as unconjugated antibody, excess linker-payload, and aggregates, thereby ensuring a final product with a well-defined drug-to-antibody ratio (DAR), high purity, and retained biological activity.

Introduction

The successful development of antibody-drug conjugates relies on robust and reproducible manufacturing processes, with purification being a critical downstream step. The unique chemical features of antibody-Tetrazine-Ph-SS-amine conjugates necessitate a tailored purification strategy. The hydrophobicity imparted by the tetrazine and phenyl groups can increase the propensity for aggregation, while the lability of the disulfide bond requires careful control of buffer conditions to prevent premature cleavage. This document outlines a multi-step purification workflow employing Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC) to address these challenges and yield a high-purity conjugate.

Purification Workflow Overview

The purification of antibody-Tetrazine-Ph-SS-amine conjugates typically follows a three-step process designed to address specific impurities at each stage.

Purification_Workflow cluster_0 Crude Conjugation Mixture cluster_1 Step 1: Removal of Small Molecules cluster_2 Step 2: DAR Separation & Impurity Removal cluster_3 Step 3: Aggregate Removal & Buffer Exchange cluster_4 Final Purified Product Crude Crude Conjugate TFF Tangential Flow Filtration (TFF) Crude->TFF Remove excess linker-payload, solvents HIC Hydrophobic Interaction Chromatography (HIC) TFF->HIC Separate by hydrophobicity (DAR) SEC Size Exclusion Chromatography (SEC) HIC->SEC Remove aggregates, final buffer exchange Pure_ADC Purified ADC SEC->Pure_ADC High purity, defined DAR

Caption: A typical multi-step purification workflow for antibody-Tetrazine-Ph-SS-amine conjugates.

Data Presentation

The following tables summarize expected quantitative data for each purification step. These values are representative and may vary depending on the specific antibody, conjugation conditions, and scale of the process.

Table 1: Tangential Flow Filtration (TFF) Performance

ParameterTarget ValueTypical Result
Recovery > 95%96-99%
Free Linker-Payload Removal > 99%> 99.5%
Aggregate Content No significant increase< 1% increase
Process Time 2-4 hoursDependent on scale

Table 2: Hydrophobic Interaction Chromatography (HIC) Performance

ParameterTarget ValueTypical Result
Recovery of Target DAR Species > 80%80-90%
Purity of Target DAR Fraction > 95%> 98%
Unconjugated Antibody Removal > 99%> 99.8%
Process Time 4-8 hoursDependent on scale

Table 3: Size Exclusion Chromatography (SEC) Performance

ParameterTarget ValueTypical Result
Recovery > 90%92-98%
Aggregate Content < 1%< 0.5%
Fragment Content < 1%< 0.5%
Final Buffer Exchange Efficiency > 99%> 99.5%

Experimental Protocols

Tangential Flow Filtration (TFF) for Removal of Unconjugated Linker-Payload

Principle: TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size. In this step, the crude conjugation mixture is concentrated and then subjected to diafiltration to remove small molecular weight impurities like excess Tetrazine-Ph-SS-amine linker-payload and residual organic solvents, while retaining the larger antibody conjugate.

Materials:

  • TFF system with a peristaltic pump and reservoir

  • Hollow fiber or cassette-style TFF membrane with a 30 kDa molecular weight cutoff (MWCO)

  • Diafiltration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Crude antibody-Tetrazine-Ph-SS-amine conjugate solution

Protocol:

  • System Preparation: Sanitize and equilibrate the TFF system and membrane according to the manufacturer's instructions.

  • Loading: Load the crude conjugation mixture into the TFF reservoir.

  • Concentration: Concentrate the solution to a target concentration of 10-20 mg/mL.

  • Diafiltration: Perform 5-10 diavolumes with the Diafiltration Buffer to remove small molecule impurities. Maintain a constant volume in the reservoir during this step.

  • Final Concentration: Concentrate the diafiltered solution to the desired final concentration (typically 10-20 mg/mL).

  • Recovery: Recover the purified conjugate from the system.

TFF_Protocol Start Start Prep Prepare TFF System Start->Prep Load Load Crude Conjugate Prep->Load Concentrate1 Concentrate to 10-20 mg/mL Load->Concentrate1 Diafilter Diafilter with 5-10 volumes of PBS, pH 7.4 Concentrate1->Diafilter Concentrate2 Concentrate to final volume Diafilter->Concentrate2 Recover Recover Purified Conjugate Concentrate2->Recover End End Recover->End

Caption: Tangential Flow Filtration protocol workflow.

Hydrophobic Interaction Chromatography (HIC) for DAR Separation

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound linker to the antibody increases its overall hydrophobicity. This allows for the separation of conjugates with different drug-to-antibody ratios (DARs), as well as the removal of unconjugated antibody, which is less hydrophobic.

Materials:

  • Liquid chromatography system (e.g., FPLC or HPLC)

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Binding Buffer (Buffer A): 2 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0

  • TFF-purified antibody conjugate

Protocol:

  • Sample Preparation: Adjust the salt concentration of the TFF-purified conjugate to be equivalent to the Binding Buffer by adding a concentrated stock of ammonium sulfate.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Binding Buffer.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Elution: Elute the bound conjugate using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. The unconjugated antibody will elute first, followed by the ADC species in order of increasing DAR.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis: Analyze the collected fractions by UV-Vis spectroscopy and SDS-PAGE to identify the fractions containing the desired DAR species.

HIC_Protocol Start Start Sample_Prep Adjust Sample Salt Concentration Start->Sample_Prep Equilibrate Equilibrate HIC Column with Buffer A Sample_Prep->Equilibrate Load Load Sample Equilibrate->Load Elute Elute with a Gradient of Buffer A to Buffer B Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV-Vis, SDS-PAGE) Collect->Analyze Pool Pool Fractions with Desired DAR Analyze->Pool End End Pool->End

Caption: Hydrophobic Interaction Chromatography protocol workflow.

Size Exclusion Chromatography (SEC) for Aggregate Removal and Buffer Exchange

Principle: SEC separates molecules based on their size. This final polishing step is used to remove high molecular weight aggregates that may have formed during the conjugation and purification process. It also serves as an efficient method for exchanging the purified ADC into its final formulation buffer.

Materials:

  • Liquid chromatography system

  • SEC column (e.g., Superdex 200, Sephacryl S-300) with an appropriate molecular weight range

  • Formulation Buffer (e.g., PBS, pH 7.4, or a custom formulation buffer)

  • HIC-purified antibody conjugate pool

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired Formulation Buffer.

  • Sample Loading: Load the pooled and concentrated HIC fractions onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the Formulation Buffer at a constant flow rate. The aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

  • Analysis and Storage: Analyze the final product for purity, concentration, and integrity. Store the purified antibody-Tetrazine-Ph-SS-amine conjugate at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage).[1][2][3]

SEC_Protocol Start Start Equilibrate Equilibrate SEC Column with Formulation Buffer Start->Equilibrate Load Load HIC-purified ADC Equilibrate->Load Elute Elute with Formulation Buffer Load->Elute Collect Collect Monomeric ADC Peak Elute->Collect Analyze Final Product Analysis Collect->Analyze Store Store Purified ADC Analyze->Store End End Store->End

Caption: Size Exclusion Chromatography protocol workflow.

Signaling Pathway and Logical Relationships

The purification process is a logical sequence of steps designed to remove specific impurities based on their physicochemical properties. The relationship between the purification steps and the removal of key impurities is illustrated below.

Logical_Relationships cluster_Impurities Impurities cluster_Purification Purification Steps Free_Linker Free Linker-Payload TFF TFF Free_Linker->TFF Removed by Size Difference Unconjugated_Ab Unconjugated Antibody HIC HIC Unconjugated_Ab->HIC Removed by Lower Hydrophobicity Aggregates Aggregates SEC SEC Aggregates->SEC Removed by Larger Size

Caption: Logical relationship between purification steps and impurity removal.

Conclusion

The purification of antibody-Tetrazine-Ph-SS-amine conjugates presents unique challenges due to the specific properties of the linker-payload. The multi-step approach detailed in these application notes, combining Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography, provides a robust framework for obtaining a highly pure and well-characterized final product. Careful optimization of each step is crucial to maximize yield and ensure the stability and biological activity of the conjugate. For any specific antibody-Tetrazine-Ph-SS-amine conjugate, process parameters may need to be adjusted to achieve optimal results.

References

Revolutionizing Bioconjugation: A Detailed Experimental Guide to Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazine-trans-cyclooctene (TCO) ligation has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. This reaction, based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds with exceptionally fast kinetics without the need for cytotoxic catalysts, making it an invaluable tool for conjugating biomolecules in complex biological environments.[1][2][3] The reaction's efficiency at low concentrations has propelled its application in diverse fields within drug development, including the construction of antibody-drug conjugates (ADCs), pretargeted imaging, and advancements in cell and gene therapy.[4][5] This document provides a comprehensive guide with detailed protocols and quantitative data to empower researchers in leveraging this powerful chemical tool. The reaction forms a stable dihydropyridazine (B8628806) bond while releasing nitrogen gas as the sole byproduct.[1][5]

Quantitative Data Summary

The efficacy of the tetrazine-TCO ligation is influenced by the specific structures of the reactants and the reaction conditions. The following table summarizes key quantitative data to facilitate experimental design and comparison.

ParameterValueConditionsSource
Second-Order Rate Constant (k) 1 - 1 x 10⁶ M⁻¹s⁻¹General range[1][2]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO[2]
~2000 M⁻¹s⁻¹Dipyridal tetrazine and TCO in 9:1 methanol/water[3]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO[2]
up to 1000 M⁻¹s⁻¹ATTO-tetrazines with TCO[2][6]
> 800 M⁻¹s⁻¹General[2][7]
Reaction pH 6 - 9PBS buffer for general ligation[1][2]
7 - 9For TCO-NHS ester reaction with primary amines[2][8]
Reaction Temperature Room TemperatureGeneral[1][2]
4°C, 25°C, or 37°CApplication dependent[2][6]
Reaction Time 10 - 60 minutesGeneral ligation at room temperature[8]
30 - 120 minutesLigation at 4°C[8]
30 minutes - 2 hoursProtein-protein conjugation[2][7]

Signaling Pathways and Reaction Mechanisms

The tetrazine-TCO ligation is a bioorthogonal reaction that does not directly participate in cellular signaling pathways. Instead, it is used as a tool to label and track biomolecules that are part of these pathways. The fundamental reaction mechanism is an inverse-electron-demand Diels-Alder cycloaddition.

Tetrazine_TCO_Ligation Tetrazine Tetrazine Dihydropyridazine Stable Dihydropyridazine Adduct Tetrazine->Dihydropyridazine + TCO TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen releases

Caption: Inverse-electron-demand Diels-Alder reaction between tetrazine and TCO.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol details the steps for conjugating two proteins using tetrazine-TCO ligation.

Materials:

  • Protein A and Protein B

  • TCO-NHS ester (e.g., TCO-PEG-NHS ester)

  • Tetrazine-NHS ester (e.g., Methyltetrazine-PEG-NHS ester)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in PBS buffer at a concentration of 1-5 mg/mL.[7]

    • If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[2]

  • Activation of Protein A with TCO-NHS Ester:

    • Immediately before use, prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMF or DMSO.[7][9]

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[1][2]

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9]

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2][9]

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[7][9]

    • Remove excess TCO-NHS ester using a spin desalting column.[1][2][9]

  • Activation of Protein B with Tetrazine-NHS Ester:

    • Immediately before use, prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMF or DMSO.[8]

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[1][2]

    • Add a 10- to 50-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution, depending on the protein concentration.[8]

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[8]

    • Quench the reaction as described in step 2.

    • Purify the tetrazine-labeled protein using a spin desalting column.[1][2]

  • Tetrazine-TCO Ligation:

    • Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 to 1:1.5 molar ratio.[7] A slight excess of the tetrazine-functionalized protein can improve conjugation efficiency.[2]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle rotation.[2][7] The reaction can also be performed at 4°C, which may require a longer incubation time.[2][8]

    • The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink color and the decrease in its absorbance around 520 nm.[1][10][11]

    • The final conjugate can be purified from unreacted components using size-exclusion chromatography if necessary.[2]

    • Store the final conjugate at 4°C.[2][7]

Protein_Conjugation_Workflow cluster_proteinA Protein A Modification cluster_proteinB Protein B Modification cluster_ligation Ligation A1 Protein A in PBS A2 Add TCO-NHS Ester A1->A2 A3 Incubate & Quench A2->A3 A4 Purify TCO-Protein A A3->A4 L1 Mix TCO-Protein A and Tetrazine-Protein B A4->L1 B1 Protein B in PBS B2 Add Tetrazine-NHS Ester B1->B2 B3 Incubate & Quench B2->B3 B4 Purify Tetrazine-Protein B B3->B4 B4->L1 L2 Incubate L1->L2 L3 Purify Conjugate (Optional) L2->L3 Final Final L3->Final Final Conjugate

Caption: Workflow for protein-protein conjugation using Tetrazine-TCO ligation.

Protocol 2: Live Cell Imaging with Tetrazine-Fluorophore Conjugates

This protocol outlines the pre-targeting and subsequent labeling of cellular targets for fluorescence imaging.

Materials:

  • TCO-labeled antibody or other targeting molecule

  • Tetrazine-fluorophore conjugate (e.g., Cy5-PEG-Tetrazine)

  • Live-cell imaging medium

  • Cells expressing the target of interest

  • Fluorescence microscope

Procedure:

  • Pre-targeting:

    • Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at an appropriate concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C to allow for target binding.[9]

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.[9]

  • Ligation and Imaging:

    • Prepare a staining solution of the tetrazine-fluorophore conjugate in the imaging medium at a final concentration of 1-5 µM.[9]

    • Add the staining solution to the cells.

    • Incubate for 15-30 minutes at room temperature or 37°C, protecting the cells from light.[9]

    • Wash the cells two to three times with fresh imaging medium to remove the unreacted tetrazine-fluorophore.

    • The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Cell_Imaging_Workflow C1 Incubate cells with TCO-labeled antibody C2 Wash to remove unbound antibody C1->C2 C3 Add Tetrazine-fluorophore C2->C3 C4 Incubate and Wash C3->C4 C5 Fluorescence Imaging C4->C5

Caption: Workflow for live-cell imaging using pre-targeting and Tetrazine-TCO ligation.

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Verify reactant integrity: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or UV light.[11]

    • Optimize molar ratio: A slight excess of one reactant (typically 1.1 to 2.0 molar equivalents) can drive the reaction to completion.[8]

    • Increase incubation time or temperature: If the reaction is slow, increasing the incubation time or performing the reaction at 37°C (if the biomolecules are stable at this temperature) can improve yields.[2][6]

  • Precipitation of Reactants or Product:

    • Enhance solubility: The use of PEGylated linkers on the tetrazine or TCO can improve aqueous solubility.[11]

    • Add organic co-solvent: A small percentage of a water-miscible organic solvent like DMSO or DMF can be added, but its compatibility with the biological system must be confirmed.[11]

  • Monitoring the Reaction:

    • The disappearance of the tetrazine's pink color provides a simple visual cue for reaction progression.[11]

    • For quantitative analysis, the decrease in absorbance of the tetrazine at its λmax (typically 510-550 nm) can be monitored using a UV-Vis spectrophotometer.[1][11][12]

    • LC-MS or HPLC can also be used to monitor the consumption of reactants and the formation of the product.[11]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in tetrazine-trans-cyclooctene (TCO) ligation reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the tetrazine-TCO ligation reaction?

A1: For an efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine. However, the ideal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your system. In some cases, a 1.5 to 2-fold excess of one reactant can be used to drive the reaction to completion.

Q2: What are the recommended reaction buffers and pH for this ligation?

A2: The tetrazine-TCO ligation is robust and functions efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically effective within a pH range of 6 to 9. It's important to note that for labeling proteins with NHS esters to introduce TCO or tetrazine groups, an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) is crucial to prevent side reactions. While the ligation itself is largely pH-insensitive in the physiological range, extreme pH values can impact the stability of your biomolecules.

Q3: What is the ideal temperature and duration for the reaction?

A3: The tetrazine-TCO ligation is known for its rapid kinetics and can often be completed at room temperature within 30 to 60 minutes. For less reactive partners or specific applications, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some instances, incubating at 37°C or 40°C may be used to accelerate the reaction.

Q4: Is a catalyst required for the tetrazine-TCO reaction?

A4: No, a catalyst is not required. The tetrazine-TCO ligation is a bioorthogonal reaction that proceeds quickly without the need for a catalyst like copper, which can be cytotoxic. This catalyst-free nature makes it highly suitable for applications in biological systems and live-cell imaging.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the tetrazine-TCO reaction can be monitored by UV-Vis spectroscopy. The tetrazine moiety has a characteristic absorbance in the range of 510-550 nm, which disappears as the reaction proceeds. By tracking the decrease in absorbance at the tetrazine's λmax, you can monitor the reaction's progress.

Troubleshooting Guide for Low Yield

Low product yield is a common issue in tetrazine-TCO ligations. The following guide provides potential causes and recommended solutions to help you diagnose and resolve these problems.

Issue: Low or No Product Formation

This is one of the most frequent challenges. The underlying cause can often be traced back to the integrity of the reactants or the reaction conditions.

Potential Cause 1: Degradation of Reactants
  • Tetrazine Instability: Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media. They can also be degraded by reducing agents like TCEP and DTT. The characteristic pink or red color of the tetrazine solution fading is a primary indicator of degradation.

  • TCO Instability: TCOs can also degrade or isomerize to their unreactive cis-isomer, especially in the presence of thiols or under UV light.

Recommended Solutions:

  • Use Fresh Reagents: Prepare solutions of tetrazine and TCO fresh before each experiment.

  • Proper Storage: Store solid reagents under appropriate conditions, such as desiccated and protected from light.

  • Avoid Reducing Agents: If a reduction step (e.g., for antibody disulfide bonds) is necessary, remove the reducing agent (e.g., using a desalting column) before adding the tetrazine-containing molecule.

  • pH Control: Be mindful of the pH, as some tetrazines may degrade in basic aqueous solutions.

Potential Cause 2: Suboptimal Reaction Conditions
  • Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO can result in an incomplete reaction.

  • Low Reactant Concentration: The reaction rate is concentration-dependent. If the concentrations are too low, the reaction will proceed slowly.

  • Temperature and Time: While the reaction is typically fast, insufficient incubation time or suboptimal temperature can lead to low yield.

Recommended Solutions:

  • Optimize Molar Ratio: Empirically test different molar ratios, starting with a slight excess (1.05-1.5x) of the tetrazine.

  • Increase Concentration: If possible, increase the concentration of the reactants.

  • Adjust Incubation: Increase the incubation time or try a slightly elevated temperature (e.g., 37°C) to facilitate the reaction.

Potential Cause 3: Steric Hindrance

If the tetrazine and TCO moieties are attached to bulky molecules, such as large proteins, steric hindrance can impede their ability to react.

Recommended Solutions:

  • Introduce a Spacer: Incorporating a flexible spacer, like a PEG linker, between the reactive moiety and the molecule of interest can improve accessibility and increase reaction efficiency.

Potential Cause 4: Side Reactions or Impurities
  • Reactant Purity: Impurities in the starting materials can lead to competing side reactions.

  • Oxygen Sensitivity: Some molecules may be sensitive to oxygen, leading to oxidation-related side products.

Recommended Solutions:

  • Purify Reactants: Ensure that the starting materials are of high purity.

  • Degas Solutions: For oxygen-sensitive molecules, degassing the reaction buffer can help prevent unwanted side reactions.

Potential Cause 5: Precipitation of Reactants or Product

Poor solubility of either the reactants or the final product in the chosen reaction buffer can lead to precipitation and a lower yield in the soluble fraction.

Recommended Solutions:

  • Improve Solubility: Using PEGylated linkers on the tetrazine or TCO can enhance aqueous solubility.

  • Add Co-solvent: A small percentage of an organic co-solvent, such as DMSO or DMF, can be added to the reaction mixture, but its compatibility with your biomolecules must be verified.

Data Presentation

Table 1: Recommended Reaction Parameters for Tetrazine-TCO Ligation

ParameterRecommended Range/ValueCommon Buffer(s)Notes
Stoichiometry (Tetrazine:TCO) 1.05:1 to 1.5:1PBSThe optimal ratio should be determined empirically.
pH 6.0 - 9.0PBS, HEPES, BorateAvoid amine-containing buffers (e.g., Tris) if using NHS esters.
Temperature Room Temperature (20-25°C)-Can be performed at 4°C (longer time) or 37°C (faster).
Duration 30 - 120 minutes-Dependent on reactants and concentration.

Table 2: Second-Order Rate Constants for Selected Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,4

how to prevent aggregation during tetrazine bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding aggregation during tetrazine bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is aggregation in the context of bioconjugation?

A1: Protein aggregation is a process where individual protein molecules associate non-specifically to form larger, often insoluble, complexes.[1][2] In bioconjugation, this can be observed as visible precipitates, cloudiness in the solution, or the formation of high molecular weight species.[2] This phenomenon can compromise the biological activity of the target protein, create experimental artifacts, and reduce the overall yield of the desired conjugate.[1]

Q2: Why does aggregation occur specifically during tetrazine bioconjugation?

A2: Aggregation during tetrazine bioconjugation can be triggered by several factors:

  • Increased Hydrophobicity: Many tetrazine and trans-cyclooctene (B1233481) (TCO) reagents are hydrophobic. Covalently attaching these moieties to a protein's surface can increase the protein's overall hydrophobicity, promoting self-association through hydrophobic interactions.[3][4]

  • Changes in Surface Charge: The conjugation reaction, particularly if it targets charged residues like lysines, alters the protein's surface charge distribution. This can disrupt stabilizing electrostatic repulsions between protein molecules.[1][2]

  • Suboptimal Reaction Conditions: The reaction buffer's pH, ionic strength, and temperature can influence protein stability.[5][6] If the conditions are not optimal for a specific protein, it can become partially unfolded, exposing hydrophobic core residues and leading to aggregation.[6][7]

  • High Protein Concentration: High concentrations of protein increase the probability of intermolecular interactions, which can be a primary driver for aggregation.[1][5]

Q3: What are the initial signs of aggregation?

A3: The first signs of aggregation can be subtle. They include the appearance of a faint cloudiness or opalescence in the reaction mixture. In more severe cases, visible particulate matter or precipitate will form.[2] During purification steps like size-exclusion chromatography (SEC), aggregation may be indicated by the appearance of a peak in the void volume.[2]

Q4: How can I detect and quantify aggregation in my sample?

A4: Several biophysical techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or solution turbidity.[2]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution. It can detect the formation of even small amounts of high molecular weight aggregates.[2]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein, often in the void volume of the column.[2]

Troubleshooting Guide for Aggregation

If you observe aggregation during or after your tetrazine bioconjugation reaction, use the following guide to diagnose and solve the issue.

Troubleshooting Workflow

G cluster_0 cluster_1 Initial Checks cluster_2 Solutions cluster_3 Further Optimization cluster_4 start Aggregation Observed (Precipitate, Cloudiness) check_conc Is Protein Concentration > 5 mg/mL? start->check_conc check_reagent Is Tetrazine/TCO Reagent Highly Hydrophobic? start->check_reagent check_buffer Is Buffer pH near the Protein's pI? start->check_buffer sol_conc Decrease Protein Conc. (e.g., 1-2 mg/mL) check_conc->sol_conc Yes sol_reagent Use Reagent with Hydrophilic Linker (e.g., PEG) check_reagent->sol_reagent Yes sol_buffer Adjust Buffer pH (≥1 unit away from pI) check_buffer->sol_buffer Yes opt_temp Lower Reaction Temp. (e.g., 4°C for longer time) sol_conc->opt_temp sol_reagent->opt_temp sol_buffer->opt_temp opt_additives Add Stabilizing Excipients (Arginine, Glycerol, Tween-20) opt_temp->opt_additives end_node Optimized Conjugation (Aggregation Minimized) opt_additives->end_node

Caption: Troubleshooting workflow for addressing aggregation issues.

Common Problems and Solutions
Problem / SymptomPotential CauseRecommended Solution
Solution becomes cloudy immediately upon adding tetrazine/TCO reagent. 1. High Protein Concentration: Increases intermolecular interactions.[1][5]2. Hydrophobic Reagent: The reagent may have poor aqueous solubility or immediately induce protein aggregation upon conjugation.[3]1. Reduce Protein Concentration: Perform the reaction at a lower concentration (e.g., 1-2 mg/mL).[5]2. Use Hydrophilic Reagents: Select tetrazine or TCO reagents that incorporate a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve solubility and reduce aggregation.[3][8][9]
Precipitate forms gradually during the reaction incubation. 1. Suboptimal Buffer Conditions: The buffer pH may be too close to the protein's isoelectric point (pI), minimizing electrostatic repulsion.[1]2. Protein Instability: The protein may be inherently unstable under the reaction conditions (e.g., temperature, duration).1. Optimize Buffer pH: Adjust the pH to be at least 1 unit away from the protein's pI.[1]2. Lower Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]3. Add Stabilizers: Include additives like 50-100 mM Arginine, 5-20% glycerol, or 0.01-0.1% Tween-20 in the reaction buffer.[1][4][5]
Final purified conjugate shows a large peak in the SEC void volume. 1. Over-labeling: A high degree of labeling can significantly alter the protein's physicochemical properties, leading to aggregation.[5]2. Formation of Soluble Aggregates: Conditions may favor the formation of smaller, soluble aggregates rather than large precipitates.1. Reduce Reagent Molar Excess: Perform a titration to find the optimal reagent-to-protein ratio that achieves sufficient labeling without causing aggregation.[5]2. Screen Additives: Test different stabilizers (see above) to find one that prevents the formation of soluble oligomers.
Loss of biological activity in the final conjugate. 1. Aggregation: The formation of aggregates, even soluble ones, can block active sites or cause conformational changes that inactivate the protein.[1]2. Oxidation: If the protein has sensitive cysteine residues, oxidation could lead to disulfide-linked aggregation.1. Implement Anti-Aggregation Strategies: Follow the recommendations above to minimize aggregate formation.2. Add a Reducing Agent: Include a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in your buffers if cysteine oxidation is a concern.[1][2]

Optimizing Reaction Conditions to Prevent Aggregation

Proactively optimizing your bioconjugation reaction is the best strategy to prevent aggregation. The following factors are critical.

Interplay of Factors Causing Aggregation

G cluster_0 Driving Forces for Aggregation cluster_1 Reaction Parameters cluster_2 hydrophobic Increased Hydrophobicity agg Protein Aggregation hydrophobic->agg charge Altered Surface Charge charge->agg unfolding Conformational Instability unfolding->agg reagent Hydrophobic Tetrazine/TCO Reagent reagent->hydrophobic dol High Degree of Labeling (DoL) dol->hydrophobic dol->charge conc High Protein Concentration conc->hydrophobic buffer Suboptimal Buffer (pH, Ionic Strength) buffer->charge buffer->unfolding

Caption: Key factors that contribute to protein aggregation during bioconjugation.

Impact of Key Experimental Parameters
ParameterRecommendationRationale
Protein Concentration 1-5 mg/mL Lower concentrations reduce the frequency of intermolecular collisions, minimizing the chance for aggregation to initiate.[5]
Buffer pH pH 6.0 - 9.0 , ensuring it is ≥1 unit away from the protein's pI .The tetrazine-TCO ligation is efficient across a broad pH range.[10] Moving the pH away from the protein's isoelectric point (pI) increases net charge and electrostatic repulsion between molecules, preventing aggregation.[1]
Temperature 4°C to Room Temperature (20-25°C) While the reaction is very fast at room temperature, lowering the temperature to 4°C can slow down aggregation processes for sensitive proteins, albeit requiring longer incubation times.[5][10]
Reagent Stoichiometry Start with 1.5 to 5-fold molar excess of the tetrazine/TCO reagent. A slight excess drives the reaction to completion, but a large excess can lead to over-labeling and aggregation. This should be optimized empirically.[5][10]
Additives & Excipients Consider adding stabilizers. Arginine (50-100 mM): Suppresses aggregation by binding to hydrophobic patches.[4][5]Glycerol (5-20%): Acts as a cryoprotectant and osmolyte, stabilizing the native protein state.[1][5]Non-ionic detergents (e.g., Tween-20 at 0.01-0.1%): Can help solubilize proteins and prevent hydrophobic aggregation.[1][5]
Reagent Choice Use reagents with hydrophilic linkers (e.g., PEG). Hydrophilic linkers improve the aqueous solubility of the reagent and the final conjugate, significantly reducing the risk of aggregation.[3][9]

Key Experimental Protocols

Protocol 1: General Tetrazine Bioconjugation with Anti-Aggregation Measures

This protocol describes the labeling of a protein with an NHS-ester-functionalized tetrazine, incorporating steps to minimize aggregation.

1. Buffer Preparation and Protein Dialysis: a. Prepare an amine-free buffer, such as Phosphate Buffered Saline (PBS), with a pH of 7.2-8.0.[5] b. (Anti-Aggregation Step) If the protein is known to be unstable, supplement the buffer with a stabilizer, such as 50 mM L-Arginine. c. Dialyze the protein stock solution against the prepared reaction buffer overnight at 4°C to remove any primary amines (e.g., Tris buffer, ammonium (B1175870) salts). d. Adjust the protein concentration to 1-2 mg/mL .[5]

2. Reagent Preparation: a. Immediately before use, dissolve the Tetrazine-NHS Ester in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.[5]

3. Labeling Reaction: a. Add a 3 to 10-fold molar excess of the dissolved Tetrazine-NHS ester to the protein solution. Start with a lower ratio to minimize aggregation risk. b. (Anti-Aggregation Step) Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours, with gentle mixing.[5] Monitor the reaction for any signs of precipitation.

4. Purification: a. Remove excess, unreacted tetrazine reagent and byproducts immediately after the incubation is complete. b. Use a desalting column (e.g., Sephadex G-25) or perform buffer exchange via dialysis against a suitable storage buffer.[5]

5. TCO Ligation: a. Combine the purified tetrazine-labeled protein with the TCO-functionalized molecule in PBS at pH 7.4. A 1.5 to 5-fold molar excess of the TCO-reagent is a common starting point. b. Incubate at room temperature for 30-60 minutes.[10] The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink color. c. Purify the final conjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove unreacted components.

Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)

DLS is a powerful tool to assess the aggregation state of a protein solution before, during, and after conjugation.

1. Sample Preparation: a. Filter all buffers through a 0.22 µm filter to remove dust and other particulates. b. Prepare samples of the unconjugated protein, the reaction mixture at different time points, and the final purified conjugate. c. The optimal concentration for DLS varies by instrument, but typically falls within the 0.5-2.0 mg/mL range. Ensure samples are visually clear and free of large precipitates.

2. Instrument Setup: a. Set the instrument to the correct temperature (e.g., 25°C). b. Allow the instrument and sample to equilibrate to the set temperature for several minutes before measurement.

3. Data Acquisition: a. Place the cuvette containing the sample into the DLS instrument. b. Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure data reproducibility.

4. Data Analysis: a. Size Distribution: Analyze the intensity, volume, and number distributions. A monodisperse, un-aggregated sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric protein. b. Polydispersity Index (PdI): The PdI is a measure of the heterogeneity of the sample. A PdI value below 0.2 is typically indicative of a monodisperse sample. A higher PdI suggests the presence of multiple species, including aggregates. c. Comparison: Compare the DLS results of the conjugated protein to the initial, unconjugated protein. A significant increase in the average particle size or the appearance of a second peak at a larger size is a clear indication of aggregation.

References

improving the stability of Tetrazine-Ph-SS-amine in serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrazine-Linker Conjugates. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Tetrazine-Ph-SS-amine and related compounds in serum.

This section addresses common problems encountered during the handling and in-vitro/in-vivo use of tetrazine-disulfide conjugates.

Q1: My this compound conjugate is showing rapid degradation and loss of reactivity after incubation in serum. What are the likely causes?

A: Rapid degradation in serum typically points to the instability of either the tetrazine ring or the disulfide bond. Both moieties are susceptible to degradation under physiological conditions.

  • Tetrazine Ring Instability: The stability of the tetrazine core is highly dependent on its substituents. Electron-withdrawing groups, often used to accelerate bioorthogonal reactions, can make the tetrazine ring more susceptible to decomposition in aqueous media.[1][2][3][4]

  • Disulfide Bond Instability: Disulfide bonds can be prematurely cleaved in the bloodstream. This occurs via thiol-disulfide exchange with free thiols present in serum proteins (e.g., albumin) or other small molecules.[5][][7] While the concentration of potent reducing agents like glutathione (B108866) is low in the blood compared to the intracellular environment, this exchange can still lead to significant linker cleavage over time.[]

The diagram below outlines a decision-making process to troubleshoot this issue.

A Start: Low stability of This compound in serum B Hypothesis: Instability is from Tetrazine ring or Disulfide bond A->B C Action: Analyze degradation products using LC-MS B->C D Degradation of Tetrazine moiety observed? (e.g., loss of characteristic absorbance) C->D E Cleavage of Disulfide bond observed? (e.g., detection of free amine payload) C->E D->E No F Solution: Modify Tetrazine scaffold. - Use electron-rich substituents - Switch to a more stable core (e.g., DHP-Tz, Triazolyl-Tz) D->F Yes G Solution: Modify Disulfide linker. - Introduce steric hindrance (e.g., methyl groups adjacent to SS bond) E->G Yes H Outcome: Improved Serum Stability F->H G->H A 1. Prepare Stock Solutions - Test Compound (e.g., 10 mM in DMSO) - Internal Standard (optional) C 3. Initiate Reaction - Add Test Compound to serum (final conc. ~100 µM) - Vortex gently A->C B 2. Thaw Serum (Human, Mouse, etc.) Pre-warm to 37°C B->C D 4. Incubate at 37°C in a shaking water bath C->D E 5. Sample at Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 24 h) Transfer aliquots to new tubes D->E F 6. Quench Reaction - Add 2-3 volumes of cold Acetonitrile with internal standard - Vortex vigorously E->F G 7. Precipitate Proteins - Centrifuge at high speed (e.g., 14,000 rpm for 10 min) F->G H 8. Analyze Supernatant - Transfer clear supernatant to HPLC vials - Analyze using a validated RP-HPLC method G->H I 9. Quantify and Plot Data - Calculate % remaining vs. Time 0 - Determine half-life (t½) H->I

References

Technical Support Center: Troubleshooting Disulfide Bond Cleavage in ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of antibody-drug conjugates (ADCs) with disulfide linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of disulfide bond cleavage in ADC linkers?

Disulfide linkers are designed to be stable in the bloodstream and release their cytotoxic payload inside target cells.[1] This selective cleavage is achieved by exploiting the significant difference in the reductive potential between the extracellular environment and the intracellular environment of tumor cells. The cytoplasm of tumor cells has a much higher concentration of reducing agents, primarily glutathione (B108866) (GSH), which is present at concentrations of 1–10 mmol/L, compared to approximately 5 µmol/L in blood plasma.[] This high intracellular GSH concentration, along with enzymes like protein disulfide isomerase, facilitates the reduction and cleavage of the disulfide bond, releasing the payload.[1][]

Q2: What are the main challenges associated with disulfide linkers?

The main challenges include:

  • Premature Cleavage: The linker can be cleaved in the bloodstream before the ADC reaches the target tumor cell, leading to off-target toxicity and reduced efficacy.[4] This can be caused by reactions with free thiols in plasma, such as cysteine.[5]

  • Incomplete Cleavage: Once inside the target cell, the disulfide bond may not be efficiently cleaved, resulting in a lower concentration of the active drug and reduced potency.

  • ADC Aggregation: The chemical modifications involved in linker-payload conjugation can increase the hydrophobicity of the ADC, leading to aggregation.[6] Aggregation can affect the ADC's efficacy, safety, and manufacturability.[]

Q3: How does steric hindrance affect the stability of a disulfide linker?

Increasing steric hindrance around the disulfide bond, for example, by introducing bulky groups like methyl groups adjacent to the bond, can significantly enhance its stability in plasma.[][8][9] This steric shielding makes the disulfide bond more resistant to attack by circulating thiols, thereby reducing premature payload release.[8][9] However, a careful balance must be struck, as excessive steric hindrance can also impede the desired cleavage of the linker inside the tumor cell.[5]

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma Stability Assays

Question: My disulfide-linked ADC is showing high levels of premature payload release in plasma stability assays. What are the potential causes and how can I troubleshoot this?

Answer:

High premature payload release is a common issue that can compromise the therapeutic index of your ADC. Here’s a step-by-step guide to troubleshoot this problem.

Potential Causes:

  • Low Steric Hindrance: The disulfide bond may be too exposed and susceptible to reduction by thiols in the plasma.

  • Linker Chemistry: The specific chemical structure of the linker may be inherently unstable in a plasma environment.

  • Enzymatic Cleavage: Plasma enzymes, such as thioredoxin and glutaredoxin, may be catalytically cleaving the disulfide bond.[10]

Troubleshooting Workflow:

G start High Premature Payload Release Detected step1 Assess Linker Stability: Perform in vitro plasma stability assay start->step1 step2 Analyze Data: Quantify payload release over time using LC-MS step1->step2 step3 Significant Release? step2->step3 step4 Hypothesis 1: Low Steric Hindrance step3->step4 Yes step5 Hypothesis 2: Enzymatic Cleavage step3->step5 Yes end Optimized ADC with Improved Plasma Stability step3->end No step6 Solution: Redesign linker with increased steric hindrance (e.g., add methyl groups) step4->step6 step7 Solution: Test stability against purified thioredoxin/glutaredoxin. If susceptible, redesign linker. step5->step7 step6->end step7->end

Caption: Troubleshooting workflow for premature ADC payload release.

Data on Linker Stability:

The stability of disulfide linkers is highly dependent on their structure. The table below summarizes data on the effect of steric hindrance on linker stability.

Linker ModificationSteric HindranceIn Vivo Stability (Mouse Plasma)Reference
Unhindered DisulfideLowSignificant payload loss observed[11]
Methyl DisulfideMediumImproved stability compared to unhindered[11]
Gem-dimethyl SubstitutionHighFurther enhanced stability[]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method to assess the stability of your ADC in plasma.

  • Materials:

    • Your ADC of interest

    • Control ADC (with a known stable linker, if available)

    • Plasma (human, mouse, rat, etc.)

    • Phosphate-buffered saline (PBS)

    • Quenching solution (e.g., acidic solution to stop the reaction)

    • LC-MS system

  • Procedure:

    • Incubate your ADC in plasma at 37°C. It is recommended to test at a concentration relevant to your in vivo studies.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the plasma/ADC mixture.

    • Immediately quench the reaction to stop any further cleavage.

    • Process the samples to separate the ADC from plasma proteins. This can be done by methods like immunoaffinity capture.[4]

    • Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[4][12] A decrease in DAR over time indicates payload loss.

    • Alternatively, extract the free payload from the plasma and quantify it using LC-MS.[13]

Issue 2: Low In Vitro Potency

Question: My disulfide-linked ADC shows lower than expected potency in my cell-based assays. Could this be related to the disulfide linker?

Answer:

Yes, low in vitro potency can be linked to issues with the disulfide linker. Here’s how to investigate and troubleshoot this problem.

Potential Causes:

  • Incomplete Intracellular Cleavage: The disulfide bond may be too stable (e.g., due to excessive steric hindrance) and is not being efficiently cleaved inside the target cells, leading to insufficient release of the cytotoxic payload.

  • ADC Aggregation: Aggregates may have reduced ability to bind to the target antigen or be internalized by the cells.

  • Incorrect Drug-to-Antibody Ratio (DAR): A lower than intended DAR means less payload is delivered to each cell.

Troubleshooting Workflow:

G start Low In Vitro Potency Observed step1 Characterize ADC Batch: Measure DAR and aggregation start->step1 step2 DAR Correct? step1->step2 step3 Optimize Conjugation Reaction: Adjust molar ratios, time, or temperature step2->step3 No step4 Aggregation Present? step2->step4 Yes end Optimized ADC with Improved Potency step3->end step5 Purify ADC: Use Size Exclusion Chromatography (SEC) to isolate monomer step4->step5 Yes step6 Assess Intracellular Cleavage: Perform cell-based assay with reducing agent (e.g., GSH) step4->step6 No step5->end step7 Potency Restored? step6->step7 step8 Conclusion: Linker is too stable. Redesign with less steric hindrance. step7->step8 Yes step7->end No step8->end

Caption: Troubleshooting workflow for low in vitro potency of ADCs.

Experimental Protocols:

  • Size Exclusion Chromatography (SEC) for Aggregation Analysis [14][15][16]

    • System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.

    • Injection: Inject a defined volume (e.g., 20-50 µL) of the ADC sample onto the SEC column.

    • Elution: Elute the sample isocratically. Aggregates will elute first, followed by the monomeric ADC.

    • Detection: Monitor the eluate using a UV detector at 280 nm. Quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Non-Reducing SDS-PAGE for ADC Characterization [17][18][19][20]

    • Sample Preparation: Mix your ADC sample with a non-reducing SDS-PAGE loading buffer (without agents like DTT or β-mercaptoethanol).

    • Heating: Heat the samples at 95°C for 5 minutes to denature the proteins.

    • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

    • Staining: Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands. The intact ADC should run as a single band. The presence of separate heavy and light chain bands under non-reducing conditions can indicate cleavage of interchain disulfide bonds.

Issue 3: ADC Aggregation

Question: I am observing aggregation in my ADC preparation. What could be the cause, and how can I mitigate it?

Answer:

ADC aggregation is a critical issue that can impact product quality, efficacy, and safety.[6]

Potential Causes:

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface can lead to hydrophobic-hydrophobic interactions between ADC molecules, causing them to aggregate.[6]

  • Disulfide Bond Scrambling: Under certain pH and reducing conditions during conjugation, interchain disulfide bonds in the antibody can break and reform incorrectly, leading to structural changes and aggregation.

  • Formulation Issues: The buffer conditions (pH, salt concentration) may not be optimal for maintaining the stability of the ADC.[6]

Mitigation Strategies:

  • Linker Design: Incorporate hydrophilic components (e.g., PEG) into the linker design to counteract the hydrophobicity of the payload.

  • Conjugation Process Optimization:

    • Carefully control the pH of the conjugation reaction.

    • Optimize the molar ratio of the linker-payload to the antibody to avoid over-conjugation, which can increase hydrophobicity.

  • Formulation Development:

    • Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for your ADC.

    • Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) or arginine, which are known to reduce protein aggregation.

  • Purification: Use size exclusion chromatography (SEC) to remove aggregates from the final ADC preparation.

Analytical Method Selection:

Choosing the right analytical method is crucial for troubleshooting. This decision tree can guide you in selecting the appropriate technique.

G start What is the primary question? q1 Is the ADC aggregated? start->q1 q2 What is the extent of disulfide bond cleavage? start->q2 q3 Where are the disulfide bonds located? start->q3 a1 Size Exclusion Chromatography (SEC) q1->a1 a2 Non-reducing SDS-PAGE q2->a2 Qualitative a3 Ellman's Assay q2->a3 Quantitative (Free Thiols) a4 LC-MS Peptide Mapping q3->a4

Caption: Decision tree for selecting analytical methods.

Experimental Protocol: Ellman's Assay for Quantifying Free Thiols [21][22][23][24]

This assay quantifies the number of free sulfhydryl (-SH) groups, which can indicate the extent of disulfide bond reduction.

  • Materials:

    • Ellman's Reagent (DTNB)

    • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

    • Cysteine or another thiol standard for creating a standard curve

    • Your ADC sample

    • Spectrophotometer

  • Procedure:

    • Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).

    • For each sample and standard, add the Ellman's Reagent solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of free sulfhydryl groups in your ADC sample by comparing its absorbance to the standard curve. An increase in free thiols compared to a non-reduced control indicates disulfide bond cleavage.

References

Technical Support Center: Tetrazine-Ph-SS-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-Ph-SS-amine linkers. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound linkers.

Issue 1: Low Yield or Incomplete Reaction in Tetrazine-TCO Ligation

Possible Causes and Solutions:

Possible Cause Recommended Solutions
Degradation of Tetrazine Moiety Tetrazines can degrade in aqueous solutions, especially at basic pH or in the presence of nucleophiles.[1] Verify the integrity of your tetrazine reagent. It is recommended to prepare fresh solutions and store them properly at -20°C to -80°C, protected from light and moisture.[1]
Suboptimal Reaction pH The inverse-electron-demand Diels-Alder (iEDDA) reaction rate can be pH-dependent. Ensure the reaction buffer is amine-free (e.g., PBS, HEPES) and within a pH range of 7.2-8.5 for optimal performance.[2]
Low Reactivity of Reaction Partners The reactivity of the tetrazine-TCO pair can influence the reaction kinetics. Consider using a more reactive trans-cyclooctene (B1233481) (TCO) derivative if slow kinetics are observed.
Inaccurate Quantification of Reactants Use UV-Vis spectroscopy to accurately determine the concentrations of your tetrazine (absorbance around 520-540 nm) and TCO stock solutions before starting the experiment.
Steric Hindrance The bulky nature of the molecules being conjugated can lead to steric hindrance. Introducing a PEG spacer can create a more favorable reaction environment.
Issue 2: Premature Cleavage of the Disulfide Bond

Possible Causes and Solutions:

Possible Cause Recommended Solutions
Presence of Reducing Agents The disulfide bond is susceptible to cleavage by reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Glutathione (B108866) (GSH).[3] Ensure that all buffers and solutions are free from these agents unless cleavage is intended.
Cellular Environment When working with live cells or cell lysates, endogenous reducing agents like glutathione can cleave the disulfide bond. Be aware of the intracellular concentration of these agents.
Instability during Storage Prolonged storage in solutions that are not free of reducing contaminants can lead to gradual cleavage. Store conjugates in appropriate buffers and consider flash-freezing for long-term storage.
Issue 3: Unexpected Side Reactions or Product Impurities

Possible Causes and Solutions:

Possible Cause Recommended Solutions
Hydrolysis of Amine-Reactive Esters (if applicable) If using an NHS ester derivative of the linker, be aware that it is highly susceptible to hydrolysis in aqueous solutions. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately.[1]
Non-specific Reactions At higher pH values, amine-reactive esters might show some reactivity towards other nucleophilic residues like serine, threonine, and tyrosine.[1] Maintain the recommended pH range for the reaction.
Oxidation of Thiols After disulfide bond cleavage, the resulting free thiols can be re-oxidized to form disulfide bonds, especially in an aerobic environment. Working in a de-gassed buffer or under an inert atmosphere can minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the this compound linker?

A: The two primary degradation pathways for this linker are the degradation of the tetrazine ring and the cleavage of the disulfide bond. Tetrazine degradation can be accelerated by high pH and the presence of nucleophiles.[1] The disulfide bond is cleaved by reducing agents like DTT, TCEP, and glutathione.[3]

Q2: How can I monitor the stability of the tetrazine moiety?

A: The stability of the tetrazine can be monitored using UV-Vis spectroscopy. The tetrazine ring has a characteristic absorbance at approximately 520-540 nm. A decrease in this absorbance over time indicates degradation. This can be done by incubating the compound in a specific buffer (e.g., PBS pH 7.4) at 37°C and measuring the absorbance at different time points.[4]

Q3: What conditions are recommended for the cleavage of the disulfide bond?

A: The disulfide bond can be cleaved using reducing agents. Common conditions include incubation with 10-100 mM DTT or 0.5-20 mM TCEP at room temperature or 37°C for 1-4 hours. The choice of reducing agent and concentration may need to be optimized for your specific application.

Q4: Is the this compound linker suitable for in vivo studies?

A: Yes, the bioorthogonal nature of the tetrazine-TCO ligation makes it suitable for in vivo applications. However, the stability of the disulfide bond in the reducing intracellular environment should be considered. The concentration of glutathione in the cytoplasm can lead to the cleavage of the disulfide bond.

Q5: How does the phenyl group on the tetrazine affect its properties?

A: The substituent on the tetrazine ring influences its reactivity and stability. Generally, electron-donating groups increase stability but decrease the rate of the iEDDA reaction, while electron-withdrawing groups have the opposite effect. A phenyl group is considered to provide a good balance between reactivity and stability for many bioorthogonal applications.

Quantitative Data Summary

Table 1: Stability of Tetrazines in Different Conditions
Tetrazine DerivativeConditionTimeRemaining Compound (%)Reference
Tetrazine 15 mM GSH in DMSO/H₂O3 days77[5]
Tetrazine 1DMSO/H₂O (control)3 days88[5]
Dipyridyl-s-tetrazines1:9 DMSO/PBS (pH 7.4), 37°C12 hours15-40[6]
Pyridyl tetrazines1:9 DMSO/PBS (pH 7.4), 37°C12 hours>75[6]
Phenyl tetrazines1:9 DMSO/PBS (pH 7.4), 37°C12 hours>75[6]
Pyridyl-tetrazine (Py-Tz)DMEM + 10% FBS, 37°C48 hours<13[7][8]
H-tetrazine (H-Tz)DMEM + 10% FBS, 37°C48 hours<13[7][8]
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS, 37°C48 hours>63[7][8]
Table 2: Conditions for Disulfide Bond Cleavage
Reducing AgentConcentrationTemperatureTimeNotes
Dithiothreitol (DTT)10-100 mM37°C1-4 hoursCommonly used for in vitro cleavage.
Tris(2-carboxyethyl)phosphine (TCEP)0.5-20 mMRoom Temp1-2 hoursMore stable and effective at lower pH than DTT. Avoid phosphate (B84403) buffers.[9]
Glutathione (GSH)1-10 mM37°CVariableMimics intracellular reducing conditions.

Experimental Protocols

Protocol 1: Tetrazine Stability Assay

Objective: To determine the stability of the tetrazine moiety under specific buffer conditions.

Materials:

  • This compound compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 520-540 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution in PBS (pH 7.4) to a final concentration of 0.2 mM in the wells of the 96-well plate. Ensure the final DMSO concentration is 1% or less.

  • Include control wells containing only PBS with 1% DMSO.

  • Incubate the plate at 37°C.

  • Measure the absorbance of the tetrazine at its λmax (typically 520-540 nm) at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Calculate the percentage of remaining tetrazine at each time point relative to the initial absorbance at time 0, after subtracting the background absorbance from the control wells.

Protocol 2: Disulfide Bond Cleavage Assay

Objective: To confirm the cleavage of the disulfide bond by a reducing agent.

Materials:

  • Bioconjugate containing the this compound linker

  • PBS, pH 7.4

  • Dithiothreitol (DTT) or TCEP

  • LC-MS system

Procedure:

  • Prepare a 1 mg/mL solution of the bioconjugate in PBS.

  • Prepare a fresh 1 M stock solution of DTT in deionized water.

  • In a microcentrifuge tube, add the bioconjugate solution.

  • Add the DTT stock solution to a final concentration of 50 mM.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Analyze the reaction mixture by LC-MS to detect the cleaved products. The expected mass of the cleaved product will be the mass of the original conjugate minus the mass of the released portion, with the addition of two hydrogen atoms to the newly formed thiols.

Visualizations

Tetrazine_Degradation_Pathways cluster_tetrazine Tetrazine Ring Degradation cluster_disulfide Disulfide Bond Cleavage Tetrazine This compound Degraded_Tetrazine Degraded Products Tetrazine->Degraded_Tetrazine High pH, Nucleophiles Disulfide This compound Cleaved_Product Tetrazine-Ph-SH + HS-amine Disulfide->Cleaved_Product Reducing Agents (DTT, TCEP, GSH)

Caption: Primary degradation pathways for this compound.

Experimental_Workflow_Stability_Assay start Prepare 0.2 mM Tetrazine solution in PBS incubate Incubate at 37°C in a 96-well plate start->incubate measure Measure Absorbance (520-540 nm) at Time Points incubate->measure analyze Calculate % Remaining Tetrazine measure->analyze end Determine Stability Profile analyze->end

Caption: Workflow for the Tetrazine Stability Assay.

Logical_Relationship_Troubleshooting Problem Low Conjugation Yield Cause1 Tetrazine Degradation? Problem->Cause1 Cause2 Disulfide Cleavage? Problem->Cause2 Cause3 Suboptimal Reaction? Problem->Cause3 Solution1 Check Reagent Integrity Optimize Storage Cause1->Solution1 Solution2 Remove Reducing Agents Cause2->Solution2 Solution3 Optimize pH and Stoichiometry Cause3->Solution3

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: The Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tetrazine-TCO (trans-cyclooctene) ligation, a cornerstone of bioorthogonal chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, focusing specifically on the challenges posed by steric hindrance.

Troubleshooting Guide & FAQs

This guide addresses specific issues users might encounter during their experiments, particularly when working with large, sterically demanding biomolecules.

Issue 1: Slow or Incomplete Reaction

  • Q: My tetrazine-TCO reaction is significantly slower than expected or does not go to completion. Could steric hindrance be the cause?

    • A: Yes, this is a classic symptom of steric hindrance. When the tetrazine and TCO moieties are attached to bulky molecules (e.g., antibodies, nanoparticles, or complex drug molecules), the reactive centers may be sterically shielded, preventing them from approaching each other effectively. This slows down the reaction kinetics and can lead to an incomplete reaction.[1][2] Steric effects have been noted to reduce the reaction rate of TCO with tetrazines containing bulky substituents.[3]

  • Q: How can I confirm if steric hindrance is the problem?

    • A: A good control experiment is to react your bulky, modified tetrazine or TCO with a small, unhindered counterpart (e.g., a small molecule TCO or tetrazine). If this reaction proceeds quickly while the reaction between your two large biomolecules is slow, steric hindrance is the likely culprit.

  • Q: What are the primary strategies to overcome steric hindrance-induced slow reaction rates?

    • A: The most effective strategy is to introduce a flexible spacer or linker, such as polyethylene (B3416737) glycol (PEG), between the reactive moiety (tetrazine or TCO) and the bulky molecule.[1][3] A PEG spacer provides a flexible arm that allows the reactive groups to extend away from the bulk of the molecule, increasing their accessibility and improving reaction efficiency.[2] We recommend starting with a PEG4 or PEG8 linker and optimizing the length as needed.

  • Q: Besides adding a spacer, are there other ways to improve a slow reaction?

    • A: Absolutely. Consider the following:

      • Reactant Choice: Select a more reactive tetrazine/TCO pair. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones, and highly strained TCOs (like sTCO) exhibit significantly faster kinetics.[1][4] Tetrazines with electron-withdrawing groups also show accelerated reaction rates.[5][6]

      • Stoichiometry: Optimize the molar ratio of your reactants. While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.5 to 2-fold) of one component (typically the smaller, less precious, or more stable one) can help drive the reaction to completion.[1][2]

      • Concentration: As this is a second-order reaction, the rate is dependent on the concentration of both reactants. If possible, increasing the concentration of your biomolecules can help speed up the reaction.

      • Temperature: While most reactions are performed at room temperature, gently increasing the temperature to 37°C can sometimes accelerate the reaction.[7] However, be mindful of the thermal stability of your biomolecules.

Issue 2: Low Product Yield

  • Q: I've confirmed my reaction has gone to completion, but the yield of my desired conjugate is low. Can steric hindrance cause this?

    • A: While steric hindrance primarily affects the reaction rate, it can indirectly contribute to low yields. If the reaction is extremely slow, it allows more time for competing side reactions or degradation of the reactants to occur.[1] Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or UV light.[1][8]

  • Q: What other factors could lead to low product yield?

    • A: Several factors besides steric hindrance can result in low yields:

      • Reactant Degradation: Ensure the integrity of your tetrazine and TCO reagents. Use freshly prepared solutions and store stock solutions appropriately (e.g., desiccated, protected from light).[1]

      • Side Reactions: Ensure your starting materials are pure. Impurities can lead to competing side reactions.[1] If working with oxygen-sensitive molecules, degassing your solutions can prevent oxidation.[1][9]

      • Precipitation: The reactants or the final product may precipitate out of solution if their solubility is poor. Using PEGylated linkers can enhance aqueous solubility and prevent this issue.[1][9]

      • Inaccurate Quantification: Incorrectly determined concentrations of your stock solutions will lead to suboptimal stoichiometry and lower yields. Use a reliable method like UV-Vis spectroscopy to confirm the concentration of your reagents before starting the reaction.[1]

Quantitative Data: Impact of Substituents on Reaction Kinetics

The rate of the tetrazine-TCO ligation is highly dependent on the electronic and steric properties of the substituents on both molecules. The second-order rate constant (k₂) is a direct measure of this reactivity. The data below provides a comparison of various tetrazine and TCO derivatives.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,0009:1 Methanol/Water
Methyl-substituted tetrazineTCO-PEG₄463PBS, 37°C[7]
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS[10]
DHP₂ (bis-vinyl ether-Tz)TCO-PEG₄6,450DPBS, 37°C[10]
Highly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C[7][11]
3,6-dipyridyl-s-tetrazined-TCO366,000 ± 15,000Water, 25°C[10]
3,6-dipyridyl-s-tetrazineaxial-5-hydroxy-TCO (a-TCO)~150,000Not Specified

Note: This table provides approximate values from literature. Actual rates will depend on specific experimental conditions, including buffer, pH, and temperature.

Mandatory Visualizations

IEDDA_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Tz Tetrazine (LUMOdiene) TS [4+2] Cycloaddition Transition State Tz->TS IEDDA Reaction TCO trans-Cyclooctene (HOMOphil) TCO->TS IEDDA Reaction Bulky1 Bulky Group 1 (e.g., Antibody) Bulky1->Tz attached via linker Steric_Hindrance Steric Hindrance! Bulky1->Steric_Hindrance Bulky2 Bulky Group 2 (e.g., Nanoparticle) Bulky2->TCO attached via linker Bulky2->Steric_Hindrance Intermediate Dihydropyridazine Intermediate TS->Intermediate Steric_Hindrance->TS Impedes formation (slows reaction) Final_Product Stable Conjugate Intermediate->Final_Product Retro-Diels-Alder (irreversible) N2 N₂ Gas

Caption: IEDDA reaction mechanism and the impact of steric hindrance.

Troubleshooting_Workflow Start Start: Slow or Incomplete Reaction Check_Reactants 1. Verify Reactant Integrity (Fresh solutions? Proper storage?) Start->Check_Reactants Check_Stoichiometry 2. Confirm Stoichiometry (Accurate concentrations? Try excess.) Check_Reactants->Check_Stoichiometry Reactants OK Introduce_Spacer 3. Introduce Flexible Spacer (e.g., PEG Linker) Check_Stoichiometry->Introduce_Spacer Stoichiometry OK Increase_Reactivity 4. Use More Reactive Pair (e.g., H-Tetrazine, sTCO) Introduce_Spacer->Increase_Reactivity Still Slow Success Reaction Successful Introduce_Spacer->Success Improved Optimize_Conditions 5. Optimize Conditions (Increase concentration? Adjust temp?) Increase_Reactivity->Optimize_Conditions Still Slow Increase_Reactivity->Success Improved Optimize_Conditions->Success Improved Failure Problem Persists: Contact Technical Support Optimize_Conditions->Failure No Improvement

Caption: Troubleshooting workflow for slow Tetrazine-TCO reactions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy

This method leverages the characteristic visible absorbance of the tetrazine chromophore (typically 510-550 nm), which disappears upon reaction with the TCO.

  • Prepare Stock Solutions:

    • Prepare concentrated stock solutions of your tetrazine and TCO constructs in a suitable organic solvent (e.g., DMSO or DMF).[1][7]

    • Accurately determine the concentration of the tetrazine stock solution by measuring its absorbance and using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) of the tetrazine must be known or determined experimentally in the reaction buffer.[1]

  • Reaction Setup:

    • In a quartz cuvette, add the reaction buffer (e.g., PBS, pH 7.4) and the TCO solution to the desired final concentration.

    • Place the cuvette in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding the tetrazine solution to the cuvette and mix rapidly but gently (e.g., by pipetting up and down).[1]

  • Monitor Absorbance:

    • Immediately begin recording the absorbance at the tetrazine's λmax over time.[1] The time interval for data collection should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • The reaction rate can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation.[1]

    • For pseudo-first-order conditions, one reactant (usually the TCO) is used in large excess (≥10-fold) over the tetrazine. The observed rate constant (k_obs) is determined by fitting the data to a single exponential decay. The second-order rate constant (k₂) is then calculated as k₂ = k_obs / [TCO].

Protocol 2: General Procedure for Reaction Analysis by LC-MS

This method is used to confirm the identity of the product and assess the purity of the reaction mixture.

  • Reaction Setup:

    • Set up the reaction in a microcentrifuge tube at a known temperature with defined concentrations of the tetrazine and TCO.[1]

  • Time Points and Quenching:

    • At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it from proceeding further. Quenching can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[1]

  • LC-MS Analysis:

    • Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The liquid chromatography (LC) step will separate the starting materials, the final product, and any side products.

    • The mass spectrometry (MS) step will provide the mass-to-charge ratio (m/z) for each separated peak, allowing for the confirmation of the molecular weight of the desired conjugate and the identification of other species in the mixture.[1]

  • Data Interpretation:

    • Monitor the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of the product over time to qualitatively assess reaction progress and final yield.

References

Technical Support Center: Optimizing Tetrazine-Ph-SS-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-Ph-SS-Amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful and efficient execution of your experiments. The conjugation process involves two key stages:

  • Amine Labeling : A primary amine-containing molecule (e.g., protein, peptide) is labeled using an amine-reactive Tetrazine-Ph-SS-NHS ester.

  • Tetrazine Ligation : The resulting tetrazine-functionalized molecule is conjugated to a dienophile (e.g., trans-cyclooctene (B1233481), TCO) via an inverse-electron-demand Diels-Alder (IEDDA) reaction.

This guide is structured to address optimization and troubleshooting for both stages of the process.

Part 1: Amine Labeling with Tetrazine-Ph-SS-NHS Ester

This section focuses on the initial reaction where a primary amine is labeled with the Tetrazine-Ph-SS-NHS ester linker. The efficiency of this step is critical for the overall success of the conjugation.

Frequently Asked Questions (FAQs) - Amine Labeling

Q1: What is the optimal pH for reacting a Tetrazine-Ph-SS-NHS ester with a primary amine? A1: The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] A slightly basic pH ensures that the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester, promoting efficient conjugation.[1]

Q2: What type of buffer should I use for the conjugation? A2: It is crucial to use an amine-free buffer.[1] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, which significantly reduces labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers.[1]

Q3: How does pH affect the stability of the Tetrazine-Ph-SS-NHS ester? A3: The NHS ester is susceptible to hydrolysis, which is a competing reaction. The rate of hydrolysis increases significantly with higher pH.[1] This can reduce the overall efficiency of the conjugation by consuming the NHS ester before it can react with the target amine.[1]

Q4: What happens if the reaction pH is too low? A4: At a pH below 7.0, primary amines become increasingly protonated.[1] This protonation reduces their nucleophilicity, which slows down or even prevents the desired reaction with the NHS ester, leading to poor labeling efficiency.[1]

Q5: How should I prepare and store the Tetrazine-Ph-SS-NHS ester? A5: Tetrazine-Ph-SS-NHS esters are moisture-sensitive.[1][2] They should be stored desiccated at -20°C or -80°C.[1] Before use, the vial should be allowed to warm completely to room temperature before opening to prevent moisture condensation.[1][3] Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO or DMF.[2]

Troubleshooting Guide: Amine Labeling
Issue Possible Cause Recommended Solution
Low Labeling Efficiency Hydrolyzed NHS Ester: The reagent was exposed to moisture or stored improperly.Prepare a fresh stock solution of the Tetrazine-Ph-SS-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[2]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.Perform a buffer exchange into an amine-free buffer such as PBS or HEPES (pH 7.2-8.5).[1]
Incorrect pH: The pH is too low (<7.2), protonating the amines, or too high (>8.5), causing rapid hydrolysis of the NHS ester.Adjust the reaction buffer to be within the optimal pH range of 7.2-8.5.[1]
Low Protein Concentration: Dilute solutions can slow reaction kinetics and favor hydrolysis.Concentrate the protein solution to at least 1-2 mg/mL.[1][4]
Protein Precipitation During Reaction High Concentration of Organic Solvent: Adding a large volume of the DMSO/DMF stock solution can denature the protein.Minimize the volume of the organic solvent added. If necessary, use a more water-soluble linker variant or perform the reaction at 4°C.[1]
Protein Instability: The protein is not stable under the required reaction conditions.Perform the reaction on ice (4°C) for a longer duration (e.g., 2-4 hours) to reduce the risk of denaturation.[1][2]
Quantitative Data: NHS Ester Stability

The stability of the NHS ester is highly dependent on pH. The half-life represents the time required for 50% of the ester to be hydrolyzed in an aqueous solution, which directly competes with the desired conjugation reaction.

pH Half-Life of NHS Ester Implication for Reaction Time
7.0Several HoursSlower amine reaction, but stable ester.
8.0~ 1 HourGood balance between amine reactivity and ester stability.[1]
8.5~ 30 MinutesFaster amine reaction, but requires prompt execution to avoid hydrolysis.[1]
9.0< 10 MinutesVery rapid hydrolysis; generally not recommended.

Table 1: Effect of pH on the stability and half-life of an NHS ester in aqueous solution. Data synthesized from multiple sources.[1]

Part 2: TCO-Tetrazine Ligation (Bioorthogonal Reaction)

This section covers the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the newly labeled tetrazine molecule and a trans-cyclooctene (TCO) reaction partner. This reaction is known for its exceptionally fast kinetics.[3]

Frequently Asked Questions (FAQs) - TCO-Tetrazine Ligation

Q1: How can I monitor the progress of the TCO-Tetrazine reaction? A1: The reaction can be easily monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the 510-550 nm range which disappears as the reaction proceeds.[5][6] By tracking the decrease in this absorbance over time, you can follow the reaction kinetics.

Q2: What is the optimal stoichiometry for the reaction? A2: While a 1:1 stoichiometry is theoretical, using a slight molar excess (1.5 to 2-fold) of one reactant can help drive the reaction to completion.[6][7] Often, the less expensive or more easily accessible component is used in excess.

Q3: Does this reaction require a catalyst? A3: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst.[7] This is a major advantage for biological applications, as it avoids the cytotoxicity associated with catalysts like copper.

Q4: What factors influence the speed of the TCO-Tetrazine ligation? A4: The reaction speed is influenced by several factors:

  • Reactant Structure: Electron-withdrawing groups on the tetrazine and the use of strained TCOs (sTCO) can significantly accelerate the reaction.[6][8]

  • Concentration: Higher concentrations of reactants lead to faster reaction rates.[9][10]

  • Steric Hindrance: Bulky molecules attached near the TCO or tetrazine moieties can slow the reaction. Introducing a flexible spacer (e.g., PEG) can improve accessibility and reaction speed.[3][6]

  • Solvent: While the reaction works well in aqueous buffers, the choice of solvent can influence kinetics.[9]

Q5: How stable are the tetrazine and TCO reagents? A5: Tetrazines, especially those with strong electron-withdrawing groups, can be susceptible to degradation in aqueous media.[6] TCOs can also degrade or isomerize to their unreactive cis-cyclooctene form, particularly in the presence of thiols or under UV light.[6][8] It is recommended to use freshly prepared solutions and store reagents under appropriate conditions (desiccated and protected from light).[3][6]

Troubleshooting Guide: TCO-Tetrazine Ligation
Issue Possible Cause Recommended Solution
Slow or Incomplete Reaction Low Reactivity of Tetrazine/TCO Pair: The specific structures of the tetrazine or TCO are not highly reactive.Select a more reactive pairing. Hydrogen-substituted or pyridyl-tetrazines are generally more reactive.[6] Use a strained TCO (sTCO) for faster kinetics.[6]
Degradation of Reactants: The tetrazine or TCO has degraded due to improper storage or handling.Verify the integrity of your reagents. Use freshly prepared solutions and store stock materials desiccated and protected from light.[6]
Steric Hindrance: The reactive moieties are buried within large molecules, preventing them from easily reaching each other.If possible, re-engineer the construct to include a flexible PEG spacer between the reactive moiety and the larger molecule to improve accessibility.[3][6]
Low Reactant Concentration: The reaction is slow due to dilution.Increase the concentration of one or both reactants to accelerate the reaction kinetics.[9]
Precipitation of Reactants or Product Poor Solubility: One of the components is not soluble in the aqueous reaction buffer.Use PEGylated linkers on the tetrazine or TCO to enhance aqueous solubility.[6] Alternatively, add a small percentage of a compatible organic co-solvent like DMSO, but verify its compatibility with your system.[6]
Quantitative Data: TCO-Tetrazine Ligation

The TCO-Tetrazine ligation is renowned for its speed, with reaction rates being among the fastest in bioorthogonal chemistry.

Factor Effect on Reaction Rate Typical Conditions / Values
Reaction Kinetics Exceptionally fast second-order rate constants.k₂ values can reach up to 10⁶ - 10⁷ M⁻¹s⁻¹.[5]
Temperature Reaction proceeds rapidly at room temperature.Typically performed at room temperature (20-25°C).[7] Can be performed at 4°C (slower) or 37°C (faster).[7]
pH Largely insensitive within a biological range.Optimal performance between pH 6-9.[5]
Duration Typically complete within minutes.Reactions are often complete in 10-60 minutes at low micromolar concentrations.[7]

Table 2: Summary of typical parameters and conditions for TCO-Tetrazine ligation.

Experimental Protocols & Visualizations

Overall Experimental Workflow

The diagram below outlines the complete workflow for labeling an amine-containing protein with Tetrazine-Ph-SS-NHS, followed by the bioorthogonal ligation to a TCO-modified molecule.

G cluster_0 Part 1: Amine Labeling cluster_1 Part 2: TCO-Tetrazine Ligation A 1. Prepare Protein (Amine-free buffer, pH 7.2-8.5) C 3. Conjugation Reaction (RT for 30-60 min or 4°C for 2-4h) A->C B 2. Prepare Tetrazine-Ph-SS-NHS (Fresh stock in anhydrous DMSO) B->C D 4. Quench Reaction (e.g., Tris buffer) C->D E 5. Purify Labeled Protein (Desalting column / SEC) D->E G 7. Ligation Reaction (Mix Tetrazine-Protein and TCO-Molecule) E->G Tetrazine-Labeled Protein F 6. Prepare TCO-Molecule F->G H 8. Incubate (RT for 10-60 min) G->H I 9. Purify Final Conjugate (Optional, e.g., SEC) H->I J J I->J Final Conjugate

Caption: Experimental workflow for this compound conjugation.
Detailed Protocol: Protein Labeling with Tetrazine-Ph-SS-NHS

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein.

  • Reagent Preparation :

    • Protein Solution : Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-5 mg/mL.[1][4]

    • Tetrazine-Ph-SS-NHS Stock : Allow the vial of Tetrazine-Ph-SS-NHS to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.[2]

  • Conjugation Reaction :

    • Add a 10- to 20-fold molar excess of the Tetrazine-Ph-SS-NHS stock solution to the protein solution while gently vortexing.[2]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1]

  • Quenching (Optional but Recommended) :

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[2]

    • Incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification :

    • Remove excess, unreacted reagent and byproducts using a desalting column (e.g., PD-10), dialysis, or size-exclusion chromatography.[1][2]

Detailed Protocol: TCO-Tetrazine Protein Conjugation

This protocol describes the reaction between the tetrazine-labeled protein and a TCO-functionalized molecule.

  • Reactant Preparation :

    • Prepare the purified tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the TCO-labeled molecule in a compatible solvent and dilute it into the reaction buffer.

  • Ligation Reaction :

    • Mix the tetrazine-labeled protein with the TCO-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.

    • Incubate the reaction at room temperature. The reaction is typically complete within 10-60 minutes. Progress can be monitored by the disappearance of the tetrazine's pink/red color.

  • Purification (Optional) :

    • If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.[7]

    • Store the final conjugate at 4°C.[7]

Troubleshooting Logic Diagram

If you are experiencing slow or low-yield reactions, use this flowchart to diagnose the potential issue.

G Start Low Overall Yield or Slow Reaction Time CheckLabeling Is the initial amine labeling (Step 1) efficient? Start->CheckLabeling CheckLigation Is the TCO-Tetrazine ligation (Step 2) efficient? CheckLabeling->CheckLigation Yes LabelingIssue Problem is in Amine Labeling CheckLabeling->LabelingIssue No LigationIssue Problem is in TCO-Tetrazine Ligation CheckLigation->LigationIssue No CheckBuffer Is buffer amine-free? LabelingIssue->CheckBuffer CheckpH Is pH between 7.2-8.5? CheckBuffer->CheckpH Yes FixBuffer Solution: Use PBS or HEPES CheckBuffer->FixBuffer No CheckReagent Is NHS ester fresh / non-hydrolyzed? CheckpH->CheckReagent Yes FixpH Solution: Adjust pH CheckpH->FixpH No CheckConc Is protein concentration >1 mg/mL? CheckReagent->CheckConc Yes FixReagent Solution: Use fresh reagent stock CheckReagent->FixReagent No FixConc Solution: Concentrate protein CheckConc->FixConc No CheckStability Are Tetrazine/TCO reagents stable? LigationIssue->CheckStability CheckSterics Is steric hindrance a possibility? CheckStability->CheckSterics Yes FixStability Solution: Use fresh reagents, store properly CheckStability->FixStability No CheckStoichiometry Is stoichiometry optimized? CheckSterics->CheckStoichiometry No FixSterics Solution: Introduce PEG spacer if possible CheckSterics->FixSterics Yes FixStoichiometry Solution: Use slight excess of one reagent CheckStoichiometry->FixStoichiometry No

Caption: A logical workflow for troubleshooting low conjugation yields.

References

Validation & Comparative

A Comparative Guide to Bioconjugation: Tetrazine-Ph-SS-amine vs. NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutics. This guide provides an objective comparison between two prominent chemistries: the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction involving Tetrazine-Ph-SS-amine linkers and the classical N-hydroxysuccinimide (NHS) ester chemistry for amine modification.

The this compound linker represents a multi-functional approach, incorporating a rapid and highly specific tetrazine moiety for reaction with a trans-cyclooctene (B1233481) (TCO) partner, a cleavable disulfide bond for payload release, and an NHS ester for initial conjugation to primary amines.[1][2] In contrast, traditional NHS ester chemistry provides a direct and widely used method for forming stable amide bonds with primary amines on biomolecules.[3][4][5] This guide will delve into the reaction mechanisms, performance characteristics, and experimental considerations for both methodologies, supported by experimental data and detailed protocols to inform your selection of the optimal bioconjugation strategy.

Quantitative Performance Comparison

The selection of a bioconjugation chemistry is often dictated by key performance metrics such as reaction speed, efficiency, and the stability of the resulting linkage. The following table summarizes the key characteristics of this compound and NHS ester chemistries.

FeatureThis compound ChemistryNHS Ester Chemistry
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA) cycloadditionNucleophilic Acyl Substitution
Target Functional Group Trans-cyclooctene (TCO)Primary amines (-NH₂)
Reaction Kinetics Extremely fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹)[6][7]Fast (minutes to hours)[3]
Reaction pH 6.5 - 8.5[8]7.2 - 8.5[3][9]
Biocompatibility High; catalyst-free[1][6]High; catalyst-free
Linkage Formed Dihydropyridazine (initially), leading to a stable conjugateAmide bond
Linkage Stability Generally stable; tetrazine ring can be susceptible to degradation by some thiols[10]Highly stable amide bond under physiological conditions
Cleavability Yes, contains a cleavable disulfide bond (reducible by DTT, TCEP, or GSH)[1][2]No, forms a stable, non-cleavable amide bond
Side Reactions Tetrazine degradation in presence of some thiols; NHS ester hydrolysis during initial conjugation stepNHS ester hydrolysis in aqueous solution, especially at higher pH
Typical Yield High, driven by fast kineticsGenerally high, but can be affected by hydrolysis

Reaction Mechanisms and Experimental Workflows

Visualizing the chemical transformations and the steps involved in a bioconjugation experiment is crucial for understanding the nuances of each chemistry.

NHS Ester Chemistry

NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, through nucleophilic acyl substitution to form a stable amide bond.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond R-C(=O)NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond Nucleophilic Attack Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Amide_Bond NHS_leaving_group NHS (Leaving Group) Amide_Bond->NHS_leaving_group Release

Caption: NHS Ester Reaction Mechanism
This compound Chemistry

The this compound linker first utilizes NHS ester chemistry to attach to a primary amine on a biomolecule. The incorporated tetrazine moiety then rapidly and specifically reacts with a TCO-functionalized molecule via an IEDDA cycloaddition.

Tetrazine_Reaction cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Bioorthogonal Ligation Tetrazine_Linker Tetrazine-Ph-SS-NHCO-R-NHS Tetrazine_Biomolecule Tetrazine-Ph-SS-NHCO-R-CO-NH-Biomolecule Tetrazine_Linker->Tetrazine_Biomolecule Biomolecule_Amine Biomolecule-NH₂ Biomolecule_Amine->Tetrazine_Biomolecule Final_Conjugate Final Conjugate Tetrazine_Biomolecule->Final_Conjugate IEDDA Reaction TCO_Molecule TCO-Molecule TCO_Molecule->Final_Conjugate

Caption: this compound Two-Step Conjugation
Comparative Experimental Workflow

A typical workflow for bioconjugation and analysis to compare these two chemistries would involve reaction setup, purification, and characterization.

Experimental_Workflow cluster_nhs NHS Ester Chemistry cluster_tetrazine This compound Chemistry NHS_React React Biomolecule-NH₂ with NHS Ester-Payload NHS_Purify Purify Conjugate (e.g., SEC) NHS_React->NHS_Purify NHS_Analyze Analyze Yield & Stability (HPLC, MS) NHS_Purify->NHS_Analyze Tet_Step1 Step 1: React Biomolecule-NH₂ with this compound-NHS Tet_Purify1 Purify Tetrazine-Biomolecule Tet_Step1->Tet_Purify1 Tet_Step2 Step 2: React with TCO-Payload Tet_Purify1->Tet_Step2 Tet_Purify2 Purify Final Conjugate Tet_Step2->Tet_Purify2 Tet_Analyze Analyze Yield & Stability Tet_Purify2->Tet_Analyze Tet_Cleave Optional: Cleave Disulfide Bond (DTT/TCEP) Tet_Analyze->Tet_Cleave Start Start: Prepare Biomolecule and Reagents Start->NHS_React Start->Tet_Step1

Caption: Comparative Bioconjugation Workflow

Experimental Protocols

The following are detailed methodologies for key experiments to conjugate a payload to a protein using both chemistries and to subsequently analyze the products.

Protocol 1: Protein Labeling with NHS Ester

Objective: To conjugate an NHS ester-activated payload to a protein.

Materials:

  • Protein solution (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

  • NHS ester-payload dissolved in anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester-payload in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: (Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the protein conjugate from excess, unreacted reagents using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) and conjugation yield by UV-Vis spectroscopy and/or HPLC analysis.[11][12][13]

Protocol 2: Two-Step Protein Labeling with this compound

Objective: To conjugate a TCO-activated payload to a protein using a this compound linker.

Materials:

  • Protein solution in an amine-free buffer.

  • This compound-NHS ester in anhydrous DMSO or DMF.

  • TCO-payload in a compatible solvent.

  • Reducing agent (e.g., 1 M DTT or TCEP).

  • Purification columns.

Procedure:

Step A: Labeling Protein with this compound

  • Follow steps 1-4 of Protocol 1, using the this compound-NHS ester as the labeling reagent.

  • Purify the tetrazine-labeled protein to remove excess linker.

Step B: Bioorthogonal Ligation with TCO-Payload

  • Reaction Setup: To the purified tetrazine-labeled protein, add a 1.5-5 fold molar excess of the TCO-payload.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.

  • Purification: Purify the final conjugate to remove any unreacted TCO-payload.

  • Characterization: Analyze the final conjugate by HPLC and mass spectrometry to confirm successful conjugation and determine the yield.

Step C: (Optional) Cleavage of the Disulfide Bond

  • Reduction: To the purified conjugate, add DTT or TCEP to a final concentration of 10-50 mM.[3][9][14]

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Analysis: Analyze the reaction mixture by SDS-PAGE or mass spectrometry to confirm the cleavage and release of the payload-containing fragment.

Protocol 3: Quantification of Conjugation Yield by HPLC

Objective: To determine the percentage of conjugated protein.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a suitable column (e.g., reversed-phase C4 or C18 for proteins).

  • Sample Preparation: Prepare samples of the unconjugated protein (control) and the purified conjugate at the same concentration.

  • Chromatography: Develop a gradient elution method that separates the unconjugated protein from the conjugate. The conjugate will typically have a different retention time due to the change in hydrophobicity.

  • Quantification: Integrate the peak areas of the unconjugated and conjugated protein in the chromatograms. The yield can be calculated as: Yield (%) = (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)) * 100[12]

Protocol 4: Assessment of Conjugate Stability in Plasma

Objective: To evaluate the stability of the conjugate linkage in a biological matrix.

Methodology:

  • Incubation: Incubate the purified conjugate in human or mouse plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Processing: At each time point, process the plasma sample to isolate the conjugate, for example, by using affinity capture beads.[15][16][17]

  • Analysis: Analyze the isolated conjugate by LC-MS to determine the amount of intact conjugate remaining and to identify any degradation products.[15][16][18] For the this compound conjugate, the release of the payload due to disulfide bond reduction can also be monitored.

Conclusion

Both this compound and NHS ester chemistries are powerful tools for bioconjugation, each with its distinct advantages and considerations.

  • NHS ester chemistry is a robust and well-established method for creating stable, non-cleavable amide linkages. Its simplicity and the stability of the resulting bond make it a go-to choice for many applications where a permanent linkage is desired.

  • This compound chemistry offers the advantages of bioorthogonality, exceptionally fast reaction kinetics, and the option for cleavage. The two-step nature of the conjugation provides a high degree of specificity. The cleavable disulfide bond is particularly useful for applications requiring the controlled release of a payload, such as in antibody-drug conjugates.[1][2]

The choice between these two chemistries will ultimately depend on the specific requirements of the application, including the desired stability of the linkage, the need for controlled release, and the complexity of the biological system in which the conjugate will be used. This guide provides the foundational information and experimental frameworks to enable researchers to make an informed decision and to design and execute successful bioconjugation strategies.

References

A Comparative Guide to HPLC-Based Purity Validation of Tetrazine-Ph-SS-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bioconjugates is a critical quality attribute that directly impacts their efficacy and safety. For novel constructs, such as those synthesized using the Tetrazine-Ph-SS-amine linker, robust analytical methods are required to ensure the homogeneity and integrity of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) based methods for the purity validation of this compound conjugates, offering insights into the principles, experimental protocols, and expected outcomes of each technique.

The this compound linker is a heterobifunctional crosslinker that features a tetrazine moiety for bioorthogonal click chemistry, a cleavable disulfide bond for controlled release, and an amine group for conjugation. Validating the purity of conjugates involving this linker necessitates a multi-faceted analytical approach.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone of bioconjugate analysis. Different HPLC modes, including Reversed-Phase (RP-HPLC), Hydrophobic Interaction Chromatography (HIC-HPLC), and Size Exclusion Chromatography (SEC-HPLC), provide orthogonal information regarding the purity and heterogeneity of the conjugate. When coupled with Mass Spectrometry (LC-MS), it offers an unparalleled level of structural confirmation.

Technique Principle of Separation Information Provided Key Advantages Limitations
RP-HPLC Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase.Purity, presence of unreacted linker and protein, and other hydrophobic impurities.High resolution and sensitivity; well-established methods.Can be denaturing for some proteins due to organic solvents and acidic pH.
HIC-HPLC Interaction of hydrophobic regions on the protein surface with a weakly hydrophobic stationary phase in a high salt mobile phase.Drug-to-Antibody Ratio (DAR) distribution, purity.Non-denaturing conditions, preserving the native protein structure.[1]Lower resolution compared to RP-HPLC for certain impurities.
SEC-HPLC Separation based on the hydrodynamic volume of the molecules as they pass through a porous stationary phase.[2]Detection and quantification of aggregates, fragments, and the main conjugate peak.Mild, non-denaturing conditions; provides information on product stability.Does not separate species of similar size, such as different drug-load species.
LC-MS Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.Confirms the identity of the conjugate, determines the precise mass of different species, and identifies impurities.Provides unambiguous identification of components and detailed structural information.Higher cost and complexity compared to HPLC with UV detection.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed techniques for the analysis of a hypothetical antibody-Tetrazine-Ph-SS-amine conjugate.

Reversed-Phase HPLC (RP-HPLC)

Objective: To assess the purity of the this compound conjugate and separate it from unreacted starting materials and other hydrophobic impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 20% to 80% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 280 nm (for protein) and 520 nm (for tetrazine)

  • Injection Volume: 10 µL

Sample Preparation: Dilute the this compound conjugate sample to a concentration of 1 mg/mL in Mobile Phase A.

Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To determine the drug-to-antibody ratio (DAR) distribution of the this compound conjugate.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: HIC column (e.g., Butyl-NPR, 4.6 x 35 mm)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Gradient: 0% to 100% B over 30 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Sample Preparation: Dilute the this compound conjugate sample to a concentration of 1 mg/mL in Mobile Phase A.

Size Exclusion Chromatography (SEC-HPLC)

Objective: To detect and quantify aggregates and fragments in the this compound conjugate sample.

Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: SEC column (e.g., 7.8 x 300 mm, 5 µm)

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 50 µL

Sample Preparation: Dilute the this compound conjugate sample to a concentration of 1 mg/mL in the mobile phase.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for proper experimental planning and execution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Conjugate This compound Conjugate Sample Dilution Dilution in Appropriate Buffer Conjugate->Dilution RP_HPLC RP-HPLC Dilution->RP_HPLC HIC_HPLC HIC-HPLC Dilution->HIC_HPLC SEC_HPLC SEC-HPLC Dilution->SEC_HPLC LC_MS LC-MS Dilution->LC_MS Purity Purity Assessment RP_HPLC->Purity DAR DAR Determination HIC_HPLC->DAR Aggregation Aggregation Analysis SEC_HPLC->Aggregation Identity Identity Confirmation LC_MS->Identity

Caption: Experimental workflow for the purity validation of this compound conjugates.

Logical Decision Making for Method Selection

Choosing the appropriate analytical technique or combination of techniques is critical for a comprehensive purity assessment.

Method_Selection Start Start: Purity Analysis Required InitialScreen Initial Purity Screen? Start->InitialScreen RPHPLC RP-HPLC (Purity, Impurities) InitialScreen->RPHPLC Yes DAR_Needed DAR Information Needed? InitialScreen->DAR_Needed No RPHPLC->DAR_Needed HIC HIC-HPLC (DAR Distribution) DAR_Needed->HIC Yes Aggregation_Concern Aggregation or Fragmentation Concern? DAR_Needed->Aggregation_Concern No HIC->Aggregation_Concern SEC SEC-HPLC (Aggregates, Fragments) Aggregation_Concern->SEC Yes Identity_Confirmation Identity Confirmation Required? Aggregation_Concern->Identity_Confirmation No SEC->Identity_Confirmation LCMS LC-MS (Mass Confirmation) Identity_Confirmation->LCMS Yes End Comprehensive Purity Profile Identity_Confirmation->End No LCMS->End

Caption: Decision tree for selecting the appropriate HPLC method for conjugate analysis.

By employing a combination of these orthogonal HPLC-based techniques, researchers and drug development professionals can build a comprehensive purity profile for this compound conjugates, ensuring the quality and consistency required for their intended applications.

References

mass spectrometry analysis of Tetrazine-Ph-SS-amine ADCs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Mass Spectrometry Analysis of Tetrazine-Ph-SS-amine ADCs

For researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs), precise analytical characterization is paramount to ensure safety and efficacy. This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of ADCs featuring the cleavable this compound linker. This linker combines bioorthogonal click chemistry (tetrazine) with a reducible disulfide bond, offering unique opportunities and challenges in its characterization.

Introduction to this compound ADCs

The this compound linker is a cleavable linker that facilitates the conjugation of a cytotoxic payload to a monoclonal antibody (mAb). Its key features include a tetrazine moiety for bioorthogonal conjugation via an inverse electron demand Diels-Alder reaction (iEDDA) with a trans-cyclooctene (B1233481) (TCO)-modified antibody, a phenyl group providing stability, a disulfide bond that can be cleaved under reducing conditions, and an amine group for payload attachment. The effective characterization of these complex biomolecules requires a multi-faceted approach using mass spectrometry.

This guide will compare three fundamental MS-based methodologies: Intact Mass Analysis, Subunit Analysis, and Peptide Mapping. Each technique provides distinct insights into the critical quality attributes (CQAs) of the ADC, such as drug-to-antibody ratio (DAR), conjugation site analysis, and linker stability.

Comparison of Mass Spectrometry Methodologies

The selection of an appropriate mass spectrometry technique depends on the specific analytical question being addressed. The following table summarizes the key characteristics and applications of each method for the analysis of this compound ADCs.

Methodology Primary Information Gained Sample Preparation Instrumentation Advantages Limitations
Intact Mass Analysis Drug-to-Antibody Ratio (DAR), Distribution of drug-loaded species, Glycoform profileMinimal (desalting)High-resolution MS (Q-TOF, Orbitrap)Provides a global overview of the ADC population.[1] Fast and requires minimal sample manipulation.Does not provide information on the location of conjugation.[1] Can be challenging for highly heterogeneous ADCs.
Subunit Analysis DAR of light and heavy chains, Confirmation of conjugation to specific chainsReduction of interchain disulfide bondsLC-MS (Reversed-Phase) with high-resolution MSSimplifies the mass spectrum compared to intact analysis.[2][3] Can help localize the drug to the light or heavy chain.Destroys the native structure of the ADC. Does not pinpoint the exact amino acid conjugation site.
Peptide Mapping Precise localization of conjugation sites, Confirmation of linker structure and integrity, Identification of post-translational modificationsEnzymatic digestion (e.g., Trypsin), Reduction and alkylationLC-MS/MS (e.g., Q-TOF, Orbitrap)Provides the most detailed structural information.[4][5][6] Can confirm the sequence of the antibody and identify modifications.Complex sample preparation can introduce artifacts.[7] Data analysis can be challenging.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for each of the discussed mass spectrometry techniques, which can be adapted for the analysis of this compound ADCs.

Intact Mass Analysis Protocol

This method aims to determine the molecular weight of the intact ADC, providing information on the DAR and the distribution of different drug-loaded species.

1. Sample Preparation:

  • Start with the ADC at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., PBS).

  • Desalt the sample using a size-exclusion chromatography (SEC) column or a reversed-phase cartridge compatible with native MS conditions to remove non-volatile salts.

  • Elute the ADC in a volatile buffer such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for large proteins (e.g., C4, 300 Å pore size) or an SEC column for native analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 20% to 80% B over 15-20 minutes.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Mass Range: m/z 1000-5000.

    • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different ADC species.

Subunit Analysis Protocol

This protocol involves the reduction of the interchain disulfide bonds to separate the light and heavy chains, simplifying the mass spectrum and allowing for the determination of the DAR on each chain.

1. Sample Preparation:

  • To approximately 50 µg of the ADC, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

  • Incubate the sample at 37°C for 30 minutes to reduce the interchain disulfide bonds. The disulfide bond in the this compound linker will also be cleaved during this step.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from 20% to 60% B over 30 minutes.

  • Mass Spectrometry (MS):

    • Instrument: High-resolution mass spectrometer.

    • Ionization Mode: ESI positive.

    • Mass Range: m/z 500-4000.

    • Data Analysis: Deconvolute the spectra for the light and heavy chains to determine their masses and the number of conjugated drugs.

Peptide Mapping Protocol

This bottom-up approach provides detailed information on the precise location of the drug conjugation.

1. Sample Preparation:

  • Denature, reduce, and alkylate the ADC. To 100 µg of ADC, add 8 M guanidine-HCl, 10 mM DTT and incubate at 37°C for 1 hour. Then, add iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Buffer exchange the sample into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add a protease such as trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from 5% to 40% B over 60-90 minutes.

  • Mass Spectrometry (MS/MS):

    • Instrument: A high-resolution tandem mass spectrometer.

    • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

    • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and the modified peptides containing the linker-drug.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each mass spectrometry technique.

Intact_Mass_Analysis_Workflow ADC This compound ADC Desalting Desalting (SEC or RP) ADC->Desalting LCMS LC-MS Analysis (Intact Mass) Desalting->LCMS Deconvolution Data Deconvolution LCMS->Deconvolution Results DAR and Glycoform Profile Deconvolution->Results

Fig 1. Workflow for Intact Mass Analysis of ADCs.

Subunit_Analysis_Workflow ADC This compound ADC Reduction Reduction (DTT) ADC->Reduction LCMS LC-MS Analysis (Subunit Mass) Reduction->LCMS Deconvolution Data Deconvolution LCMS->Deconvolution Results Chain-specific DAR Deconvolution->Results

Fig 2. Workflow for Subunit Analysis of ADCs.

Peptide_Mapping_Workflow ADC This compound ADC Digestion Denaturation, Reduction, Alkylation, & Enzymatic Digestion ADC->Digestion LCMSMS LC-MS/MS Analysis Digestion->LCMSMS DatabaseSearch Database Search LCMSMS->DatabaseSearch Results Conjugation Site Identification DatabaseSearch->Results

Fig 3. Workflow for Peptide Mapping of ADCs.

Concluding Remarks

The requires a strategic and multi-level approach. Intact mass analysis provides a rapid assessment of the overall drug load, while subunit analysis offers a more detailed view of the drug distribution between the light and heavy chains. For the most granular information, peptide mapping is indispensable for pinpointing the exact sites of conjugation. The choice of methodology will be dictated by the specific information required at different stages of ADC development, from initial characterization to quality control. By employing these complementary techniques, researchers can gain a comprehensive understanding of the structural integrity and heterogeneity of these complex and promising therapeutic agents.

References

A Comparative Review of Cleavable Linkers in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Antibody-Drug Conjugates (ADCs) is paramount to their success in oncology, with the linker component playing a pivotal role in therapeutic efficacy and safety. Cleavable linkers, engineered to release their cytotoxic payload under specific physiological conditions, are a cornerstone of modern ADC development. These linkers are designed to remain stable in systemic circulation and undergo cleavage upon reaching the tumor microenvironment or after internalization into cancer cells, thereby minimizing off-target toxicity.[1][2] This guide provides an objective comparison of the three primary classes of cleavable linkers—pH-sensitive, enzyme-sensitive, and redox-sensitive—supported by quantitative data and detailed experimental methodologies.

Mechanisms of Cleavable Linkers

Cleavable linkers exploit the unique physiological differences between tumor and healthy tissues. The main strategies involve sensitivity to acidic pH, enzymatic cleavage by proteases, and reduction in the presence of high glutathione (B108866) concentrations.[2][]

pH-Sensitive Linkers

These linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[][4] Hydrazone linkers are a classic example of this class.[4] While effective in concept, early generation pH-sensitive linkers have sometimes shown susceptibility to premature hydrolysis in plasma.

Enzyme-Sensitive Linkers

Enzyme-sensitive linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment or within lysosomes.[4][5] The dipeptide linkers, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most extensively used and have demonstrated high stability in human plasma.[][]

Redox-Sensitive Linkers

This class of linkers utilizes disulfide bonds, which are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the plasma.[4] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

Quantitative Performance Data

The following tables summarize key quantitative data for different cleavable linkers, providing a basis for comparison of their stability and cleavage efficiency. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker TypeSpecific LinkerHalf-life (t1/2) in Human PlasmaHalf-life (t1/2) in Mouse PlasmaReference(s)
pH-Sensitive Hydrazone183 hours (at pH 7.4)2 days (phenylketone-derived)[]
Carbonate (with PAB spacer)36 hoursNot Reported
Enzyme-Sensitive Val-Cit-PABC230 days80 hours
Phe-Lys-PABC30 days12.5 hours
Redox-Sensitive Hindered Disulfide>50% intact after 7 daysNot Reported[8]

Table 2: Comparative Cleavage Rates of Cleavable Linkers

Linker TypeSpecific LinkerCleavage ConditionCleavage Rate / Half-lifeReference(s)
pH-Sensitive Hydrazone (acyl)pH 5.0t1/2 = 2.4 minutes[8]
HydrazonepH 4.597% release after 24 hours[8]
Enzyme-Sensitive Val-CitCathepsin Bt1/2 = 240 minutes[8]
Phe-LysCathepsin Bt1/2 = 8 minutes[8]
Val-AlaCathepsin BCleaved at half the rate of Val-Cit[8]
Redox-Sensitive Disulfide5 mM Glutathione~50% reduction after 3 hours[8]

Mandatory Visualizations

Cleavable_Linker_Mechanisms Mechanisms of Action for Cleavable Linkers in ADCs cluster_circulation Systemic Circulation (pH 7.4, Low GSH) cluster_tumor_cell Tumor Cell cluster_endosome Endosome/Lysosome (Low pH) cluster_lysosome_enzyme Lysosome (Enzymes) cluster_cytoplasm Cytoplasm (High GSH) ADC_stable Intact ADC pH_cleavage pH-Sensitive Cleavage ADC_stable->pH_cleavage Internalization Enzyme_cleavage Enzyme-Sensitive Cleavage ADC_stable->Enzyme_cleavage Internalization Redox_cleavage Redox-Sensitive Cleavage ADC_stable->Redox_cleavage Internalization Released_Payload Released Cytotoxic Payload pH_cleavage->Released_Payload Enzyme_cleavage->Released_Payload Redox_cleavage->Released_Payload

Caption: Mechanisms of Action for Cleavable Linkers in ADCs.

Experimental_Workflow General Experimental Workflow for Evaluating Cleavable Linkers cluster_synthesis ADC Preparation cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Antibody-Linker-Payload Conjugation Plasma_Stability Plasma Stability Assay (Human, Mouse Plasma) Synthesis->Plasma_Stability Cleavage_Assay Specific Cleavage Assay (e.g., Cathepsin B, pH) Synthesis->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (Antigen +/- Cell Lines) Synthesis->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study in Rodents Plasma_Stability->PK_Study Efficacy_Study Xenograft Tumor Model Efficacy Study Cleavage_Assay->Efficacy_Study Cytotoxicity_Assay->Efficacy_Study

Caption: General Experimental Workflow for Evaluating Cleavable Linkers.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC (drug-to-antibody ratio, DAR) and/or released payload over time.[9]

Materials:

  • Test ADC

  • Human and mouse plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Protein A or G affinity chromatography beads

  • LC-MS/MS system

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C with gentle agitation.[10]

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 144, 168 hours), collect aliquots from each incubation. Immediately freeze the aliquots at -80°C to halt any degradation.[10]

  • Sample Processing for DAR Analysis:

    • Thaw the plasma samples.

    • Capture the ADC from the plasma using Protein A or G affinity beads.[8]

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the intact ADC from the beads.

  • Sample Processing for Released Payload Analysis:

    • Thaw the plasma samples.

    • Perform a protein precipitation step (e.g., with acetonitrile) to separate the free payload from plasma proteins.

    • Centrifuge and collect the supernatant containing the released payload.

  • LC-MS/MS Analysis:

    • Analyze the eluted ADC samples to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[10]

    • Analyze the supernatant samples to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.[10]

Protocol 2: Cathepsin B-Mediated Cleavage Assay

Objective: To evaluate the susceptibility of an enzyme-sensitive peptide linker to cleavage by cathepsin B.[]

Materials:

  • Test ADC with a peptide linker

  • Recombinant human cathepsin B

  • Cathepsin B activation buffer (e.g., 25 mM acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Activate cathepsin B by incubating it in activation buffer according to the manufacturer's instructions.

  • Reaction Setup: In a microplate or microcentrifuge tubes, combine the activated cathepsin B with the test ADC in the assay buffer. Include a negative control with no enzyme.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).[8]

  • Sample Preparation: Process the samples to separate the released payload from the ADC and enzyme. This can be achieved by protein precipitation.

  • LC-MS/MS Analysis: Quantify the amount of released payload in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage. Calculate the half-life (t1/2) of the linker in the presence of cathepsin B.[8]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.[11]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Test ADC

  • Control antibody (without the drug)

  • Free payload

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells into separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test ADC, control antibody, and free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the different concentrations of the test compounds. Incubate the plates for a predetermined period (e.g., 72 or 96 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the untreated control cells to determine the percentage of cell viability for each concentration. Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

Conclusion

The selection of a cleavable linker is a critical determinant of the therapeutic index of an ADC. A thorough understanding of the different cleavage mechanisms, coupled with rigorous in vitro and in vivo evaluation, is essential for the development of safe and effective ADCs for cancer therapy. This guide provides a comparative framework and foundational protocols to aid researchers in the rational design and selection of cleavable linkers for their oncology research.

References

Navigating the In Vivo Maze: A Comparative Guide to the Stability of Tetrazine-Ph-SS-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in vivo is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the in vivo stability of Tetrazine-Ph-SS-amine conjugates against other common linker technologies, supported by experimental data and detailed methodologies.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a powerful tool for bioorthogonal conjugation. When coupled with a cleavable disulfide linker, this compound conjugates offer a promising strategy for targeted drug delivery, allowing for the release of therapeutic payloads in the reductive environment of the cell. However, the stability of the disulfide bond in the circulatory system is a key consideration, as premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.

Comparative In Vivo Stability: A Data-Driven Overview

The in vivo stability of a bioconjugate is often assessed by monitoring the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates cleavage of the linker and release of the payload. The following table summarizes available data on the in vivo stability of various linker technologies.

Linker TypeConjugation ChemistryIn Vivo ModelTime Point% Intact Conjugate (or DAR retention)Key Findings & Considerations
Disulfide (Unhindered) Thiol-Disulfide ExchangeMice7 days~20-30%Susceptible to reduction by endogenous thiols like glutathione (B108866) and albumin. Stability can be modulated by steric hindrance near the disulfide bond.
Disulfide (Hindered) Thiol-Disulfide ExchangeMice7 days>60%Increased steric hindrance significantly improves plasma stability by shielding the disulfide bond from reduction.[1][2]
Maleimide (B117702) (Thioether) Michael AdditionHuman Plasma7 days~50%Prone to retro-Michael reaction, leading to deconjugation and potential transfer of the payload to other proteins like albumin.[3]
"Bridging" Disulfide Thiol-Maleimide (re-bridging)Human Plasma7 days>95%Next-generation maleimide-based reagents that re-bridge the native disulfide bonds of antibodies, resulting in highly stable conjugates.[4]
Thioether (from Thiol-ene) Thiol-ene "Click" ChemistryHuman Plasma7 days>90%Forms a stable thioether bond that is resistant to cleavage in plasma.

Key Insights:

  • Standard disulfide linkers exhibit moderate in vivo stability, with significant cleavage observed over a one-week period. This inherent instability can be advantageous for intracellular drug release but poses a risk of premature payload release in circulation.

  • Steric hindrance around the disulfide bond is a crucial design element for enhancing in vivo stability. By incorporating bulky groups adjacent to the disulfide, the linker can be shielded from reducing agents in the plasma.[1][2]

  • Conventional maleimide-based linkers , which form thioether bonds, suffer from instability due to the retro-Michael reaction. This can lead to a loss of payload and off-target effects.[3]

  • Next-generation linker technologies , such as "bridging" disulfide and thiol-ene chemistries, offer significantly improved in vivo stability compared to both traditional disulfide and maleimide linkers.[4]

Visualizing In Vivo Fate and Experimental Design

To further understand the dynamics of this compound conjugates in a biological system and the methods used to assess their stability, the following diagrams illustrate key concepts and workflows.

cluster_circulation Systemic Circulation cluster_cleavage Premature Cleavage A This compound Conjugate (Intact) D Cleaved Tetrazine-Ph-SH A->D Reduction E Released Amine Payload A->E Reduction B Glutathione (GSH) C Albumin-SH

In vivo cleavage of a disulfide linker.

cluster_high High Stability cluster_moderate Moderate Stability cluster_low Lower Stability Bridging_Disulfide Bridging Disulfide Hindered_Disulfide Hindered Disulfide Thioether_Thiol_ene Thioether (Thiol-ene) Maleimide_Thioether Maleimide (Thioether) Unhindered_Disulfide Unhindered Disulfide

Relative in vivo stability of common linkers.

cluster_invitro In Vitro Plasma Stability Assay cluster_invivo In Vivo Pharmacokinetic Study Incubate Incubate Conjugate in Plasma (37°C) Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Analysis_invitro Analyze by LC-MS (DAR Measurement) Timepoints->Analysis_invitro Administer Administer Conjugate to Animal Model Blood_Collection Collect Blood Samples Over Time Administer->Blood_Collection Analysis_invivo Analyze Plasma by LC-MS (DAR & PK Profile) Blood_Collection->Analysis_invivo

Workflow for assessing conjugate stability.

Experimental Protocols

Accurate assessment of in vivo stability is paramount for the development of safe and effective bioconjugates. The following are detailed protocols for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate and the rate of drug deconjugation in plasma from various species (e.g., mouse, rat, cynomolgus monkey, human).[5][6][7]

Materials:

  • Test bioconjugate (e.g., this compound conjugate)

  • Control bioconjugate with a stable linker

  • Plasma from the desired species (e.g., K2-EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., HIC-MS or RP-MS)

Procedure:

  • Preparation: Dilute the test and control bioconjugates to a final concentration of 100 µg/mL in pre-warmed plasma and PBS (as a control for non-enzymatic degradation).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further reaction.

  • Sample Preparation for LC-MS:

    • Thaw the plasma samples on ice.

    • For analysis of the intact conjugate, an immunocapture step may be employed to isolate the antibody-drug conjugate from the complex plasma matrix.[7][8]

    • For analysis of the released payload, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically performed.

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS method to determine the average DAR of the conjugate at each time point. Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) chromatography coupled to a high-resolution mass spectrometer are commonly used.

    • Quantify the amount of released payload in the supernatant.

  • Data Analysis: Plot the average DAR or the percentage of intact conjugate as a function of time to determine the stability profile and calculate the in vitro half-life.

In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the bioconjugate in a relevant animal model.[1][9]

Materials:

  • Test bioconjugate

  • Appropriate animal model (e.g., mice or rats)

  • Anesthesia and surgical tools (if required for blood collection)

  • Anticoagulant (e.g., K2-EDTA)

  • Centrifuge for plasma separation

  • LC-MS system

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the bioconjugate to the animals. The dose will depend on the potency of the payload and the nature of the study.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples using a validated LC-MS method to determine the concentration of the total antibody, the intact bioconjugate (conjugated antibody), and the released payload.

    • An ELISA can also be used to determine the total antibody concentration.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the concentration-time data and determine key PK parameters such as clearance, volume of distribution, and half-life for both the total antibody and the intact conjugate.

    • The difference in the clearance rates between the total antibody and the intact conjugate provides a measure of the in vivo linker stability.

Conclusion

The in vivo stability of the linker is a critical attribute that must be carefully optimized during the design of this compound conjugates. While unhindered disulfide linkers offer a mechanism for intracellular cleavage, their stability in circulation can be limited. The incorporation of steric hindrance around the disulfide bond is a viable strategy to improve plasma stability. For applications requiring high in vivo stability, next-generation linker technologies, such as bridging disulfides or thioether-forming click chemistries, present superior alternatives to both traditional disulfide and maleimide-based linkers. A thorough evaluation of linker stability using a combination of in vitro plasma stability assays and in vivo pharmacokinetic studies is essential for the successful development of safe and effective bioconjugates.

References

A Researcher's Guide to Quantifying the Conjugation Efficiency of Tetrazine-Ph-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Tetrazine-Ph-SS-amine, a heterobifunctional linker, offers a versatile platform for bioconjugation, incorporating a tetrazine moiety for bioorthogonal click chemistry, a cleavable disulfide bond, and an amine-reactive group. This guide provides an objective comparison of its conjugation performance with alternative methods, supported by experimental data and detailed protocols.

Quantitative Comparison of Conjugation Chemistries

The efficiency of a bioconjugation reaction is a critical parameter that dictates the yield and homogeneity of the final product. The selection of the appropriate conjugation chemistry depends on the target biomolecule, the desired stability of the linkage, and the specific application. Below is a summary of quantitative data for common bioconjugation methods, including NHS ester chemistry, which is relevant to this compound.

Bioconjugation MethodTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
NHS Ester Chemistry Primary Amines (-NH₂)Variable (50-80%)Covalent (Amide) - HighModerate (30 min - 4 hours)pH sensitive (optimal ~7.2-8.5); susceptible to hydrolysis.
Maleimide (B117702) Chemistry Thiols (-SH)High (>90%)Covalent (Thioether) - HighFast (1-2 hours)Potential for maleimide ring hydrolysis at pH > 7.5; retro-Michael addition can occur.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azides, AlkynesHigh (>90%)Covalent (Triazole) - HighFast to Very FastBioorthogonal; no catalyst required.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azides, AlkynesVery High (>95%)Covalent (Triazole) - HighVery FastRequires copper catalyst which can be toxic to cells.

Experimental Protocols

Accurate quantification of conjugation efficiency is essential for reproducible results. The following are detailed methodologies for key experiments.

Protocol 1: Conjugation of this compound to a Protein

This protocol outlines the general steps for conjugating an NHS ester-containing linker like this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent (e.g., 10 mg/mL in DMSO).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Quantification of Conjugation Efficiency by UV-Vis Spectroscopy

This method is suitable for determining the degree of labeling (DOL) if the tetrazine linker has a distinct absorbance profile from the protein.

Procedure:

  • Measure Absorbance: After purification, measure the UV-Vis spectrum of the conjugate. Record the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the tetrazine moiety (typically around 520 nm for tetrazines).

  • Calculate Protein Concentration: Correct the absorbance at 280 nm for the contribution of the tetrazine. The corrected protein concentration is calculated using the Beer-Lambert law:

    • Protein Concentration (M) = [A₂₈₀ - (A_tetrazine_max × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the tetrazine / A_tetrazine_max of the tetrazine) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling (DOL):

    • DOL = (A_tetrazine_max of conjugate × ε_protein) / ([A₂₈₀ - (A_tetrazine_max × CF)] × ε_tetrazine)

Protocol 3: Quantification of Conjugation Efficiency by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) provides a more precise determination of the distribution of species with different numbers of conjugated linkers, from which an average drug-to-antibody ratio (DAR) or degree of labeling can be calculated.

Procedure:

  • Sample Preparation: If necessary, deglycosylate the protein conjugate to simplify the mass spectrum.

  • LC Separation: Separate the conjugated protein species using a suitable liquid chromatography method, such as reversed-phase or size-exclusion chromatography.

  • MS Analysis: Analyze the eluting species by mass spectrometry to determine the molecular weight of each.

  • Data Analysis: The number of conjugated linkers is determined by the mass shift relative to the unconjugated protein. The average degree of labeling is calculated by a weighted average of the different conjugated species observed in the mass spectrum.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the decision-making framework, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Linker Protein->Mix Linker This compound in DMSO Linker->Mix Incubate Incubate (1-4h) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify (SEC/Dialysis) Quench->Purify Quantify Quantify Efficiency (LC-MS or UV-Vis) Purify->Quantify

Caption: Experimental workflow for the conjugation and quantification of this compound.

G cluster_start Starting Point cluster_decision Decision Criteria cluster_paths Conjugation Pathways cluster_methods Recommended Methods Start Bioconjugation Requirement FuncGroup Available Functional Group on Biomolecule? Start->FuncGroup Amines Primary Amines (-NH2) FuncGroup->Amines Yes Thiols Thiols (-SH) FuncGroup->Thiols Yes Bioorthogonal Azide/Alkyne FuncGroup->Bioorthogonal Yes NHS This compound (NHS Ester Chemistry) Amines->NHS Maleimide Maleimide Chemistry Thiols->Maleimide Click Click Chemistry (SPAAC/CuAAC) Bioorthogonal->Click

Caption: Decision-making framework for selecting a bioconjugation method.

A Head-to-Head Comparison of Tetrazine-Based Linkers for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), has become a premier tool in the field of bioconjugation.[1][2] Its exceptionally rapid reaction kinetics and high specificity in complex biological environments have propelled its use in a multitude of applications, including antibody-drug conjugate (ADC) development, live-cell imaging, and in vivo pre-targeting.[3][4]

However, the performance of a tetrazine-based linker is not universal; it is critically dependent on the substituents attached to the tetrazine core. These substituents modulate the linker's electronic properties, directly influencing the delicate balance between reaction speed and stability.[5][6] This guide provides an objective, data-driven comparison of various tetrazine-based linkers to inform the selection process for specific research and development needs. We present quantitative data on reaction kinetics and stability, detailed experimental protocols for performance assessment, and visualizations of key chemical and experimental workflows.

Data Presentation: Performance Metrics of Tetrazine Linkers

The utility of a tetrazine linker is primarily defined by two key parameters: its reaction rate with a dienophile and its stability under physiological conditions. Generally, a trade-off exists: highly reactive tetrazines, often bearing electron-withdrawing groups, tend to be less stable in aqueous media.[7][8][9] Conversely, tetrazines with electron-donating groups often exhibit enhanced stability at the cost of slower reaction kinetics.[10] The following tables summarize quantitative data from published studies to facilitate a direct comparison.

Table 1: Comparative Reaction Kinetics of Tetrazine Derivatives with trans-Cyclooctene (TCO)

The second-order rate constant (k₂) is the standard measure of reaction speed for the iEDDA ligation. Higher k₂ values indicate a faster reaction, which is crucial for applications requiring rapid conjugation at low concentrations.

Tetrazine Substituent(s)Dienophilek₂ (M⁻¹s⁻¹)ConditionsReference(s)
3,6-di-(2-pyridyl)-s-tetrazineTCO26,000 ± 500PBS, 37 °C[10]
3-methyl-6-phenyl-s-tetrazineTCO-PEG₄73,000DPBS, 37 °C[11]
3-H-6-phenyl-s-tetrazineTCO-PEG₄57,000DPBS, 37 °C[11]
3-(4-aminophenyl)-6-methyl-s-tetrazineTCO4,900 ± 100PBS, 37 °C[10]
3-phenyl-6-(m-COOH-phenyl)-s-tetrazineTCO4,400 ± 300PBS, 37 °C[10]
3-H-6-(p-SO₃-phenyl)-s-tetrazineTCO3,000 ± 3000PBS, 37 °C[10]
3-methyl-6-(p-NH₂-phenyl)-s-tetrazineTCO2,300 ± 300PBS, 37 °C[10]
3,6-diphenyl-s-tetrazineTCO-PEG₄2,100DPBS, 37 °C[11]
3-methyl-6-(p-COOH-phenyl)-s-tetrazineTCO820 ± 70PBS, 37 °C[10]
3,6-dimethyl-s-tetrazineTCO210 ± 20PBS, 37 °C[10]

Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature. The data presented here is for comparative purposes. Direct comparison of absolute values should be made with caution.

Table 2: Comparative Stability of Tetrazine Derivatives

The stability of a tetrazine linker in a biological medium is paramount, especially for multi-step or long-term in vivo applications. Stability is often reported as the half-life (t₁/₂) of the compound under specific conditions.

Tetrazine Substituent(s)Half-life (t₁/₂)ConditionsReference(s)
3,6-dimethyl-s-tetrazine>96% remaining after 10hFetal Bovine Serum, 37 °C[10]
3-methyl-6-(p-COOH-phenyl)-s-tetrazine~85% remaining after 10hFetal Bovine Serum, 37 °C[10]
Phenyl Tetrazines (general)>75% remaining after 12h1:9 DMSO/PBS, 37 °C[8][9]
3-H-6-(p-SO₃-phenyl)-s-tetrazine~60% remaining after 10hFetal Bovine Serum, 37 °C[10]
Dipyridyl-s-tetrazines15-40% remaining after 12h1:9 DMSO/PBS, 37 °C[8][9]
Pyrimidyl-substituted tetrazines15-40% remaining after 12h1:9 DMSO/PBS, 37 °C[8][9]
3-(4-aminophenyl)-6-methyl-s-tetrazine<20% remaining after 10hFetal Bovine Serum, 37 °C[10]

Note: Stability is highly medium-dependent. Tetrazines with electron-donating groups (e.g., alkyl) generally show higher stability, while those with strong electron-withdrawing groups (e.g., pyridyl, pyrimidyl) are less stable.[8][9][10]

Visualizations

Diagrams generated using Graphviz provide clear visual representations of the underlying chemical reaction and common experimental workflows.

iEDDA_Reaction Tet Tetrazine Intermediate Cycloaddition Intermediate Tet->Intermediate + TCO Dienophile (e.g., TCO) TCO->Intermediate Product Dihydropyridazine (Stable Conjugate) Intermediate->Product - N₂ N2 N₂ Gas

Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Data Analysis Tz_stock Tetrazine Stock (e.g., 1 mM in DMSO) Kinetics Kinetic Analysis (Stopped-Flow) Tz_stock->Kinetics Stability Stability Assay (HPLC/LC-MS) Tz_stock->Stability TCO_stock TCO Stock (e.g., 20 mM in DMSO) TCO_stock->Kinetics Rate_Calc Calculate k₂ Kinetics->Rate_Calc HalfLife_Calc Determine t₁/₂ Stability->HalfLife_Calc Compare 4. Compare Performance Rate_Calc->Compare HalfLife_Calc->Compare

Caption: General workflow for comparing different tetrazine derivatives.

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation cluster_outcome Outcome Inject_Ab Administer Antibody-TCO Conjugate Accumulate Antibody Accumulates at Target Site (e.g., Tumor) Inject_Ab->Accumulate Clear Unbound Antibody Clears from Circulation Accumulate->Clear Inject_Tz Administer Tetrazine-Payload (Drug, Imaging Agent) Clear->Inject_Tz Click Rapid In Vivo Click Reaction at Target Site Inject_Tz->Click Effect Targeted Delivery of Payload Click->Effect

Caption: Pre-targeting workflow using TCO-tetrazine ligation.[3]

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry

This method is ideal for measuring the rapid kinetics of the iEDDA reaction.[1][10]

  • Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[1]

  • Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).[1] b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1] d. Record the absorbance decay trace.

  • Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[1]

Protocol 2: Assessment of Tetrazine Stability via HPLC or LC-MS

This method quantifies the degradation of the tetrazine linker over time in a specific medium.[1]

  • Sample Preparation: a. Prepare a stock solution of the tetrazine derivative in a minimal amount of organic solvent (e.g., DMSO). b. Spike the stock solution into the desired biological medium (e.g., PBS, plasma, or cell culture medium) at 37 °C to a final known concentration.

  • Incubation: a. Incubate the samples at 37 °C in a controlled environment.

  • Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Quench any potential degradation by flash freezing or immediate analysis. c. Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring its characteristic absorbance.[1]

  • Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.[1]

References

A Comparative Guide to the Biological Activity of ADCs with Tetrazine-Ph-SS-amine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the innovative Tetrazine-Ph-SS-amine linker against other established linker technologies. The focus is on the unique bioorthogonal cleavage mechanism of this linker and its impact on the biological activity of ADCs, supported by experimental data.

Introduction to this compound Linker Technology

The this compound linker represents a significant advancement in ADC technology, enabling a "click-to-release" mechanism for payload delivery. This approach utilizes the inverse electron demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal chemistry, between a tetrazine moiety on the linker and a trans-cyclooctene (B1233481) (TCO) activator. A key feature of this system is its ability to trigger drug release in the extracellular tumor microenvironment, offering a distinct advantage over traditional linkers that rely on intracellular cleavage mechanisms. The disulfide bond within the linker provides an additional, redox-sensitive cleavage option.

Mechanism of Action: Bioorthogonal Cleavage

The core of the this compound linker's functionality lies in the highly specific and rapid iEDDA reaction. The process can be summarized as follows:

  • ADC Administration: The ADC, carrying the this compound linked payload, is administered and accumulates at the tumor site by binding to a specific tumor-associated antigen.

  • Activator Administration: A TCO-containing activator molecule is administered separately.

  • Click Reaction and Drug Release: At the tumor site, the tetrazine on the ADC reacts with the TCO activator. This "click" reaction triggers the cleavage of the linker and the release of the cytotoxic payload in the tumor microenvironment.

  • Bystander Effect: The extracellularly released, cell-permeable payload can then diffuse and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.

This targeted and controlled release mechanism aims to enhance the therapeutic window by maximizing on-target toxicity while minimizing systemic exposure to the potent payload.

Performance Comparison

This section compares the performance of ADCs with the this compound linker (often represented in studies as a "clickable" or tc-ADC) to ADCs with the widely used protease-cleavable valine-citrulline (vc) linker.

In Vitro Cytotoxicity

While direct head-to-head in vitro cytotoxicity data for a this compound linked ADC versus a vc-ADC from the same study is limited in the reviewed literature, the principle of extracellular release suggests a different kinetic profile. The efficacy of a tc-ADC in vitro is dependent on the addition of the TCO activator.

ADC LinkerCell LinePayloadIC50 (nM)Notes
Tetrazine-based A549 (human lung cancer)Doxorubicin548Dependent on the presence of a tetrazine-metabolized cell surface and a TCO-Dox prodrug.
Tetrazine-based HeLa (human cervical cancer)Doxorubicin439Dependent on the presence of a tetrazine-metabolized cell surface and a TCO-Dox prodrug.
vc-MMAE SK-BR-3 (HER2 high)MMAE0.055This represents a typical potency for an internalizing vc-ADC[1].
vc-MMAE MCF-7 (HER2 low)MMAE>10Demonstrates target-dependent cytotoxicity of internalizing ADCs[1].

Note: The IC50 values for the tetrazine-based system are from a proof-of-concept study using a different experimental setup than typical ADC cytotoxicity assays, highlighting the unique mechanism.

Plasma Stability

The stability of the ADC in circulation is crucial to prevent premature drug release and associated off-target toxicity.

Linker TypeStability MetricSpeciesResultReference
Tetrazine-Dihydropyridazine Payload RetentionHuman Plasma>5 days at 37°C[1]
Tetrazine-Dihydropyridazine Payload RetentionHuman Serum>5 days at 37°C[1]
vc-MMAE Aggregation (Median HMWS)Human Plasma24.2% after 6 days[2]
vc-MMAE Aggregation (Median HMWS)Mouse Plasma26.0% after 6 days[2]

Note: The tetrazine-dihydropyridazine linkage, formed after the click reaction, demonstrates high stability. The stability of the this compound linker itself before the click reaction is also reported to be good, though quantitative head-to-head data is sparse.

In Vivo Efficacy

A key advantage of the this compound linker is its potential for superior in vivo efficacy, particularly in tumors that are not efficiently internalized.

A comparative study in mice bearing ovarian cancer (OVCAR-3) xenografts demonstrated the superior performance of a clickable ADC (tc-ADC) over a conventional vc-ADC.

Treatment GroupTumor ModelOutcomeReference
tc-ADC + Activator OVCAR-3Significant and sustained tumor regression
vc-ADC OVCAR-3Limited therapeutic efficacy
Non-binding ADC OVCAR-3No significant effect on tumor growth
Vehicle Control OVCAR-3Continued tumor growth

These results suggest that the extracellular release mechanism of the tc-ADC can overcome the limitations of vc-ADCs that rely on internalization and lysosomal processing.

Experimental Protocols

Synthesis of an ADC with this compound Linker (Conceptual Protocol)

This protocol outlines the general steps for conjugating a payload to an antibody using a this compound linker.

  • Payload Modification: The cytotoxic payload (e.g., MMAE) is first functionalized with the this compound linker. This typically involves reacting the amine group of the payload with an activated ester of the linker.

  • Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., PBS, pH 7.4). If conjugation is to be done via cysteine residues, interchain disulfides may be partially or fully reduced using a reducing agent like TCEP.

  • Conjugation: The payload-linker construct is then reacted with the prepared antibody. The reaction conditions (e.g., temperature, time, and molar ratio of linker-payload to antibody) are optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Purification: The resulting ADC is purified to remove unconjugated payload-linker, antibody, and other impurities. Size-exclusion chromatography (SEC) is a commonly used method for purification.

  • Characterization: The purified ADC is characterized to determine the DAR, purity, and integrity. This can be done using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SDS-PAGE.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of ADCs.

  • Cell Seeding: Target (antigen-positive) and non-target (antigen-negative) cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC. For ADCs with the this compound linker, a separate set of wells is co-treated with the ADC and the TCO activator. Control wells include untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload.

  • Incubation: The plates are incubated for a period of 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC.

  • Tumor Implantation: Human tumor cells (e.g., OVCAR-3) are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Mice are randomized into treatment groups (e.g., vehicle control, unconjugated antibody, vc-ADC, tc-ADC alone, tc-ADC + activator).

  • Dosing: The respective treatments are administered to the mice, typically via intravenous injection. For the tc-ADC group, the ADC is administered first, followed by the TCO activator at a predetermined time interval (e.g., 24-48 hours later).

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or when signs of toxicity are observed.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences between groups.

Visualizations

Mechanism of Action: Bioorthogonal Cleavage

Bioorthogonal_Cleavage_Mechanism cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Tumor Microenvironment ADC ADC (Antibody + Tetrazine-Linker + Payload) BoundADC ADC bound to Tumor Cell ADC->BoundADC Tumor Targeting TumorCell Tumor Cell (Antigen Positive) ReleasedPayload Released Payload BoundADC->ReleasedPayload Linker Cleavage Activator TCO Activator Activator->BoundADC iEDDA 'Click' Reaction ReleasedPayload->TumorCell Cell Uptake & Cytotoxicity BystanderCell Bystander Tumor Cell (Antigen Negative) ReleasedPayload->BystanderCell Bystander Killing

Caption: Bioorthogonal cleavage of a this compound linked ADC.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth to 100-200 mm³ tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., IV injection) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint (e.g., max tumor size) monitoring->endpoint data_analysis Data Analysis & Tumor Growth Inhibition endpoint->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Tetrazine-Ph-SS-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Tetrazine-Ph-SS-amine are paramount for ensuring both personal and environmental safety. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, drawing upon best practices for handling analogous tetrazine compounds. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear nitrile or other chemically resistant gloves.[1][2]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][2]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.[1][2]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or a respirator may be necessary.[1]

Summary of Hazard and Handling Guidance

The following table summarizes the recommended precautions for handling this compound, based on information for similar compounds.

ParameterGuidance for this compound
GHS Hazard Classification Assumed to be a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation. Treat as a hazardous substance.[2]
Potential Health Effects Potential for skin, eye, and respiratory irritation. Avoid contact and inhalation.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and a lab coat. Use respiratory protection if generating dust or aerosols.[1][2]
Spill Management In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Absorb liquid spills with inert material.[1][2]
Disposal Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[1][3]

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is to treat it as hazardous chemical waste.[1] Chemical neutralization in a laboratory setting is not recommended due to the potential for unknown and possibly more hazardous decomposition products.[1]

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[1][3]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1][2]

  • Labeling of Hazardous Waste:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[1][2]

    • Include any appropriate hazard warnings, such as "Irritant" and "Handle with Caution".[1][2]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Spill Management:

    • In the event of a small spill, wear appropriate PPE.[1][2]

    • Carefully sweep up any solid material, taking care to avoid generating dust.[1]

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the cleaning materials as hazardous waste.[1]

  • Final Disposal:

    • Once the hazardous waste container is full, ensure it is tightly sealed.[2]

    • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[1][4]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Experimental Workflow for Disposal

A Start: this compound Waste Generated B Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Is this a spill? B->C D Collect Waste in Designated Hazardous Waste Container C->D No E Clean Spill with Inert Material and Solvent C->E Yes G Label Container: - 'Hazardous Waste' - 'Waste this compound' - 'Irritant' D->G F Place Contaminated Materials in Waste Container E->F F->G H Seal Container Securely G->H I Store in Satellite Accumulation Area (SAA) H->I J Contact EHS for Pickup and Final Disposal I->J K End J->K

References

Personal protective equipment for handling Tetrazine-Ph-SS-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrazine-Ph-SS-amine. The following procedures are based on the known hazards of structurally similar tetrazine and amine compounds and established best practices for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a significant splash hazard.[2]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving may be necessary for added protection.[2][3]
Lab CoatA standard lab coat should be worn to protect against skin contact and contamination of personal clothing.[2]
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[2][3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

2.1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and a chemical spill kit appropriate for amines are readily accessible.

  • Review Safety Data Sheets (SDS): Before beginning work, review the SDS for any similar compounds to fully understand the potential hazards.[5][6]

2.2. Handling Procedure:

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in Table 1.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust or aerosols.

  • Reactions and Manipulations: Keep all containers tightly closed when not in use.

  • Post-Handling: After use, thoroughly decontaminate the work area.

2.3. Decontamination and Doffing PPE:

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.

  • Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[3]

  • Disposal: Dispose of hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Tetrazine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Review SDS B Verify Fume Hood & Emergency Equipment A->B D Dispense Chemical C Don PPE B->C E Perform Experiment C->D F Close Container D->E G Decontaminate Work Area E->F H Segregate & Label Waste F->G I Doff PPE G->H G->I K Dispose of Hazardous Waste H->K J Wash Hands I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.